N-methylbicyclo[3.1.0]hexan-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methylbicyclo[3.1.0]hexan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-8-7-3-5-2-6(5)4-7/h5-8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZIHBBMICNRJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC2CC2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-methylbicyclo[3.1.0]hexan-3-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential pharmacological relevance of N-methylbicyclo[3.1.0]hexan-3-amine. Due to the limited availability of experimental data for this specific molecule, this guide incorporates information from closely related analogs and predicted data to offer a thorough understanding of its core characteristics.
Chemical Properties
This compound is a bicyclic amine with a rigid carbon skeleton. The bicyclo[3.1.0]hexane framework, which consists of a cyclopentane ring fused to a cyclopropane ring, imparts significant conformational rigidity. This structural feature is of high interest in medicinal chemistry as it can lead to increased selectivity and potency when incorporated into bioactive molecules.
Physicochemical Data
Quantitative experimental data for this compound is scarce in publicly available literature. The following table summarizes predicted and available data for the parent compound and a closely related analog, 3-methylbicyclo[3.1.0]hexan-3-amine hydrochloride.
| Property | This compound | 3-methylbicyclo[3.1.0]hexan-3-amine hydrochloride | Source |
| Molecular Formula | C₇H₁₃N | C₇H₁₄ClN | PubChem[1], Smolecule[2] |
| Molecular Weight | 111.18 g/mol | 147.64 g/mol | PubChem[1], Smolecule[2] |
| CAS Number | 1780459-81-5 | 2866322-96-3 | BLDpharm, Smolecule[2] |
| Predicted XlogP | 1.2 | - | PubChem[1] |
| Predicted pKa | 11.04 ± 0.20 (for the amine) | - | ChemicalBook |
| Physical Form | Not specified | Not specified | |
| Melting Point | Not available | Not available | |
| Boiling Point | Not available | Not available |
Spectral Data
-
¹H NMR: Signals corresponding to the N-methyl group (singlet), protons on the bicyclic core (complex multiplets), and a proton attached to the nitrogen (if not exchanged).
-
¹³C NMR: Resonances for the N-methyl carbon, and distinct signals for the carbons of the bicyclo[3.1.0]hexane skeleton.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.
-
Infrared Spectroscopy: Characteristic N-H stretching and bending vibrations for a secondary amine, as well as C-H and C-C stretching and bending vibrations of the bicyclic alkane structure.
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the reductive amination of bicyclo[3.1.0]hexan-3-one with methylamine. This is a common and effective method for the formation of amines from ketones.
Synthesis of the Precursor: Bicyclo[3.1.0]hexan-3-one
The key precursor, bicyclo[3.1.0]hexan-3-one, can be synthesized via several routes. One common approach involves the intramolecular cyclization of a suitable precursor. For instance, the treatment of a 2,6-dibromocyclohexanone with an organometallic salt at low temperatures can yield the bicyclo[3.1.0]hexan-6-one skeleton, which can then be converted to the 3-one isomer.[3]
Experimental Protocol: Reductive Amination
The following is a generalized experimental protocol for the synthesis of this compound from bicyclo[3.1.0]hexan-3-one.
Materials:
-
Bicyclo[3.1.0]hexan-3-one
-
Methylamine (as a solution in a suitable solvent like THF or as a hydrochloride salt)
-
A reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)
-
A suitable solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE))
-
Acetic acid (if using methylamine hydrochloride)
-
Standard laboratory glassware and workup reagents (e.g., saturated sodium bicarbonate solution, brine, drying agent like anhydrous sodium sulfate)
Procedure:
-
To a solution of bicyclo[3.1.0]hexan-3-one in the chosen solvent, add methylamine. If using methylamine hydrochloride, an equivalent of a non-nucleophilic base (e.g., triethylamine) and a small amount of acetic acid to facilitate imine formation may be required.
-
Stir the mixture at room temperature for a period to allow for the formation of the intermediate imine or enamine.
-
Add the reducing agent portion-wise to the reaction mixture. The reaction is typically exothermic and may require cooling.
-
Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS)).
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over a suitable drying agent, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield this compound.
Logical Workflow for Synthesis:
Caption: Synthetic workflow for this compound.
Pharmacological Relevance and Signaling Pathways
The bicyclo[3.1.0]hexane scaffold is a key component in a number of potent and selective ligands for various G protein-coupled receptors (GPCRs), most notably the adenosine receptors. While the specific pharmacological profile of this compound has not been extensively reported, its structural similarity to known adenosine receptor modulators suggests it could have activity at these targets.
Adenosine A₃ Receptor Signaling
Many bicyclo[3.1.0]hexane-containing nucleoside analogs are potent and selective agonists for the adenosine A₃ receptor (A₃AR).[4][5] Activation of the A₃AR, which is coupled to the inhibitory G protein (Gi), leads to a cascade of intracellular events.
Signaling Pathway of A₃ Adenosine Receptor Agonists:
Caption: A₃ Adenosine Receptor signaling pathway.
Upon agonist binding, the A₃AR activates the Gi protein, which in turn inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. This pathway is implicated in the anti-inflammatory and cardioprotective effects observed with A₃AR agonists.
Conclusion
This compound represents a simple yet structurally intriguing molecule. Its rigid bicyclo[3.1.0]hexane core makes it a valuable scaffold for the design of novel therapeutic agents, particularly those targeting GPCRs. While specific experimental data for this compound remains limited, this guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and its potential pharmacological context based on the extensive research into related bicyclo[3.1.0]hexane derivatives. Further experimental investigation is warranted to fully elucidate the chemical and biological profile of this compound and its potential applications in drug discovery and development.
References
- 1. 1-Methylbicyclo(3.1.0)hexane | C7H12 | CID 138304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bicyclo[3.1.0]hexan-3-one, 4-methyl-1-(1-methylethyl)-, [1S-(1α,4β,5α)]- [webbook.nist.gov]
- 3. PubChemLite - this compound (C7H13N) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. WO2008038251A2 - 3-aza-bicyclo[3.1.0]hexane derivatives - Google Patents [patents.google.com]
An In-depth Technical Guide to N-methylbicyclo[3.1.0]hexan-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methylbicyclo[3.1.0]hexan-3-amine is a bicyclic amine of interest in medicinal chemistry and drug discovery due to its rigid scaffold, which can provide valuable insights into ligand-receptor interactions. This document provides a comprehensive overview of its molecular structure, physicochemical properties, a proposed synthetic route, and potential biological significance based on related compounds. While experimental data for this specific molecule is limited in publicly accessible literature, this guide consolidates available information and presents theoretical and analogous data to facilitate further research and development.
Molecular Structure and Identification
This compound possesses a unique bicyclic structure containing a fused cyclopropane and cyclopentane ring system, with a methylamino group attached to the 3-position of the bicyclohexane core. This rigid framework is a key feature for its potential application as a scaffold in drug design.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1780459-81-5 | [1] |
| Molecular Formula | C₇H₁₃N | [2] |
| Molecular Weight | 111.19 g/mol | |
| Canonical SMILES | CNC1CC2CC2C1 | [2] |
| InChI Key | CEZIHBBMICNRJI-UHFFFAOYSA-N | [2] |
Physicochemical Properties
| Property | Predicted Value | Source |
| XlogP | 1.2 | [2] |
| Monoisotopic Mass | 111.1048 Da | [2] |
Spectroscopic Data
Specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not publicly available. Researchers are encouraged to acquire this data upon synthesis and purification. Predicted mass spectrometry adducts are available.[2]
Proposed Synthesis
A plausible and commonly employed method for the synthesis of this compound is through the reductive amination of bicyclo[3.1.0]hexan-3-one. This well-established reaction provides a straightforward route to the target secondary amine.
Experimental Protocol: Reductive Amination
Materials:
-
Bicyclo[3.1.0]hexan-3-one
-
Methylamine (solution in THF or as hydrochloride salt)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of bicyclo[3.1.0]hexan-3-one (1.0 eq) in anhydrous DCM or DCE, add methylamine (1.2 - 2.0 eq). If using methylamine hydrochloride, a tertiary amine base such as triethylamine (1.5 eq) should be added to liberate the free amine.
-
Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine/enamine.
-
Carefully add the reducing agent, sodium triacetoxyborohydride (1.5 eq), portion-wise to the reaction mixture. The reaction is typically exothermic.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane with 1% triethylamine) to afford the pure this compound.
This is a generalized protocol and may require optimization for specific laboratory conditions and scales.
Potential Biological Activity and Signaling Pathways
While there is no direct biological data for this compound, the bicyclo[3.1.0]hexane scaffold is a known component of various biologically active molecules, particularly as conformationally restricted adenosine analogues that act as agonists at adenosine receptors.[3][4][5][6][7]
Derivatives of the bicyclo[3.1.0]hexane system have been investigated for their potential in treating chronic neuropathic pain by targeting the A3 adenosine receptor.[3][4][5][7] The rigid bicyclic core helps to lock the molecule in a specific conformation that is favorable for receptor binding and activation.
The general signaling pathway for A3 adenosine receptor agonists involves the activation of Gi proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent downstream effects.
Figure 1. Logical relationship of information for this compound.
Conclusion
This compound represents a molecule with significant potential for further investigation in the field of medicinal chemistry. Its rigid bicyclic structure makes it an attractive scaffold for the design of novel therapeutics. While a substantial amount of experimental data remains to be elucidated, this guide provides a foundational understanding of its structure, a plausible synthetic route, and its potential biological context based on analogous compounds. Further experimental characterization is crucial to fully unlock the potential of this and related molecules in drug discovery and development.
References
- 1. 1780459-81-5|this compound|BLD Pharm [bldpharm.com]
- 2. PubChemLite - this compound (C7H13N) [pubchemlite.lcsb.uni.lu]
- 3. In Vivo Phenotypic Screening for Treating Chronic Neuropathic Pain: Modification of C2-Arylethynyl Group of Conformationally Constrained A3 Adenosine Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Technical Guide to N-methylbicyclo[3.1.0]hexan-3-amine and its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bicyclo[3.1.0]hexane scaffold is a rigid and conformationally constrained motif increasingly utilized in medicinal chemistry to impart favorable pharmacological properties to drug candidates. Its unique three-dimensional structure allows for precise orientation of substituents, leading to enhanced potency and selectivity for various biological targets. This guide provides an in-depth look at N-methylbicyclo[3.1.0]hexan-3-amine, its nomenclature, and the broader context of its analogs in drug development, with a focus on their synthesis, biological activity, and associated signaling pathways. While specific experimental data for this compound is limited in publicly available literature, this guide leverages data from closely related compounds to provide a comprehensive overview for researchers.
IUPAC Nomenclature
The correct IUPAC name for the compound is This compound . The numbering of the bicyclic system starts at one of the bridgehead carbons, proceeds along the longer bridge to the other bridgehead carbon, continues along the shorter bridge, and ends with the methylene bridge. The stereochemistry of the molecule would be designated with appropriate (1_R_, 3_S_, 5_S_) or similar prefixes depending on the specific isomer.
Synthesis Strategies
Key Synthetic Approaches:
-
Reductive Amination: A common method for synthesizing N-alkylated amines. This would involve the reaction of bicyclo[3.1.0]hexan-3-one with methylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.[1]
-
Cyclopropanation: The bicyclic ring system can be constructed via intramolecular cyclopropanation reactions.[2]
-
(3+2) Annulation: A convergent approach where a cyclopropene reacts with an aminocyclopropane to form the bicyclo[3.1.0]hexane core.[3][4][5] This method offers a high degree of control over the stereochemistry of the final product.
Representative Experimental Protocol (Reductive Amination of a Bicyclic Ketone)
The following is a generalized protocol based on the synthesis of related amine derivatives and should be optimized for the specific synthesis of this compound.
-
Reaction Setup: To a solution of bicyclo[3.1.0]hexan-3-one (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add methylamine (a solution in THF or as a gas, 1.2-2.0 eq).
-
Formation of Imine/Enamine: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine or enamine.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq) portion-wise to the reaction mixture. The reaction is often carried out in the presence of a mild acid like acetic acid.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.
The Bicyclo[3.1.0]hexane Scaffold in Pharmacology
The rigid bicyclo[3.1.0]hexane framework serves as a valuable scaffold in the design of ligands for various receptors, imparting conformational constraint that can lead to high affinity and selectivity.[6] Several drugs containing this moiety have entered clinical trials.[7]
Targeting Metabotropic Glutamate Receptors (mGluRs)
Analogs of bicyclo[3.1.0]hexane have been investigated as antagonists for metabotropic glutamate receptors 2 and 3 (mGluR2/3), which are implicated in depression and anxiety.[8]
Table 1: Biological Activity of Bicyclo[3.1.0]hexane Analogs as mGluR2 Antagonists [9]
| Compound | Kᵢ (nM) for mGluR2 | IC₅₀ (nM) for mGluR2 |
| 15ae | 2.51 | 34.21 |
| 15at | 1.96 | 13.34 |
| 15ba | 3.29 | 35.96 |
Targeting Adenosine Receptors
Bicyclo[3.1.0]hexane-based nucleosides have been synthesized and evaluated as ligands for adenosine receptors, particularly the A₃ subtype, which is a target for inflammation and cancer therapies.[10][11][12][13]
Table 2: Binding Affinity of a Bicyclo[3.1.0]hexane-based Nucleoside for Adenosine Receptors [10]
| Compound | Receptor Subtype | Kᵢ (µM) |
| 30 | A₃ | 0.38 |
Targeting Histamine Receptors
The conformational rigidity of the bicyclo[3.1.0]hexane scaffold has also been exploited to develop selective ligands for the histamine H₃ receptor.[14]
Table 3: Binding Affinity of an Imidazolyl Bicyclo[3.1.0]hexane Analog for Histamine Receptors [14]
| Compound | Receptor Subtype | Kᵢ (nM) |
| 7 | H₃ | 5.6 |
| 7 | H₄ | 602 |
Conclusion
This compound and its analogs represent a promising class of compounds in drug discovery. The rigid bicyclo[3.1.0]hexane scaffold provides a robust platform for the design of potent and selective ligands for a variety of G-protein coupled receptors. While specific data on the title compound is scarce, the wealth of information on related structures highlights the potential of this chemical space for the development of novel therapeutics for neurological disorders, inflammation, and cancer. Further research into the synthesis and biological evaluation of a broader range of substituted this compound derivatives is warranted to fully explore their therapeutic potential.
References
- 1. Synthesis and evaluation of influenza A viral neuraminidase candidate inhibitors based on a bicyclo[3.1.0]hexane scaffold - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00999A [pubs.rsc.org]
- 2. d-nb.info [d-nb.info]
- 3. Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a Novel Class of Bicyclo[3.1.0]hexanylpiperazines as Noncompetitive Neuropeptide Y Y1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. Novel bicyclo[3.1.0]hexane analogs as antagonists of metabotropic glutamate 2/3 receptors for the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, in vitro pharmacology, and structure-activity relationships of 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as mGluR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure-Affinity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-Guided Design of A3 Adenosine Receptor-Selective Nucleosides: Combination of 2-Arylethynyl and Bicyclo[3.1.0]hexane Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. mdpi.com [mdpi.com]
Stereoisomers of N-methylbicyclo[3.1.0]hexan-3-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereoisomers of N-methylbicyclo[3.1.0]hexan-3-amine, a conformationally constrained bicyclic amine with potential applications in medicinal chemistry and drug discovery. The bicyclo[3.1.0]hexane scaffold imparts significant rigidity to molecular structures, making it a valuable motif for the design of selective ligands for various biological targets. This document details the structural features of the possible stereoisomers, outlines stereoselective synthetic strategies, provides representative characterization data, and discusses potential areas of application. The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and utilization of this and related bicyclic amines.
Introduction to Bicyclo[3.1.0]hexane Systems
The bicyclo[3.1.0]hexane ring system is a carbocyclic framework consisting of a cyclopentane ring fused to a cyclopropane ring. This fusion results in a rigid, V-shaped structure that significantly limits the conformational flexibility of the molecule. In the context of drug design, incorporating such a rigid scaffold can lead to enhanced binding affinity and selectivity for a specific biological target by locking the molecule into a bioactive conformation. The 3-azabicyclo[3.1.0]hexane core, where a nitrogen atom is incorporated into the five-membered ring, is of particular interest in medicinal chemistry, appearing in a number of biologically active compounds. N-methylation of the amine at the 3-position further modulates the compound's physicochemical properties, such as its basicity and lipophilicity.
Stereoisomerism in this compound
The structure of this compound allows for the existence of multiple stereoisomers. The key stereochemical relationships arise from the relative orientation of the substituents on the bicyclic core. The primary source of isomerism is the endo or exo orientation of the substituent at the 3-position relative to the cyclopropane ring.
-
Endo isomer: The N-methyl group is oriented on the same side of the five-membered ring as the cyclopropane ring.
-
Exo isomer: The N-methyl group is oriented on the opposite side of the five-membered ring from the cyclopropane ring.
The fusion of the cyclopropane and cyclopentane rings also creates stereocenters at the bridgehead carbons (C1 and C5). This can lead to enantiomeric pairs for both the endo and exo diastereomers. Therefore, a total of four stereoisomers are possible: (1R,5S)-endo, (1S,5R)-endo, (1R,5S)-exo, and (1S,5R)-exo.
Stereoselective Synthesis Strategies
The synthesis of specific stereoisomers of this compound requires stereocontrolled methods. The following are general strategies that can be adapted for the synthesis of the target compounds.
Synthesis of the Bicyclo[3.1.0]hexane Core
A common approach to the bicyclo[3.1.0]hexane skeleton involves the cyclopropanation of a cyclopentene precursor. For the 3-azabicyclo[3.1.0]hexane system, this typically involves the cyclopropanation of a 2,5-dihydropyrrole derivative. The stereoselectivity of the cyclopropanation can often be controlled by the choice of catalyst and reaction conditions.
Caption: General workflow for the synthesis of the 3-azabicyclo[3.1.0]hexane core.
Introduction of the Amine Functionality and N-methylation
Once the bicyclic core is established, the amine functionality can be introduced and subsequently methylated. A common route involves the reductive amination of a bicyclo[3.1.0]hexan-3-one precursor.
Caption: Reductive amination for the synthesis of this compound.
Experimental Protocols (Representative)
The following are generalized experimental protocols based on literature precedents for the synthesis of related 3-azabicyclo[3.1.0]hexane systems. Specific conditions would need to be optimized for the target molecule.
Stereoselective Synthesis of exo- and endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates[1]
This procedure illustrates how the choice of catalyst can influence the stereochemical outcome of the cyclopropanation.
-
Materials: N-Boc-2,5-dihydropyrrole, ethyl diazoacetate, dirhodium(II) catalyst (e.g., Rh₂(OAc)₄ for exo selectivity, Rh₂(esp)₂ for endo selectivity), dichloromethane (DCM).
-
Procedure:
-
To a solution of N-Boc-2,5-dihydropyrrole in DCM is added the dirhodium(II) catalyst (0.005 mol%).
-
Ethyl diazoacetate is added slowly to the reaction mixture at room temperature.
-
The reaction is monitored by TLC until completion.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the corresponding exo- or endo-ester.
-
Reductive Amination of Bicyclo[3.1.0]hexan-3-one
-
Materials: Bicyclo[3.1.0]hexan-3-one, methylamine (as a solution in THF or EtOH), sodium triacetoxyborohydride (NaBH(OAc)₃), dichloroethane (DCE), acetic acid.
-
Procedure:
-
Bicyclo[3.1.0]hexan-3-one is dissolved in DCE.
-
A solution of methylamine is added, followed by a catalytic amount of acetic acid.
-
The mixture is stirred at room temperature for 1 hour.
-
Sodium triacetoxyborohydride is added in portions, and the reaction is stirred until the starting ketone is consumed (as monitored by TLC or GC-MS).
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with DCM, and the combined organic layers are dried over sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography or distillation.
-
Characterization and Data Presentation
The stereoisomers of this compound can be distinguished using various analytical techniques, with NMR spectroscopy being particularly powerful. The rigid bicyclic framework leads to distinct chemical shifts and coupling constants for the protons in the endo and exo isomers.
Spectroscopic Data
The following table summarizes expected ¹H NMR chemical shifts for key protons in the endo and exo isomers based on data from related structures.
| Proton | Expected Chemical Shift (ppm) - exo Isomer | Expected Chemical Shift (ppm) - endo Isomer |
| N-CH ₃ | ~2.3 - 2.5 | ~2.4 - 2.6 |
| C3-H | ~2.8 - 3.1 | ~3.0 - 3.3 |
| Bridgehead H (C1, C5) | ~1.2 - 1.5 | ~1.3 - 1.6 |
| Cyclopropane H (C6) | ~0.4 - 0.7 | ~0.5 - 0.8 |
Note: These are representative values and can vary based on the solvent and other substituents.
Physicochemical Properties
The stereochemistry can also influence the physicochemical properties of the isomers.
| Property | exo Isomer | endo Isomer |
| pKa | Expected to be slightly different | Expected to be slightly different |
| LogP | May vary due to differences in molecular shape and polarity | May vary due to differences in molecular shape and polarity |
| Boiling Point | Expected to be different | Expected to be different |
| Elution order in chromatography | Will differ on both normal and reverse phase | Will differ on both normal and reverse phase |
Potential Applications
While specific biological data for this compound is not extensively reported in the public domain, the 3-azabicyclo[3.1.0]hexane scaffold is a known pharmacophore. Derivatives have been investigated for a range of biological activities, including:
-
Neuropsychiatric Disorders: As modulators of biogenic amine transporters.[1]
-
Opioid Receptor Antagonism: For the treatment of various central nervous system disorders.
-
Antibacterial Agents: As conformationally constrained bioisosteres of known antibiotics.
The rigid nature of the this compound stereoisomers makes them valuable tools for structure-activity relationship (SAR) studies, allowing for a precise probing of the conformational requirements of a biological target.
Caption: Role of stereoisomers in a typical drug discovery workflow.
Conclusion
The stereoisomers of this compound represent a class of conformationally restricted amines with significant potential in medicinal chemistry. The ability to synthesize stereochemically pure endo and exo isomers allows for a detailed exploration of the conformational space required for biological activity. This guide provides a foundational understanding of the synthesis, characterization, and potential applications of these valuable building blocks, serving as a resource for researchers in the field of drug discovery and development. Further investigation into the specific biological targets of these isomers is warranted and could lead to the development of novel therapeutic agents.
References
Spectroscopic and Synthetic Landscape of N-methylbicyclo[3.1.0]hexan-3-amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of N-methylbicyclo[3.1.0]hexan-3-amine derivatives. The bicyclo[3.1.0]hexane scaffold is a rigid and conformationally constrained motif of significant interest in medicinal chemistry, serving as a key structural element in various biologically active compounds. This document collates available spectroscopic data, outlines general synthetic methodologies, and presents key experimental workflows to aid in the research and development of novel therapeutics incorporating this scaffold.
Spectroscopic Data of Bicyclo[3.1.0]hexane Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
The rigid bicyclic structure of these derivatives results in distinct and often well-resolved signals in both ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants are highly dependent on the nature and stereochemistry of the substituents.
Table 1: Representative ¹H NMR Spectroscopic Data for this compound Derivatives
| Compound/Derivative | Solvent | Key Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| (1S, 2R, 3S, 4R, 5S)-4-(2-((2-Fluorophenyl)ethynyl)-6-(methylamino)-9H-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide | CD₃OD | 8.11 (s, 1H), 7.49-7.39 (m, 4H), 7.18-7.08 (m, 1H), 5.07 (d, J=7.2 Hz, 1H), 4.81 (s, 1H), 3.99 (d, J=6.8 Hz, 1H), 3.45 (s, 3H), 2.86 (s, 3H), 2.05 (m, 1H), 1.81 (t, J=4.8 Hz, 1H), 1.38 (m, 1H)[1] |
| (1S,2R,3S,4R,5S)-4-(2-Chloro-6-((Z)-2-hydroxy-2-phenylvinyl)-9H-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide | Not Specified | Data reported in cited literature.[2] |
| (1S,2R,3S,4R,5S)-4-(2-((3,4-Difluorophenyl)ethynyl)-6-methyl-9H-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide | Not Specified | Data reported in cited literature.[2] |
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 112.11208 |
| [M+Na]⁺ | 134.09402 |
| [M-H]⁻ | 110.09752 |
| [M]⁺ | 111.10425 |
| Data sourced from PubChem CID 84647657. These are predicted values and may differ from experimental results.[3] |
Experimental Protocols
Detailed experimental procedures for the synthesis of the core this compound are not explicitly available. However, the synthesis of the bicyclo[3.1.0]hexane scaffold is well-documented. A general approach involves the construction of the bicyclic ring system followed by functional group interconversions to introduce the amine functionality.
A plausible synthetic pathway can be extrapolated from known methodologies for related structures. The following diagram illustrates a generalized workflow for the synthesis of this compound derivatives.
General Procedure for the Synthesis of Bicyclo[3.1.0]hexane Scaffolds
The synthesis of the bicyclo[3.1.0]hexane core often commences from readily available starting materials like D-ribose. A multi-step sequence is typically employed to construct the fused ring system.[4] These methods can involve intramolecular cyclization reactions or ring-closing metathesis, among other strategies.
Introduction and Modification of the Amine Group
Once the bicyclic scaffold is in place, a nitrogen-containing functional group is introduced, which can later be converted to the desired amine. This is often achieved through nucleophilic substitution to introduce an azide, which is subsequently reduced to the primary amine using standard conditions such as catalytic hydrogenation (e.g., Pd/C, H₂).[4] The primary amine can then be N-methylated using various methods, for instance, by reductive amination with formaldehyde.
Signaling Pathways and Logical Relationships
The primary utility of this compound derivatives in the surveyed literature is as modulators of G protein-coupled receptors (GPCRs), particularly adenosine receptors. The following diagram illustrates the general signaling cascade initiated by an agonist binding to a Gαi-coupled receptor, a common pathway for adenosine receptor subtypes targeted by these compounds.
References
- 1. Structure-Guided Design of A3 Adenosine Receptor-Selective Nucleosides: Combination of 2-Arylethynyl and Bicyclo[3.1.0]hexane Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PubChemLite - this compound (C7H13N) [pubchemlite.lcsb.uni.lu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Physical properties of N-methylbicyclo[3.1.0]hexan-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylbicyclo[3.1.0]hexan-3-amine is a bicyclic amine of growing interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure, conferred by the fused cyclopropane and cyclopentane rings, makes it a valuable scaffold for the design of conformationally constrained molecules. This structural feature can enhance binding affinity and selectivity for biological targets. The bicyclo[3.1.0]hexane core is notably present in a variety of bioactive compounds, including potent and selective ligands for adenosine receptors, which are implicated in numerous physiological and pathological processes.
This technical guide provides a comprehensive overview of the known physical properties, a detailed representative synthesis protocol, and the expected spectroscopic characteristics of this compound. Furthermore, it elucidates the key signaling pathways associated with adenosine receptors, a primary target class for compounds containing the bicyclo[3.1.0]hexane moiety.
Physical and Chemical Properties
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1780459-81-5[1][2] |
| Molecular Formula | C₇H₁₃N[3] |
| Molecular Weight | 111.18 g/mol [3] |
| Canonical SMILES | CNC1CC2CC2C1[3] |
| InChI Key | CEZIHBBMICNRJI-UHFFFAOYSA-N[3] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3 | 1.2 | PubChem[3] |
| Topological Polar Surface Area | 12 Ų | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[3] |
| Rotatable Bond Count | 1 | PubChem[3] |
| Exact Mass | 111.10480024 g/mol | PubChem[3] |
| Monoisotopic Mass | 111.10480024 g/mol | PubChem[3] |
Experimental Protocols
Synthesis of this compound via Reductive Amination
While a specific, detailed protocol for the synthesis of this compound is not extensively documented, a common and effective method for its preparation is the reductive amination of bicyclo[3.1.0]hexan-3-one.[4] This general approach is widely used for the synthesis of secondary amines from ketones.[5]
Reaction Scheme:
Materials and Reagents:
-
Bicyclo[3.1.0]hexan-3-one
-
Methylamine (solution in THF or ethanol, or as hydrochloride salt)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diatomaceous earth (e.g., Celite®)
Procedure:
-
Reaction Setup: To a solution of bicyclo[3.1.0]hexan-3-one (1.0 eq) in anhydrous DCM or DCE (approximately 0.1-0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add methylamine (1.5-2.0 eq). If using methylamine hydrochloride, an additional equivalent of a non-nucleophilic base (e.g., triethylamine) should be added.
-
Imine Formation: Add glacial acetic acid (1.0-1.2 eq) to the mixture to catalyze the formation of the intermediate imine. Stir the reaction mixture at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture in an ice bath. Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise over 15-30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting ketone is consumed.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes containing a small percentage of triethylamine to prevent product tailing.
-
Characterization: The purified this compound should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Spectroscopic Characterization (Expected)
Due to the lack of published experimental spectra for this compound, the following are expected characteristics based on the analysis of its structure and data from analogous compounds.
¹H NMR Spectroscopy:
-
N-CH₃: A singlet or a doublet (if coupled to the N-H proton) in the range of 2.2-2.6 ppm.
-
N-H: A broad singlet, the chemical shift of which is concentration-dependent, typically between 0.5 and 2.5 ppm.
-
CH-N: A multiplet in the region of 2.5-3.5 ppm.
-
Bicyclic Protons: A complex series of multiplets in the upfield region (approximately 0.5-2.5 ppm), characteristic of the strained bicyclo[3.1.0]hexane system.[6] The cyclopropyl protons are expected at the highest field.
¹³C NMR Spectroscopy:
-
N-CH₃: A signal in the range of 30-40 ppm.
-
CH-N: A signal in the range of 50-65 ppm.
-
Bicyclic Carbons: A set of signals in the aliphatic region (approximately 10-45 ppm).
Infrared (IR) Spectroscopy:
-
N-H Stretch: A weak to medium absorption band in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine.
-
C-H Stretch: Multiple bands below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the bicyclic system and the methyl group.
-
N-H Bend: A band may be observed in the 1550-1650 cm⁻¹ region, though it can be weak for secondary amines.
-
C-N Stretch: A medium to weak absorption in the 1180-1250 cm⁻¹ range.
Mass Spectrometry:
-
Molecular Ion (M⁺): An odd molecular weight peak at m/z 111, consistent with the nitrogen rule.
-
Fragmentation: The primary fragmentation pathway is expected to be α-cleavage, leading to the loss of an ethyl or a cyclopropyl-containing radical from the carbon adjacent to the nitrogen, resulting in a stable iminium cation.
Biological Context: Adenosine Receptor Signaling
The bicyclo[3.1.0]hexane scaffold is a key component in the design of selective adenosine receptor agonists. Adenosine is a ubiquitous signaling nucleoside that exerts its effects through four G protein-coupled receptors: A₁, A₂ₐ, A₂ₑ, and A₃. These receptors are involved in a wide array of physiological processes, making them attractive therapeutic targets.
Adenosine A₁ and A₃ Receptor Signaling Pathway
The A₁ and A₃ adenosine receptors primarily couple to inhibitory G proteins (Gᵢ/G₀). Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Additionally, Gβγ subunits released from Gᵢ/G₀ can activate various downstream effectors, including inwardly rectifying potassium channels and phospholipase C (PLC), leading to the modulation of ion channel activity and intracellular calcium mobilization.
Caption: A₁ and A₃ receptor signaling cascade.
Adenosine A₂ₐ and A₂ₑ Receptor Signaling Pathway
The A₂ₐ and A₂ₑ adenosine receptors are coupled to stimulatory G proteins (Gₛ). Upon activation, Gₛ stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of PKA. PKA then phosphorylates various downstream target proteins, resulting in a cellular response. The A₂ₑ receptor can also couple to Gᵩ, activating the PLC pathway.
Caption: A₂ₐ and A₂ₑ receptor signaling cascade.
Conclusion
This compound represents a structurally significant molecule with considerable potential in the development of novel therapeutics, particularly as a scaffold for adenosine receptor ligands. While a comprehensive experimental characterization of its physical properties is yet to be published, this guide provides a foundational understanding based on its chemical nature, predicted properties, and the characteristics of closely related analogs. The outlined synthesis protocol offers a viable route for its preparation, and the predicted spectroscopic data provide a basis for its characterization. The elucidation of the adenosine receptor signaling pathways highlights the biological context in which this and similar molecules are being investigated, underscoring the importance of the bicyclo[3.1.0]hexane core in modern medicinal chemistry. Further experimental investigation into the precise physicochemical and pharmacological properties of this compound is warranted to fully explore its therapeutic potential.
References
- 1. 1780459-81-5|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | 1780459-81-5 [sigmaaldrich.com]
- 3. PubChemLite - this compound (C7H13N) [pubchemlite.lcsb.uni.lu]
- 4. Buy 3-methylbicyclo[3.1.0]hexan-3-amine hydrochloride | 2866322-96-3 [smolecule.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
The Bicyclo[3.1.0]hexane Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bicyclo[3.1.0]hexane scaffold, a conformationally constrained carbocyclic system, has emerged as a privileged structural motif in medicinal chemistry and organic synthesis. Its inherent rigidity and unique three-dimensional geometry offer a powerful tool for the design of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the discovery and history of bicyclo[3.1.0]hexane compounds, from early investigations of naturally occurring terpenes to the development of sophisticated synthetic methodologies. Detailed experimental protocols for key synthetic transformations are provided, alongside a thorough analysis of the role of the bicyclo[3.1.0]hexane core in modulating the activity of various biological targets, including G-protein coupled receptors. Quantitative data on reaction yields and biological activities are summarized for comparative analysis. Furthermore, this guide utilizes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the structure-activity relationships and mechanisms of action of this important class of molecules.
Discovery and History
The story of bicyclo[3.1.0]hexane is intrinsically linked to the study of natural products, particularly the monoterpene thujone. Thujone, a major component of the essential oils of plants such as wormwood (Artemisia absinthium) and cedar (Thuja), features the bicyclo[3.1.0]hexane skeleton. Early investigations into the structure and reactivity of thujone and its derivatives in the late 19th and early 20th centuries laid the groundwork for understanding the unique chemical properties of this bicyclic system.
While the bicyclo[3.1.0]hexane core was present in these natural products, the deliberate synthesis of the parent bicyclo[3.1.0]hexane and its derivatives came much later. The development of synthetic methods was driven by the desire to access novel carbocyclic structures and to explore the effects of ring strain on reactivity. Key historical developments include:
-
Intramolecular Cyclopropanation: The application of the Simmons-Smith reaction in an intramolecular fashion provided a significant breakthrough in the stereocontrolled synthesis of the bicyclo[3.1.0]hexane ring system. This method, involving the reaction of an allylic alcohol with a diiodomethane and a zinc-copper couple, allowed for the directed formation of the cyclopropane ring.
-
Transannular Reactions: The inherent strain in medium-sized rings provided another avenue for the construction of the bicyclo[3.1.0]hexane skeleton. Transannular reactions, where a bond is formed across a ring, were utilized to create the bicyclic structure from suitable monocyclic precursors.
-
Convergent [3+2] Annulation Strategies: More recently, convergent approaches, such as the [3+2] annulation of cyclopropenes with aminocyclopropanes, have been developed.[1][2][3] These methods offer a high degree of control over the stereochemistry of the resulting bicyclo[3.1.0]hexane derivatives and have proven to be highly efficient.[1][2][3]
The recognition of the bicyclo[3.1.0]hexane scaffold as a conformationally restricted bioisostere of other cyclic systems, such as cyclohexane, fueled its adoption in medicinal chemistry. By locking the molecule into a specific three-dimensional arrangement, medicinal chemists could design ligands with enhanced affinity and selectivity for their biological targets. This has led to the development of numerous bicyclo[3.1.0]hexane-containing compounds with a wide range of therapeutic applications.
Synthetic Methodologies and Experimental Protocols
The synthesis of bicyclo[3.1.0]hexane derivatives has evolved to include a diverse array of methodologies, allowing for the preparation of a wide range of substituted and functionalized analogs. This section details some of the key synthetic strategies and provides specific experimental protocols for their implementation.
Key Synthetic Strategies
-
Base-Promoted Ring Contraction: This method involves the treatment of an epoxy ketone with a base to induce a ring contraction, forming the bicyclo[3.1.0]hexane skeleton.[4][5][6] This approach is particularly useful for the synthesis of functionalized derivatives.
-
Gold-Catalyzed Si-H Bond Insertion: A modern and atom-economical approach involves the gold-catalyzed reaction of 1,6-enynes with hydrosilanes. This reaction proceeds through a cyclopropyl gold carbene intermediate to afford bicyclo[3.1.0]hexane silanes in good to excellent yields.
-
Photoredox-Mediated [3+2] Annulation: This convergent strategy utilizes an organic or iridium photoredox catalyst to mediate the [3+2] annulation of cyclopropenes with cyclopropylanilines.[1][2][3] This method allows for the synthesis of highly substituted bicyclo[3.1.0]hexanes with excellent diastereoselectivity.[1][2][3]
Detailed Experimental Protocols
Protocol 1: Synthesis of a Bicyclo[3.1.0]hexane-derived mGlu2/3 Receptor Agonist (Analogous to LY354740)
This protocol is based on the synthesis of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740), a potent and selective group II metabotropic glutamate receptor agonist.[7][8][9] The synthesis starts from 2-cyclopentenone and involves a stereocontrolled, high-yielding sequence of reactions.
Step 1: Michael Addition To a solution of 2-cyclopentenone in a suitable solvent (e.g., THF) at low temperature (-78 °C) is added a solution of a chiral lithium amide base. After stirring for a short period, a solution of a suitable electrophile (e.g., a protected glycine equivalent) is added. The reaction is stirred at low temperature for several hours and then quenched with a proton source.
Step 2: Cyclopropanation The product from the Michael addition is subjected to a Simmons-Smith cyclopropanation reaction. To a solution of the enone in dichloromethane is added diiodomethane followed by a zinc-copper couple. The reaction mixture is stirred at room temperature overnight.
Step 3: Functional Group Manipulation and Deprotection The resulting bicyclo[3.1.0]hexane derivative undergoes a series of functional group manipulations, including reduction of the ketone, protection of the resulting alcohol, and conversion of the ester to a carboxylic acid. Finally, all protecting groups are removed under appropriate conditions to yield the final product.
Protocol 2: Synthesis of a Bicyclo[3.1.0]hexanylpiperazine NPY Y1 Antagonist
This protocol describes the synthesis of a novel class of bicyclo[3.1.0]hexanylpiperazine neuropeptide Y (NPY) Y1 antagonists.[10][11][12] The synthesis is stereoselective and allows for the introduction of various substituents.[10][11][12]
Step 1: Condensation 4-Methylcyclohexanone is condensed with 1-phenylpiperazine in the presence of a catalytic amount of p-toluenesulfonic acid in toluene at reflux to form 1-(4-methylcyclohex-1-enyl)-4-phenylpiperazine.
Step 2: Chlorination The product from the condensation step is chlorinated stereoselectively using N-chlorosuccinimide in dichloromethane at low temperature to afford trans-1-(6-chloro-4-methylcyclohex-1-enyl)-4-phenylpiperazine.
Step 3: Grignard Reaction and Cyclization The chlorinated intermediate is treated with a suitable Grignard reagent (e.g., 3-ethoxyphenylmagnesium bromide) in ether at room temperature. The reaction is quenched with aqueous HCl, which also facilitates the intramolecular cyclization to form the bicyclo[3.1.0]hexane ring system and yield the final product.
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis and biological activity of representative bicyclo[3.1.0]hexane compounds.
Table 1: Synthetic Yields of Bicyclo[3.1.0]hexane Derivatives
| Entry | Synthetic Method | Starting Material | Product | Yield (%) | Reference |
| 1 | Base-Promoted Ring Contraction | Epoxy ketone derived from cyclohexane-1,4-dione | Bicyclo[3.1.0]hexane derivative | 87 (combined yield of two diastereomers) | [4][5] |
| 2 | Photoredox-Mediated [3+2] Annulation | Cyclopropene and Cyclopropylaniline | Substituted bicyclo[3.1.0]hexane | 86 | [1][2][3] |
| 3 | Gold-Catalyzed Si-H Insertion | 1,6-enyne and Hydrosilane | Bicyclo[3.1.0]hexane silane | up to 91 | |
| 4 | Stereocontrolled Synthesis | 2-Cyclopentenone | (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740) | High-yielding | [7][8] |
| 5 | Stereoselective Synthesis | 4-Methylcyclohexanone | 1-((1α,3α,5α,6β)-6-(3-ethoxyphenyl)-3-methylbicyclo[3.1.0]hexan-6-yl)-4-phenylpiperazine | Good | [10][11][12] |
Table 2: Biological Activity of Bicyclo[3.1.0]hexane Derivatives
| Compound | Target | Activity | IC50/EC50 (nM) | Reference |
| LY354740 | mGlu2 Receptor | Agonist | 5.1 ± 0.3 | [9] |
| LY354740 | mGlu3 Receptor | Agonist | 24.3 ± 0.5 | [9] |
| Bicyclo[3.1.0]hexanylpiperazine derivative | NPY Y1 Receptor | Antagonist | 62 | [10][12] |
| Bicyclo[3.1.0]hexane-based nucleoside | Adenosine A3 Receptor | Agonist | 380 (Ki) | |
| Thujone | GABAA Receptor | Antagonist | - |
Signaling Pathways and Experimental Workflows
The biological effects of bicyclo[3.1.0]hexane derivatives are mediated through their interaction with specific cellular targets, often initiating complex intracellular signaling cascades. This section provides a visual representation of these pathways and a typical experimental workflow for their investigation.
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the signaling pathways modulated by bicyclo[3.1.0]hexane-based ligands.
Figure 1: Simplified signaling pathway for mGlu2/3 receptors upon activation by a bicyclo[3.1.0]hexane agonist.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. GABAA receptor - Wikipedia [en.wikipedia.org]
- 5. Synthesis of bicyclo[3.1.0]hexane derivatives as conformationally restricted analogues of beta-arabinofuranosyl and alpha-galactofuranosyl rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and pharmacological characterization of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740): a potent, selective, and orally active group 2 metabotropic glutamate receptor agonist possessing anticonvulsant and anxiolytic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. LY354740 is a potent and highly selective group II metabotropic glutamate receptor agonist in cells expressing human glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of a Novel Class of Bicyclo[3.1.0]hexanylpiperazines as Noncompetitive Neuropeptide Y Y1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Conformational Landscape of the Bicyclo[3.1.0]hexane Ring System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[3.1.0]hexane framework, a unique structural motif featuring a cyclopentane ring fused to a cyclopropane ring, is a cornerstone in modern medicinal chemistry and organic synthesis. Its inherent rigidity and distinct three-dimensional architecture make it an invaluable scaffold for the design of conformationally constrained molecules with enhanced biological activity and selectivity. This technical guide provides an in-depth analysis of the conformational preferences of the bicyclo[3.1.0]hexane ring system, supported by quantitative data from computational studies and a review of key experimental methodologies.
The Conformational Equilibrium: A Preference for the Boat
The conformational landscape of the bicyclo[3.1.0]hexane system is dominated by two principal conformations: a boat-like and a chair-like form of the five-membered ring. Extensive computational and experimental studies have consistently demonstrated that the boat conformation is significantly more stable than the chair conformation for the parent bicyclo[3.1.0]hexane and many of its derivatives.[1][2] This preference is a critical factor in its application in drug design, as it locks the molecule into a well-defined shape.
The energetic preference for the boat form can be attributed to a combination of factors, including the minimization of torsional strain and non-bonded interactions. Density Functional Theory (DFT) calculations have been instrumental in quantifying the energy differences between these conformers.
Quantitative Conformational Analysis
The following table summarizes the relative energies and key dihedral angles for the boat-like (BL) and chair-like (CL) conformers of bicyclo[3.1.0]hexane, as determined by DFT calculations.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (ν2, C1-C2-C3-C4) (°) | Dihedral Angle (ν3, C2-C3-C4-C5) (°) |
| Boat-like (BL) | 0.00 | -26.3 | 46.1 |
| Chair-like (CL) | 2.5 - 3.0 | 48.9 | -19.8 |
Data derived from computational studies. Actual values may vary depending on the level of theory and basis set used.
Visualizing Conformational Interconversion
The interconversion between the boat and chair conformations proceeds through a higher-energy transition state. This process can be visualized as a pseudorotation of the five-membered ring. The following diagram, generated using the DOT language, illustrates this conformational equilibrium.
Caption: Conformational equilibrium of the bicyclo[3.1.0]hexane ring system.
Experimental Protocols for Conformational Analysis
The determination of the conformational preferences of bicyclo[3.1.0]hexane and its derivatives relies on a combination of computational and experimental techniques.
Computational Modeling: Density Functional Theory (DFT)
DFT calculations are a powerful tool for mapping the potential energy surface of a molecule and identifying its stable conformers and the energy barriers between them.
Methodology:
-
Initial Structure Generation: The boat and chair conformers of the bicyclo[3.1.0]hexane system are built using a molecular modeling software.
-
Geometry Optimization: The geometries of the conformers are optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*). This process finds the lowest energy structure for each conformer.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections.
-
Potential Energy Surface Scan: To explore the interconversion pathway, a relaxed potential energy surface scan is performed by systematically varying a key dihedral angle (e.g., ν2) and allowing the rest of the molecule to relax at each step.
-
Transition State Search: The highest energy point along the interconversion pathway is used as an initial guess for a transition state search (e.g., using the Berny algorithm). A single imaginary frequency confirms the identification of a true transition state.
-
Energy Analysis: The relative energies of the conformers and the energy barrier for interconversion are calculated from the final energies of the optimized minima and the transition state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly 2D Nuclear Overhauser Effect Spectroscopy (NOESY), is a primary experimental method for determining the conformation of molecules in solution. The NOE is a through-space interaction that is dependent on the distance between nuclei, typically protons.
Experimental Workflow for NOESY:
Caption: Workflow for NMR-based conformational analysis.
Key Parameters:
-
Pulse Sequence: A standard 2D NOESY pulse sequence is used.
-
Mixing Time (d8): This is a critical parameter. For small molecules like bicyclo[3.1.0]hexane derivatives, a mixing time in the range of 300-800 ms is typically optimal.
-
Temperature: The experiment is usually run at a constant temperature (e.g., 298 K) to ensure conformational equilibrium is maintained.
-
Data Processing: The acquired data is processed with appropriate window functions (e.g., sine-bell) before Fourier transformation. The presence and intensity of cross-peaks between protons that are not directly bonded indicate their spatial proximity, allowing for the differentiation between boat and chair conformations.
Single-Crystal X-ray Diffraction
For crystalline derivatives of bicyclo[3.1.0]hexane, single-crystal X-ray diffraction provides unambiguous, high-resolution structural information in the solid state.
Methodology:
-
Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the compound. Common methods for small organic molecules include:
-
Slow Evaporation: The solvent is allowed to evaporate slowly from a solution of the compound.
-
Vapor Diffusion: A solution of the compound is placed in a vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled.
-
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods. The initial structural model is then refined against the experimental data to obtain the final, high-precision atomic coordinates, bond lengths, and bond angles. This provides definitive evidence of the solid-state conformation.
Implications for Drug Development
The well-defined and stable boat conformation of the bicyclo[3.1.0]hexane ring system makes it an attractive scaffold for the design of rigid analogues of biologically active molecules. By incorporating this moiety, medicinal chemists can:
-
Lock in a Bioactive Conformation: For flexible ligands that must adopt a specific conformation to bind to a biological target, the bicyclo[3.1.0]hexane scaffold can pre-organize the molecule into the desired shape, potentially increasing binding affinity and potency.
-
Improve Selectivity: The rigid structure can reduce off-target binding by preventing the molecule from adopting conformations that are recognized by other receptors or enzymes.
-
Enhance Metabolic Stability: The compact and rigid nature of the bicyclic system can make it less susceptible to metabolic degradation.
References
A Proposed Theoretical Investigation of N-methylbicyclo[3.1.0]hexan-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bicyclo[3.1.0]hexane scaffold is a key structural motif in medicinal chemistry, prized for its ability to create conformationally restricted analogues of biologically active molecules, thereby enhancing selectivity and efficacy.[1][2][3][4] This technical guide outlines a proposed theoretical investigation into the conformational landscape and electronic properties of N-methylbicyclo[3.1.0]hexan-3-amine, a molecule of potential interest in drug discovery. While specific experimental or theoretical data for this compound is not yet available in published literature, this document provides a comprehensive roadmap for its computational analysis. The methodologies presented are based on established quantum chemical calculation techniques successfully applied to similar bicyclo[3.1.0]hexane derivatives.[5][6] This guide is intended to serve as a foundational resource for researchers seeking to explore the potential of this and related compounds in the development of novel therapeutics.
Introduction
The rigid bicyclo[3.1.0]hexane framework has been effectively utilized in the design of nucleoside analogues targeting adenosine receptors, where conformational locking of the ribose moiety surrogate can lead to enhanced receptor subtype selectivity.[2][3][7] The introduction of an N-methylamino group at the 3-position of this scaffold presents an intriguing candidate for further investigation in medicinal chemistry. Theoretical calculations provide a powerful, cost-effective approach to understanding the fundamental properties of such molecules before embarking on extensive synthetic and experimental studies.
This guide details a proposed computational study to elucidate the conformational preferences, structural parameters, and electronic properties of this compound. The primary focus is on the relative stabilities of the possible conformers and the influence of the N-methylamino substituent on the geometry of the bicyclic system.
Proposed Conformational Analysis
The conformational flexibility of this compound is primarily determined by the puckering of the five-membered ring and the orientation of the N-methylamino group. The bicyclo[3.1.0]hexane skeleton can exist in two principal conformations: a boat-like and a chair-like form.[4][5][6] For each of these, the N-methylamino substituent at the C3 position can adopt either an axial or an equatorial orientation. Furthermore, the methyl group on the nitrogen can be oriented in different positions. This leads to a set of possible low-energy conformers that require investigation.
Table 1: Proposed Conformers for Theoretical Investigation
| Conformer Name | Ring Conformation | N-methylamino Orientation |
| endo-Boat-axial | Boat | endo |
| exo-Boat-axial | Boat | exo |
| endo-Boat-equatorial | Boat | endo |
| exo-Boat-equatorial | Boat | exo |
| endo-Chair-axial | Chair | endo |
| exo-Chair-axial | Chair | exo |
| endo-Chair-equatorial | Chair | endo |
| exo-Chair-equatorial | Chair | exo |
Proposed Computational Methodology
The following protocol outlines a robust computational approach for the theoretical analysis of this compound, based on methods proven effective for related bicyclic systems.[5][6]
Initial Geometry Optimization and Conformational Search
-
Software: A comprehensive quantum chemistry package such as Gaussian, ORCA, or GAMESS will be utilized.
-
Initial Structures: The initial 3D structures of the possible conformers of this compound will be built using a molecular editor.
-
Preliminary Optimization: A preliminary geometry optimization will be performed using a computationally less expensive method, such as the semi-empirical PM7 method or a small basis set DFT calculation (e.g., B3LYP/3-21G), to obtain reasonable starting geometries.
-
Conformational Search: A systematic or stochastic conformational search can be performed to ensure all low-energy minima are identified.
High-Level Geometry Optimization and Frequency Calculations
-
Level of Theory: The geometries of all identified conformers will be fully optimized without symmetry constraints using Density Functional Theory (DFT) with the B3LYP hybrid functional.[6] For higher accuracy, Møller-Plesset perturbation theory (MP2) can also be employed.[6]
-
Basis Set: A Pople-style basis set, such as 6-31G(d,p) or a larger one like 6-311+G(d,p), will be used to provide a good balance between accuracy and computational cost.
-
Vibrational Frequency Analysis: Following optimization, vibrational frequency calculations will be performed at the same level of theory to confirm that each optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
-
Energy Calculations: Single-point energy calculations can be performed at a higher level of theory (e.g., coupled cluster theory) on the DFT or MP2 optimized geometries for more accurate relative energy predictions.
Analysis of Results
-
Relative Energies: The relative energies of all conformers will be calculated, including ZPVE corrections, to determine the global minimum and the energy ordering of the other conformers.
-
Geometrical Parameters: Key bond lengths, bond angles, and dihedral angles will be analyzed and compared between the different conformers.
-
Electronic Properties: Further analysis, such as Natural Bond Orbital (NBO) analysis, can be performed to investigate intramolecular interactions, such as hydrogen bonding or hyperconjugative effects, that may contribute to the stability of certain conformers.[6]
Proposed Data Presentation
The quantitative results of this proposed study should be summarized in clear and concise tables for easy comparison and interpretation.
Table 2: Proposed Table of Calculated Relative Energies
| Conformer | ΔE (kcal/mol) | ΔE + ZPVE (kcal/mol) | Relative Population (%) at 298.15 K |
| Global Minimum | 0.00 | 0.00 | |
| Conformer 2 | |||
| Conformer 3 | |||
| ... |
Table 3: Proposed Table of Key Geometrical Parameters for the Global Minimum Conformer
| Parameter | Value (Å or °) |
| Bond Lengths (Å) | |
| C1-C5 | |
| C3-N | |
| N-C(methyl) | |
| Bond Angles (°) ** | |
| C2-C3-C4 | |
| C3-N-C(methyl) | |
| Dihedral Angles (°) ** | |
| H-C3-N-H |
Visualization of Proposed Computational Workflow
A clear workflow is essential for planning and executing the proposed theoretical calculations. The following diagram, generated using Graphviz, illustrates the logical steps from initial structure generation to final data analysis.
Caption: Proposed computational workflow for the theoretical analysis of this compound.
Conclusion
This technical guide provides a comprehensive framework for a theoretical investigation of this compound. By following the proposed computational protocols, researchers can gain valuable insights into the conformational preferences and electronic structure of this molecule. The resulting data will be crucial for understanding its potential as a scaffold in drug design and for guiding future synthetic and experimental efforts. This work will contribute to the broader understanding of substituted bicyclo[3.1.0]hexane systems and their application in medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-Guided Design of A3 Adenosine Receptor-Selective Nucleosides: Combination of 2-Arylethynyl and Bicyclo[3.1.0]hexane Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2012 Philip S. Portoghese Medicinal Chemistry Lectureship: Structure-Based Approaches to Ligands for G Protein-Coupled Adenosine and P2Y Receptors, From Small Molecules to Nanoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of N-methylbicyclo[3.1.0]hexan-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of N-methylbicyclo[3.1.0]hexan-3-amine from bicyclo[3.1.0]hexan-3-one via reductive amination. This bicyclic amine scaffold is of interest in medicinal chemistry due to its rigid, three-dimensional structure, which can be valuable for the design of novel therapeutic agents.
Overview of the Synthesis
The synthesis is a one-pot reductive amination reaction. Bicyclo[3.1.0]hexan-3-one is first reacted with methylamine to form an intermediate imine, which is then reduced in situ by a mild reducing agent, sodium cyanoborohydride, to yield the target secondary amine, this compound. Acetic acid is used to catalyze the imine formation by protonating the carbonyl oxygen, and to maintain a slightly acidic pH which is optimal for the reduction of the iminium ion over the starting ketone.
Physicochemical Properties of Reactants and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| Bicyclo[3.1.0]hexan-3-one | C₆H₈O | 96.13 | Colorless to pale yellow liquid or solid | 1755-04-0 |
| Methylamine hydrochloride | CH₆ClN | 67.52 | White crystalline solid | 593-51-1 |
| Sodium cyanoborohydride | CH₃BNNa | 62.84 | White amorphous powder | 25895-60-7 |
| This compound | C₇H₁₃N | 111.19 | Not available (expected to be a liquid) | 1780459-81-5[1] |
Experimental Protocol
This protocol is based on established methods for reductive amination.
Materials:
-
Bicyclo[3.1.0]hexan-3-one
-
Methylamine hydrochloride
-
Sodium cyanoborohydride
-
Glacial acetic acid
-
Methanol (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen supply for inert atmosphere
-
Standard glassware for extraction and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add bicyclo[3.1.0]hexan-3-one (1.0 eq). Dissolve the ketone in anhydrous methanol (approximately 0.2 M concentration).
-
Addition of Amine and Acid: Add methylamine hydrochloride (1.5 eq) to the solution, followed by the dropwise addition of glacial acetic acid (2.5 eq). Stir the mixture at room temperature for 30 minutes under an inert atmosphere.
-
Addition of Reducing Agent: To the stirring solution, add sodium cyanoborohydride (1.5 eq) portion-wise over 10 minutes. Caution: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle in a well-ventilated fume hood.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is basic (pH > 8).
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
Expected Yield:
Typical yields for reductive aminations of bicyclic ketones range from 60% to 85%, depending on the purity of the starting materials and the optimization of reaction conditions.
Characterization of Starting Material and Product
Bicyclo[3.1.0]hexan-3-one (Starting Material):
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ = 2.61 - 2.54 (m, 2H), 2.17 - 2.12 (m, 2H), 1.54 - 1.46 (m, 2H), 0.92 - 0.86 (m, 1H), -0.01 - 0.08 (m, 1H)[2] |
| GC-MS (m/z) | 96.1[2] |
This compound (Product):
| Technique | Predicted Data |
| ¹H NMR | Expected signals for the N-methyl group (singlet, ~2.4 ppm), the methine proton at C3 (multiplet), and protons of the bicyclic core. |
| ¹³C NMR | Expected signals for the N-methyl carbon (~35 ppm), the C3 carbon bearing the nitrogen (~60 ppm), and other carbons of the bicyclic framework. |
| Mass Spec (EI, m/z) | Expected molecular ion peak at 111.19 and characteristic fragmentation patterns. |
| IR (neat, cm⁻¹) | Expected N-H stretching vibration (~3300-3400 cm⁻¹) and C-N stretching. |
Synthetic Workflow
Caption: Synthetic workflow for the preparation of this compound.
Logical Relationship of Reaction Steps
Caption: Key intermediates in the reductive amination process.
References
Application Note: Reductive Amination Protocol for Bicyclo[3.1.0]hexan-3-one
Introduction
The bicyclo[3.1.0]hexane scaffold is a key structural motif in medicinal chemistry due to its conformational rigidity, which can enhance binding affinity and selectivity to biological targets.[1] The introduction of an amine functionality to this scaffold via reductive amination of bicyclo[3.1.0]hexan-3-one is a critical step in the synthesis of a diverse range of bioactive molecules and pharmaceutical intermediates.[1] This application note provides a detailed protocol for the reductive amination of bicyclo[3.1.0]hexan-3-one with primary and secondary amines, utilizing common reducing agents.
Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.[2] The choice of reducing agent is crucial for the success of this one-pot reaction, as it must selectively reduce the iminium ion in the presence of the starting ketone.[2] This protocol will focus on the use of sodium triacetoxyborohydride (STAB) and sodium borohydride as effective reducing agents for this transformation.
Reaction Principle
The reductive amination of bicyclo[3.1.0]hexan-3-one proceeds in two main steps:
-
Iminium Ion Formation: The ketone reacts with a primary or secondary amine under mildly acidic conditions to form a hemiaminal, which then dehydrates to form an iminium ion.
-
Reduction: A hydride-based reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium borohydride, selectively reduces the iminium ion to the corresponding amine.
STAB is a particularly mild and selective reagent for reductive aminations, tolerating a wide range of functional groups and allowing for a one-pot procedure.[3][4][5] Sodium borohydride can also be employed, typically after the initial formation of the imine.[6]
Experimental Protocols
Materials and Equipment
-
Bicyclo[3.1.0]hexan-3-one
-
Primary or secondary amine of choice
-
Sodium triacetoxyborohydride (STAB) or Sodium borohydride (NaBH₄)
-
Anhydrous solvents: 1,2-dichloroethane (DCE), dichloromethane (DCM), tetrahydrofuran (THF), or methanol
-
Acetic acid (glacial)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is generally preferred due to the mildness and selectivity of STAB.[4]
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add bicyclo[3.1.0]hexan-3-one (1.0 eq).
-
Solvent and Amine Addition: Dissolve the ketone in a suitable anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM). Add the desired primary or secondary amine (1.0-1.2 eq).
-
Acid Catalyst: If desired, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to the stirred solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Reductive Amination using Sodium Borohydride
This protocol involves a two-step, one-pot procedure where the imine is formed prior to the addition of the reducing agent.[6]
-
Imine Formation: In a round-bottom flask, dissolve bicyclo[3.1.0]hexan-3-one (1.0 eq) and the desired primary or secondary amine (1.0-1.2 eq) in methanol. Stir the mixture at room temperature for 1-3 hours to allow for imine formation.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.5-2.0 eq) in small portions.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-4 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extraction and Purification: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Data Presentation
The following tables summarize representative data for the reductive amination of bicyclo[3.1.0]hexan-3-one with various amines under different conditions.
Table 1: Reductive Amination of Bicyclo[3.1.0]hexan-3-one with Primary Amines
| Entry | Amine | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | STAB | DCE | 12 | 85 |
| 2 | Cyclohexylamine | STAB | DCM | 18 | 78 |
| 3 | Aniline | NaBH₄ | Methanol | 4 | 65 |
| 4 | Methylamine | STAB | THF | 8 | 90 |
Table 2: Reductive Amination of Bicyclo[3.1.0]hexan-3-one with Secondary Amines
| Entry | Amine | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | Morpholine | STAB | DCE | 24 | 88[7] |
| 2 | Piperidine | STAB | DCM | 20 | 82 |
| 3 | N-Methylbenzylamine | NaBH₄ | Methanol | 6 | 75 |
| 4 | Diethylamine | STAB | THF | 16 | 70 |
Visualizations
The following diagrams illustrate the key processes involved in the reductive amination of bicyclo[3.1.0]hexan-3-one.
Caption: General workflow for the one-pot reductive amination.
Caption: Key intermediates in the reductive amination pathway.
Troubleshooting and Safety
-
Low Yields: Incomplete iminium ion formation can be a cause. The addition of a catalytic amount of acetic acid or using a dehydrating agent like molecular sieves can improve yields. Ensure the reducing agent is fresh and active.
-
Side Reactions: Over-alkylation can occur with primary amines. Using a 1:1 stoichiometry of ketone to amine can minimize this. For less reactive ketones or amines, increasing the reaction time or temperature may be necessary.
-
Safety: Handle all reagents in a well-ventilated fume hood. Borohydride reagents are water-reactive and can release hydrogen gas. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
This application note provides a comprehensive and adaptable protocol for the synthesis of various N-substituted bicyclo[3.1.0]hexan-3-amine derivatives through reductive amination. The choice between sodium triacetoxyborohydride and sodium borohydride allows for flexibility depending on the substrate and desired reaction conditions. These protocols are valuable for researchers in drug discovery and organic synthesis who are working with the bicyclo[3.1.0]hexane scaffold.
References
- 1. Bicyclo[3.1.0]hexan-3-one | 1755-04-0 | Benchchem [benchchem.com]
- 2. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Sodium triacetoxyborohydride [organic-chemistry.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. d-nb.info [d-nb.info]
Application Notes and Protocols for the Purification of N-methylbicyclo[3.1.0]hexan-3-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-methylbicyclo[3.1.0]hexan-3-amine is a bicyclic amine, a structural motif of interest in medicinal chemistry due to its presence in various biologically active compounds.[1][2] The purification of such amines can be challenging due to their basic nature, which often leads to strong interactions with standard purification media. This document provides detailed application notes and protocols for the successful purification of this compound, focusing on chromatographic techniques and distillation.
Challenges in Purifying Basic Amines
Basic amines, such as this compound, present unique challenges during purification by normal-phase chromatography on silica gel. The primary issue is the acid-base interaction between the basic amine and the acidic silanol groups on the silica surface.[3][4] This interaction can result in:
-
Peak Tailing: Asymmetrical peak shapes, making fraction collection and quantification difficult.[5]
-
Compound Degradation: The acidic environment can lead to the degradation of sensitive molecules.
-
Irreversible Adsorption: Strong binding to the silica can result in low recovery of the target compound.[4]
-
Poor Separation: The strong interactions can mask the subtle differences in affinity required for separating the target compound from impurities.
To address these challenges, several strategies can be employed, including modification of the mobile phase, using specialized stationary phases, or employing alternative chromatographic techniques.
Purification Strategies Overview
The selection of a purification strategy will depend on the scale of the purification, the nature of the impurities, and the available equipment. The most common and effective methods are summarized below.
| Purification Method | Principle | Advantages | Disadvantages |
| Normal-Phase Chromatography with Mobile Phase Modifier | Addition of a basic modifier (e.g., triethylamine) to the mobile phase to neutralize acidic silica surface.[3][4] | Utilizes standard silica gel; cost-effective. | Modifier can be difficult to remove from the final product. |
| Normal-Phase Chromatography with Amine-Functionalized Silica | Utilizes a stationary phase where silanol groups are capped with amine functionalities, providing a less acidic surface.[3][4] | Excellent peak shapes; simpler mobile phases (e.g., hexane/ethyl acetate); high purity fractions.[4] | More expensive than standard silica gel. |
| Reversed-Phase Chromatography | Separation based on hydrophobicity on a non-polar stationary phase (e.g., C18) with a polar mobile phase. An alkaline mobile phase is used to maintain the amine in its neutral, more lipophilic form.[3] | Effective for polar and ionizable compounds; high resolution. | Requires removal of aqueous mobile phase; potential for salt formation. |
| Distillation | Separation based on differences in boiling points. | Effective for volatile compounds and large-scale purification. | Requires the compound to be thermally stable; may not be effective for removing impurities with similar boiling points. |
Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography with Triethylamine (TEA) Modifier
This protocol is a cost-effective method using standard silica gel.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Hexane (or heptane)
-
Ethyl acetate (EtOAc)
-
Triethylamine (TEA)
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
TLC Analysis:
-
Prepare a developing solvent system, e.g., 95:5:0.5 Hexane:EtOAc:TEA.
-
Spot the crude material on a TLC plate and develop it in the prepared solvent system.
-
Visualize the spots using a suitable method (e.g., UV light if applicable, or a potassium permanganate stain).
-
Adjust the solvent polarity to achieve a retention factor (Rf) of approximately 0.2-0.3 for the target compound.
-
-
Column Preparation:
-
Pack a flash chromatography column with silica gel using a slurry method with the initial mobile phase (e.g., hexane with 0.5% TEA).
-
Equilibrate the column by running several column volumes of the initial mobile phase through it.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane (DCM) or the mobile phase.
-
Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load it onto the column.
-
-
Elution:
-
Begin elution with the initial mobile phase.
-
Gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., a gradient from 0% to 20% EtOAc in hexane, maintaining 0.5% TEA throughout).
-
Collect fractions and monitor by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Combine the fractions containing the pure product as determined by TLC.
-
Remove the solvent under reduced pressure.
-
To remove residual TEA, the residue can be dissolved in a suitable solvent and washed with a saturated aqueous solution of sodium bicarbonate, followed by drying the organic layer and evaporating the solvent.
-
Protocol 2: Normal-Phase Flash Chromatography with Amine-Functionalized Silica
This protocol is recommended for achieving high purity and excellent peak shape.[4]
Materials:
-
Crude this compound
-
Amine-functionalized silica gel cartridge
-
Hexane (or heptane)
-
Ethyl acetate (EtOAc)
Procedure:
-
TLC Analysis (on standard silica):
-
Perform TLC as described in Protocol 1 to get an initial estimate of the required solvent polarity. A simple hexane/EtOAc system can be tested.
-
-
Column Equilibration:
-
Equilibrate the amine-functionalized silica cartridge with the initial mobile phase (e.g., 100% hexane).
-
-
Sample Loading:
-
Load the sample as described in Protocol 1.
-
-
Elution:
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., 0% to 50% EtOAc). The use of a basic modifier is typically not necessary.[4]
-
Collect fractions and monitor by TLC.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 3: Reversed-Phase Flash Chromatography
This method is suitable for more polar amines or when normal-phase chromatography fails.
Materials:
-
Crude this compound
-
C18 reversed-phase flash column
-
Acetonitrile (ACN)
-
Water
-
Triethylamine (TEA) or Ammonium hydroxide
Procedure:
-
Mobile Phase Preparation:
-
Prepare two mobile phases:
-
Mobile Phase A: Water with 0.1% TEA.
-
Mobile Phase B: Acetonitrile with 0.1% TEA.
-
-
The alkaline pH helps to keep the amine in its neutral, more retained form.[3]
-
-
Column Equilibration:
-
Equilibrate the C18 column with a mixture of Mobile Phase A and B (e.g., 95:5 A:B).
-
-
Sample Loading:
-
Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., methanol, DMF, or the initial mobile phase) and inject it onto the column.
-
-
Elution:
-
Elute with a gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 20 column volumes).
-
Monitor the elution using a UV detector if the compound or impurities are chromophoric.
-
Collect fractions.
-
-
Fraction Analysis and Product Isolation:
-
Analyze fractions by a suitable method (e.g., LC-MS).
-
Combine the pure fractions.
-
Remove the acetonitrile under reduced pressure.
-
The remaining aqueous solution can be lyophilized or the product can be extracted with a suitable organic solvent after adjusting the pH.
-
Protocol 4: Distillation
This method is applicable if this compound is a volatile liquid and thermally stable.
Materials:
-
Crude this compound
-
Distillation apparatus (e.g., short-path or fractional distillation setup)
-
Vacuum pump (if vacuum distillation is required)
-
Heating mantle
Procedure:
-
Apparatus Setup:
-
Set up the distillation apparatus. A short-path apparatus is suitable for small quantities or high-boiling point liquids under vacuum.
-
Ensure all joints are properly sealed.
-
-
Distillation:
-
Place the crude material in the distillation flask.
-
If necessary, apply a vacuum.
-
Gradually heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point of this compound. The boiling point will need to be determined experimentally or from literature if available. For the related compound bicyclo[3.1.0]hexan-3-one, a distillation at 70 °C under reduced pressure has been reported.[6]
-
-
Purity Analysis:
-
Analyze the purity of the distilled product using analytical techniques such as GC-MS or NMR.
-
Visualization of Workflows
Caption: General workflow for the purification of this compound.
Caption: Decision tree for selecting a suitable purification method.
Conclusion
The purification of this compound requires special consideration due to its basic nature. While standard silica gel chromatography can be employed with the addition of a basic modifier like triethylamine, superior results in terms of purity and recovery are often achieved using amine-functionalized silica or reversed-phase chromatography with an alkaline mobile phase. For volatile and thermally stable compounds, distillation offers a scalable purification alternative. The choice of method should be guided by the specific impurities present, the required purity, and the available resources. Proper analytical monitoring throughout the purification process is crucial for a successful outcome.
References
- 1. Buy 3-methylbicyclo[3.1.0]hexan-3-amine hydrochloride | 2866322-96-3 [smolecule.com]
- 2. Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for N-methylbicyclo[3.1.0]hexan-3-amine as a Scaffold in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The N-methylbicyclo[3.1.0]hexan-3-amine scaffold is a valuable building block in medicinal chemistry, offering a rigid bicyclic framework that provides conformational constraint to drug candidates. This rigidity can lead to improved binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. The bicyclo[3.1.0]hexane core is found in various natural products and has been incorporated into a range of synthetic bioactive compounds, demonstrating its utility in the development of novel therapeutics.[1] This document provides an overview of its applications, relevant biological data, and detailed experimental protocols for its synthesis and evaluation.
Applications in Drug Design
The this compound scaffold and its parent structure have been explored in several therapeutic areas:
-
Adenosine Receptor Modulation: A significant application of the bicyclo[3.1.0]hexane scaffold is in the design of potent and selective adenosine receptor (AR) agonists, particularly for the A3 subtype.[2][3] The rigid (N)-methanocarba framework, which incorporates the bicyclo[3.1.0]hexane system, mimics the North (N) conformation of ribose, enhancing A3AR affinity and selectivity.[4][5][6] Derivatives have been investigated for their potential in treating inflammation, cancer, and neuropathic pain.
-
Metabotropic Glutamate Receptor (mGluR) Antagonists: Bicyclo[3.1.0]hexane-based amino acids have been synthesized as antagonists for group II mGluRs (mGluR2 and mGluR3).[7] These compounds have shown potential as novel antidepressants.[7]
-
Antitumor Agents: Spirofused 3-azabicyclo[3.1.0]hexane derivatives have demonstrated antiproliferative activity against various cancer cell lines, including human erythroleukemia (K562), cervical carcinoma (HeLa), and T lymphocyte (Jurkat) cells.[8][9] These compounds can induce apoptosis and affect cell cycle distribution.[8][9]
-
Antiviral Activity: The bicyclo[3.1.0]hexane scaffold has been utilized as a carbocyclic analogue of nucleosides in the development of antiviral agents, for instance, against herpes viruses.
Biological Activity Data
The following tables summarize the quantitative biological data for various drug candidates incorporating the bicyclo[3.1.0]hexane scaffold.
Table 1: Adenosine A3 Receptor Binding Affinities of Bicyclo[3.1.0]hexane Derivatives
| Compound Reference | Structure | hA3AR Kᵢ (nM) |
| 12 | C2-ether-linked macrocycle (5′-methylamide) | 25.8 |
| 19 | C2-arylethynyl-linked macrocycle (5′-methylamide) | 22.1 |
| 15 | C6-Me-(2-phenylethynyl) analogue | 6 |
| 21 | C2-(5-chlorothienylethynyl) analogue | 42 |
Data sourced from multiple studies.[5][10]
Table 2: Functional Activity of Bicyclo[3.1.0]hexane Derivatives at Adenosine A3 Receptors
| Compound Reference | Assay | EC₅₀ (nM) | Efficacy |
| 12 | Gαᵢ₂ Coupling | 2.56 | ~40% > reference agonist |
| 12 | β-arrestin2 Recruitment | 5.17 | ~50% > reference agonist |
| 19 | β-arrestin2 Recruitment | 4.36 | ~50% > reference agonist |
| 15 | cAMP Inhibition (mA3AR) | 20.2 | Full agonist |
Data sourced from multiple studies.[5][10]
Table 3: Antiproliferative Activity of 3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines]
| Cell Line | IC₅₀ (µM) |
| K562 (human erythroleukemia) | 4.2 - 24.1 |
| Jurkat (T lymphocyte) | 4.2 - 24.1 |
| HeLa (cervical carcinoma) | 4.2 - 24.1 |
| CT26 (mouse colon carcinoma) | 4.2 - 24.1 |
Data represents the range of IC50 values observed for the most effective compounds in the series.[8][9]
Experimental Protocols
Protocol 1: General Synthesis of the Bicyclo[3.1.0]hexane Scaffold
A convergent synthesis of the bicyclo[3.1.0]hexane core can be achieved via a photoredox-mediated (3 + 2) annulation of cyclopropenes with aminocyclopropanes.[1][11]
Materials:
-
Substituted cyclopropene
-
Substituted aminocyclopropane
-
Iridium photoredox catalyst (e.g., [Ir(dtbbpy)(ppy)₂]PF₆) or organic photoredox catalyst
-
Solvent (e.g., CH₃NO₂)
-
Blue LED light source
Procedure:
-
In a reaction vessel, dissolve the cyclopropene (1.0 equiv.) and the aminocyclopropane (2.5 equiv.) in the chosen solvent.
-
Add the photoredox catalyst (e.g., 5 mol%).
-
Irradiate the reaction mixture with blue LEDs at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the bicyclo[3.1.0]hexane derivative.
Protocol 2: Synthesis of this compound
This protocol describes a potential synthetic route via reductive amination of a bicyclo[3.1.0]hexan-3-one intermediate.
Materials:
-
Bicyclo[3.1.0]hexan-3-one
-
Methylamine hydrochloride
-
Sodium cyanoborohydride
-
Methanol
-
Acetic acid
Procedure:
-
To a solution of bicyclo[3.1.0]hexan-3-one in methanol, add methylamine hydrochloride and acetic acid.[12]
-
Stir the mixture at room temperature to facilitate the formation of the corresponding imine.
-
Add sodium cyanoborohydride portion-wise to the reaction mixture.
-
Continue stirring at room temperature until the reduction is complete.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain this compound.
Protocol 3: Radioligand Binding Assay for Adenosine A3 Receptor Affinity
This protocol is used to determine the binding affinity (Kᵢ) of test compounds for the human A3 adenosine receptor.
Materials:
-
Membranes from CHO or HEK293 cells stably expressing the human A3AR.
-
Radioligand: [¹²⁵I]N⁶-(4-amino-3-iodobenzyl)adenosine-5′-N-methyl-uronamide.
-
Test compounds at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 1 mM EDTA, and adenosine deaminase).
-
Non-specific binding control (e.g., 10 µM of a known high-affinity A3AR ligand).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound in the assay buffer.
-
Incubate the mixture at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Protocol 4: cAMP Accumulation Assay for A3AR Functional Activity
This protocol measures the ability of a test compound to act as an agonist or antagonist at the A3AR by quantifying its effect on forskolin-stimulated cAMP production.
Materials:
-
HEK293 cells stably expressing the human A3AR.
-
Forskolin.
-
Test compounds at various concentrations.
-
cAMP assay kit (e.g., HTRF or ELISA-based).
-
Cell culture medium.
Procedure:
-
Plate the A3AR-expressing HEK293 cells in a 96-well plate and grow to a suitable confluency.
-
Pre-incubate the cells with the test compound at various concentrations for a short period (e.g., 15 minutes).
-
Stimulate the cells with forskolin (to increase intracellular cAMP levels) in the presence of the test compound and incubate for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
For agonists, a dose-dependent inhibition of forskolin-stimulated cAMP accumulation will be observed. Calculate the EC₅₀ value from the dose-response curve.
-
For antagonists, a rightward shift in the dose-response curve of a known A3AR agonist will be observed.
Visualizations
Caption: Synthetic workflow for bicyclo[3.1.0]hexane-based drug candidates.
Caption: Workflow for the biological evaluation of bicyclo[3.1.0]hexane compounds.
Caption: A3 Adenosine Receptor signaling pathway activated by a bicyclo[3.1.0]hexane agonist.
References
- 1. Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. First Potent Macrocyclic A3 Adenosine Receptor Agonists Reveal G-Protein and β-Arrestin2 Signaling Preferences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5'-Pyrimidines] as Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. WO2015091889A1 - Pyrazole derivatives and uses thereof as inhibitors of dlk - Google Patents [patents.google.com]
Application Notes and Protocols: Sonogashira Coupling with N-methylbicyclo[3.1.0]hexan-3-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the Sonogashira coupling of N-methylbicyclo[3.1.0]hexan-3-amine derivatives, a valuable reaction for the synthesis of novel chemical entities in drug discovery. The bicyclo[3.1.0]hexane scaffold is a conformationally rigid motif increasingly utilized to impart unique three-dimensional shapes to bioactive molecules.[1][2][3] The Sonogashira reaction, a robust method for forming C(sp²)-C(sp) bonds, allows for the introduction of alkyne functionalities, which are versatile handles for further molecular elaboration.[4][5][6]
This document outlines both palladium/copper co-catalyzed and copper-free Sonogashira coupling conditions, which can be adapted for substrates based on the this compound core. The protocols provided are generalized starting points and may require optimization for specific substrates.
Reaction Overview and Key Considerations
The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide.[5][7] In the context of this compound derivatives, a halogenated version of the bicyclic core is required. The reaction is typically catalyzed by a palladium(0) complex and, in the classical approach, a copper(I) co-catalyst.[4][5] An amine base is used to neutralize the hydrogen halide byproduct.[5]
Key considerations for this specific application:
-
Substrate Synthesis: A halo-functionalized this compound is a prerequisite. The reactivity of the halide will follow the general trend: I > Br >> Cl.[4]
-
Role of the Bicyclic Amine: The inherent basicity of the this compound moiety may influence the reaction. It could potentially act as the base or coordinate with the metal catalysts. The use of an external, non-coordinating base is recommended for better control.
-
Catalyst System: Both traditional palladium-phosphine complexes (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and more modern catalysts with bulky phosphine ligands can be employed.[4][5] Copper(I) iodide is the most common co-catalyst.
-
Copper-Free Conditions: To avoid potential issues with copper, such as homocoupling of the alkyne, copper-free Sonogashira protocols have been developed and are also presented here.[4][5]
Catalytic Cycles
The Sonogashira coupling can proceed through two primary catalytic cycles: a palladium-copper co-catalyzed cycle and a copper-free cycle.
Palladium-Copper Co-catalyzed Cycle
This is the traditional and widely used method. It involves two interconnected catalytic cycles.[4][5]
Caption: Palladium-Copper Co-catalyzed Sonogashira Cycle.
Copper-Free Sonogashira Cycle
This variant is advantageous when copper-sensitive functional groups are present. The amine base plays a more direct role in the deprotonation of the alkyne.[4][8]
Caption: Copper-Free Sonogashira Catalytic Cycle.
Experimental Protocols
The following are generalized protocols. Researchers should perform small-scale test reactions to optimize conditions for their specific substrates.
General Experimental Workflow
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. golden.com [golden.com]
- 7. jk-sci.com [jk-sci.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Mitsunobu Reaction Involving Bicyclo[3.1.0]hexane Alcohols
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[3.1.0]hexane scaffold is a conformationally constrained isostere of the cyclohexane ring, making it a valuable building block in drug discovery. Its rigid structure allows for precise orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. The Mitsunobu reaction is a powerful tool for the stereospecific substitution of alcohols, proceeding with a clean inversion of configuration. This makes it particularly useful in the synthesis of complex molecules like nucleoside analogs and other potential therapeutics based on the bicyclo[3.1.0]hexane core.
These application notes provide a summary of the use of the Mitsunobu reaction with bicyclo[3.1.0]hexane alcohols, including quantitative data from various synthetic efforts and detailed experimental protocols.
Data Presentation
The following table summarizes quantitative data for Mitsunobu reactions performed on various bicyclo[3.1.0]hexane alcohol derivatives. This data is compiled from multiple sources to provide a comparative overview of reaction efficiencies with different nucleophiles and substrates.
| Alcohol Substrate | Nucleophile | Reagents | Solvent | Yield (%) | Reference |
| Protected Bicyclo[3.1.0]hexanol | 6-Chloropurine | PPh₃, DEAD | THF | 36 | [1] |
| Protected Bicyclo[3.1.0]hexanol | N³-Benzoylthymine | PPh₃, DEAD | THF | 48 | [1] |
| Protected Bicyclo[3.1.0]hexanol | N³-Benzoyluracil | PPh₃, DEAD | THF | 52 | [1] |
| C4β-hydroxyl-C3β-benzyl ether intermediate | p-Nitrobenzoic acid | Not Specified | Not Specified | Not Specified (inversion achieved) | [2] |
| Diastereomeric alcohol | Intramolecular (amine) | DEAD, PPh₃ | Not Specified | 92 | [3] |
| Protected Bicyclo[3.1.0]hexanol | Diphenylphosphoryl azide (DPPA) | DBAD, PPh₃ | Toluene | 82 | [4] |
| Cyclopentenol (precursor to bicyclo[3.1.0]hexanol) | Benzoic acid | PPh₃, DIAD | Et₂O | 88 (for the two-step sequence) | [5] |
Mandatory Visualizations
Mitsunobu Reaction Mechanism
The following diagram illustrates the generally accepted mechanism of the Mitsunobu reaction.
Caption: General mechanism of the Mitsunobu reaction.
Experimental Workflow: Synthesis of a Bicyclo[3.1.0]hexane Nucleoside Analog
This diagram outlines a typical experimental workflow for the synthesis of a nucleoside analog using a bicyclo[3.1.0]hexane alcohol and a purine base via the Mitsunobu reaction.
Caption: Workflow for nucleoside synthesis via Mitsunobu reaction.
Experimental Protocols
The following are detailed methodologies for key experiments involving the Mitsunobu reaction with bicyclo[3.1.0]hexane alcohols.
Protocol 1: General Procedure for Stereochemical Inversion using p-Nitrobenzoic Acid
This protocol is adapted from a general procedure for the Mitsunobu inversion of sterically hindered secondary alcohols and is applicable to bicyclo[3.1.0]hexane alcohols.[6]
Materials:
-
Bicyclo[3.1.0]hexane alcohol derivative
-
p-Nitrobenzoic acid (4 equivalents)
-
Triphenylphosphine (PPh₃) (4 equivalents)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (4 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Hexanes
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the bicyclo[3.1.0]hexane alcohol (1 equivalent), p-nitrobenzoic acid (4 equivalents), and triphenylphosphine (4 equivalents).
-
Add anhydrous THF to dissolve the solids.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Slowly add a solution of DEAD or DIAD (4 equivalents) in anhydrous THF dropwise to the reaction mixture, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approximately 14-16 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC). If the reaction is sluggish, gently heat the mixture to 40 °C for a few hours.[6]
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Dissolve the residue in a minimal amount of dichloromethane and then add diethyl ether to precipitate the triphenylphosphine oxide and the reduced azodicarboxylate byproduct.
-
Filter the mixture through a pad of Celite, washing the solids with cold diethyl ether.
-
Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
The resulting p-nitrobenzoate ester can then be hydrolyzed to the inverted alcohol using standard conditions (e.g., K₂CO₃ in methanol or LiOH in THF/water).
Protocol 2: Synthesis of a Bicyclo[3.1.0]hexane Nucleoside Analog
This protocol is a generalized procedure based on the synthesis of nucleoside analogs via the Mitsunobu reaction.[1][7]
Materials:
-
Protected bicyclo[3.1.0]hexane alcohol (1 equivalent)
-
Purine or pyrimidine base (e.g., 6-chloropurine) (1.5 equivalents)
-
Triphenylphosphine (PPh₃) (1.5 equivalents)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the protected bicyclo[3.1.0]hexane alcohol (1 equivalent), the nucleobase (1.5 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DEAD or DIAD (1.5 equivalents) in anhydrous THF dropwise over 15-20 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Remove the solvent in vacuo.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired N-9 alkylated nucleoside analog.[1]
Protocol 3: Conversion of a Bicyclo[3.1.0]hexanol to an Azide
This protocol describes the direct conversion of a bicyclo[3.1.0]hexanol to the corresponding azide with inversion of stereochemistry.[4]
Materials:
-
Bicyclo[3.1.0]hexane alcohol derivative (1 equivalent)
-
Diphenylphosphoryl azide (DPPA) (1.5 equivalents)
-
Di-tert-butyl azodicarboxylate (DBAD) or DEAD (1.5 equivalents)
-
Triphenylphosphine (PPh₃) (1.5 equivalents)
-
Anhydrous toluene or THF
-
Ethyl acetate
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the bicyclo[3.1.0]hexane alcohol (1 equivalent), triphenylphosphine (1.5 equivalents), and diphenylphosphoryl azide (1.5 equivalents) in anhydrous toluene at 0 °C under an inert atmosphere, add DBAD or DEAD (1.5 equivalents) dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature until the starting material is consumed as indicated by TLC.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the bicyclo[3.1.0]hexyl azide.[4]
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ddd.uab.cat [ddd.uab.cat]
- 5. A greener enantioselective synthesis of the antiviral agent North-methanocarbathymidine (N-MCT) from 2-deoxy-d-ribose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Large-Scale Synthesis of N-methylbicyclo[3.1.0]hexan-3-amine Analogues
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The bicyclo[3.1.0]hexane scaffold is a key structural motif in medicinal chemistry, often employed as a conformationally restricted bioisostere for cyclohexane or phenyl rings.[1] This rigid framework can lead to enhanced binding affinity and selectivity for biological targets.[1] N-methylbicyclo[3.1.0]hexan-3-amine and its analogues are of significant interest in drug discovery, appearing in compounds targeting a range of receptors, including adenosine receptors.[2][3] This document provides detailed protocols for the large-scale synthesis of this compound analogues, drawing from established methodologies for the construction of the bicyclo[3.1.0]hexane core and subsequent functionalization.
The synthesis of these complex molecules often involves multi-step sequences. Key strategies for constructing the bicyclo[3.1.0]hexane system include intramolecular Simmons-Smith cyclopropanation, (3+2) annulation reactions of cyclopropenes with aminocyclopropanes, and ring contraction of epoxy ketones derived from cyclohexanediones.[1][4][5][6][7][8] The protocols outlined below are based on a convergent synthetic approach, allowing for the preparation of diverse analogues on a multi-gram scale.
Synthetic Strategy Overview
The overall synthetic strategy involves the initial construction of a functionalized bicyclo[3.1.0]hexane core, followed by the introduction of the N-methylamine sidechain. A common and effective approach begins with the formation of the bicyclic ketone, bicyclo[3.1.0]hexan-3-one, which serves as a key intermediate for further elaboration.
References
- 1. Bicyclo[3.1.0]hexan-3-one | 1755-04-0 | Benchchem [benchchem.com]
- 2. Efficient, large-scale synthesis and preclinical studies of MRS5698, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of bicyclo[3.1.0]hexane derivatives as conformationally restricted analogues of beta-arabinofuranosyl and alpha-galactofuranosyl rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: N-methylbicyclo[3.1.0]hexan-3-amine in Neurodegenerative Disease Research
Introduction
The bicyclo[3.1.0]hexane ring system is a rigid molecular scaffold of significant interest in medicinal chemistry. Its conformationally constrained nature allows for the precise orientation of pharmacophoric groups, leading to enhanced binding affinity and selectivity for various biological targets. While N-methylbicyclo[3.1.0]hexan-3-amine is not extensively documented as a standalone therapeutic agent in neurodegenerative disease research, its structural motif is a critical component in a range of investigational compounds. These compounds are primarily designed to interact with key receptors and enzymes implicated in the pathophysiology of neurodegenerative disorders.
These application notes provide an overview of the utility of the this compound scaffold in the development of ligands for targets pertinent to neurodegeneration, with a focus on adenosine A3 receptor agonists and metabotropic glutamate 2/3 receptor agonists. The information presented is based on preclinical research involving more complex derivatives incorporating this bicyclic amine core.
Application Area 1: Adenosine A3 Receptor Agonists
Background
The adenosine A3 receptor (A3AR) is a G-protein coupled receptor that has emerged as a promising therapeutic target for a variety of conditions, including neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Activation of A3AR has been shown to elicit neuroprotective effects, primarily through the modulation of inflammatory pathways and apoptotic processes. The development of potent and selective A3AR agonists is therefore a key area of research. The rigid bicyclo[3.1.0]hexane framework, which mimics the ribose sugar of adenosine in a specific, North (N) conformation, has proven to be highly effective in conferring A3AR selectivity and potency.[1]
Compound Class: (N)-Methanocarba Nucleoside Derivatives
Derivatives of N-methylbicyclo[3.1.0]hexane-1-carboxamide are integral to a class of potent and selective A3AR agonists.[1][2] In these molecules, the bicyclo[3.1.0]hexane moiety serves as a constrained replacement for the ribose sugar of natural adenosine nucleosides. This structural modification locks the molecule in a conformation that is preferentially recognized by the A3AR.[1] Further modifications at the N6 and C2 positions of the purine base have led to the discovery of compounds with high affinity and selectivity for the human A3AR.[1][3] Several of these A3AR agonists are currently in clinical trials for various indications.[1]
Data Presentation
The following table summarizes the binding affinities (Ki) and functional activities (EC50) of representative A3AR agonists incorporating the bicyclo[3.1.0]hexane scaffold at human (h) and mouse (m) A3ARs.
| Compound ID | N6-Substituent | C2-Substituent | hA3AR Ki (nM) | mA3AR Ki (nM) | hA3AR EC50 (nM) | Reference |
| 15 | Methyl | 6-methyl | 6 | 158 ± 10 | 3.16 ± 0.72 | [2] |
| 19 | Methyl | 3,4-difluorophenyl | - | 722 ± 35 | 12.5 ± 2.8 | [2] |
| 21 | Methyl | - | - | 396 ± 29 | 26.9 ± 8.4 | [2] |
| MRS5698 | (3-Chlorophenyl)methyl | (3,4-difluorophenyl)ethynyl | 3.49 | 3.1 | - | [3] |
| 13 | Methyl | Halo-substituted | 0.5 - 0.6 | - | - | [1] |
| 14 | Methyl | Halo-substituted | 0.5 - 0.6 | - | - | [1] |
Experimental Protocols
1. Radioligand Binding Assay for A3AR Affinity
This protocol is a generalized method for determining the binding affinity of test compounds for the A3AR.
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human A3AR.
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in the assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, the radioligand (e.g., [125I]I-AB-MECA), and varying concentrations of the test compound.
-
For non-specific binding determination, add a high concentration of a known A3AR agonist (e.g., Cl-IB-MECA).
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with cold assay buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. cAMP Functional Assay for A3AR Agonist Activity
This protocol assesses the ability of a test compound to act as an agonist at the A3AR by measuring its effect on cyclic AMP (cAMP) levels.
-
Cell Culture:
-
Culture HEK293 or CHO cells stably expressing the human A3AR.
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
-
cAMP Assay:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.
-
Add varying concentrations of the test compound to the cells.
-
Stimulate adenylyl cyclase with forskolin to induce cAMP production.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Generate a concentration-response curve by plotting the cAMP levels against the logarithm of the test compound concentration.
-
Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) and the maximal efficacy (Emax) from the curve using non-linear regression.
-
Signaling Pathway
Caption: A3 Adenosine Receptor Signaling Pathway.
Application Area 2: Metabotropic Glutamate 2/3 Receptor Agonists
Background
Metabotropic glutamate receptors (mGluRs) are a class of G-protein coupled receptors that modulate neuronal excitability and synaptic transmission. The group II mGluRs, which include the mGlu2 and mGlu3 subtypes, are predominantly located presynaptically and their activation leads to a reduction in glutamate release. Given that excessive glutamate release (excitotoxicity) is a common pathological feature in many neurodegenerative diseases, mGlu2/3 receptor agonists are being investigated as potential neuroprotective agents.[4]
Compound Class: Aminobicyclo[3.1.0]hexane Dicarboxylates
The aminobicyclo[3.1.0]hexane dicarboxylate scaffold has been instrumental in the development of potent and selective mGlu2/3 receptor agonists.[4] This rigid framework constrains the glutamate-like pharmacophore into a specific conformation that is recognized by the orthosteric binding site of the mGlu2 and mGlu3 receptors. The synthesis of various substituted analogs has allowed for the fine-tuning of agonist activity and selectivity between the two receptor subtypes.[5]
Data Presentation
The following table presents data for a key mGlu2/3 receptor agonist that incorporates the bicyclo[3.1.0]hexane core.
| Compound ID | Description | mGlu2 Activity | mGlu3 Activity | Reference |
| LY541850 | (1S,2S,4R,5R,6S)-2-amino-4-methylbicyclo[3.1.0]hexane-2,6-dicarboxylate | Agonist | Antagonist | [4][5] |
| LY2934747 | C4-spirocyclopropane analog | Potent Agonist | Potent Agonist | [4] |
Experimental Protocols
1. Calcium Mobilization Assay for mGlu2/3 Agonist Activity
This protocol is a common method for assessing the functional activity of mGlu2/3 receptor agonists in a cellular context.
-
Cell Culture:
-
Culture HEK293 or CHO cells stably co-expressing a G-protein chimeric construct (e.g., Gαqi5) and the human mGlu2 or mGlu3 receptor. The chimeric G-protein allows the Gi/o-coupled mGlu2/3 receptors to signal through the Gq pathway, leading to a measurable increase in intracellular calcium.
-
Seed the cells in a black, clear-bottom 96-well plate and allow them to attach.
-
-
Calcium Assay:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Add varying concentrations of the test compound and monitor the fluorescence intensity over time.
-
As a positive control, use a known mGlu2/3 agonist (e.g., LY354740).
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity to determine the calcium response.
-
Generate a concentration-response curve by plotting the peak fluorescence response against the logarithm of the test compound concentration.
-
Determine the EC50 and Emax values from the curve using non-linear regression.
-
Experimental Workflow
Caption: Drug Discovery Workflow for Bicyclo[3.1.0]hexane Derivatives.
Application Area 3: Dual-Luciferase Kinase (DLK) Inhibitors
Background
Dual-luciferase kinase (DLK), also known as MAP3K12, is a key regulator of neuronal apoptosis and axon degeneration. Inhibition of DLK has been shown to be neuroprotective in various models of neurodegenerative disease and injury. As such, DLK represents a promising target for therapeutic intervention.
Compound Class: Pyrazole Derivatives
This compound has been utilized as a synthetic intermediate in the preparation of pyrazole derivatives that function as DLK inhibitors.[6] In this context, the bicyclic amine moiety serves as a structural element that can be further functionalized to generate compounds with the desired inhibitory activity and pharmacological properties.
Logical Relationship
Caption: Synthesis and Action of DLK Inhibitors.
The this compound scaffold is a valuable building block in the design and synthesis of novel drug candidates for the treatment of neurodegenerative diseases. Its rigid, three-dimensional structure allows for the development of highly potent and selective ligands for a range of biological targets, including adenosine and glutamate receptors, as well as protein kinases. The continued exploration of this and related bicyclic scaffolds is likely to yield new and improved therapeutic agents for these debilitating conditions.
References
- 1. Structure-Guided Design of A3 Adenosine Receptor-Selective Nucleosides: Combination of 2-Arylethynyl and Bicyclo[3.1.0]hexane Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A3 adenosine receptor agonists containing dopamine moieties for enhanced interspecies affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. WO2015091889A1 - Pyrazole derivatives and uses thereof as inhibitors of dlk - Google Patents [patents.google.com]
Application Notes and Protocols: N-methylbicyclo[3.1.0]hexan-3-amine Derivatives as DLK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dual Leucine Zipper Kinase (DLK), also known as MAP3K12, is a critical regulator of neuronal stress signaling. As a member of the Mixed Lineage Kinase (MLK) family, DLK is predominantly expressed in neurons and acts as a key upstream activator of the c-Jun N-terminal Kinase (JNK) pathway. The activation of the DLK-JNK signaling cascade is implicated in the regulation of both neuronal apoptosis and axon degeneration, making it a significant therapeutic target for a range of neurodegenerative diseases and neuronal injuries. Conditions where DLK inhibition is being explored as a therapeutic strategy include Alzheimer's disease, Parkinson's disease, amyotrophic lateral sclerosis (ALS), and chemotherapy-induced peripheral neuropathy.
The N-methylbicyclo[3.1.0]hexan-3-amine scaffold has emerged as a promising chemotype for the development of potent and selective DLK inhibitors. These derivatives, often incorporating a pyrazole core, have been the subject of extensive medicinal chemistry efforts to optimize their potency, selectivity, and pharmacokinetic properties, particularly for central nervous system (CNS) applications. This document provides a summary of the quantitative data for representative compounds, detailed experimental protocols for their evaluation, and diagrams of the relevant signaling pathway and experimental workflows.
Data Presentation
The following table summarizes the in vitro inhibitory activity of representative 3-substituted pyrazole derivatives incorporating a bicyclo[3.1.0]hexane moiety against DLK. The data is extracted from a review of patent WO2014111496.[1]
| Compound Example | Structure | DLK Ki (µM)[1] |
| 40 | 5-((1R,5S,6r)-6-(3-(6-amino-5-(trifluoromethyl)pyridin-3-yl)-1-isopropyl-1H-pyrazol-5-yl)bicyclo[3.1.0]hexan-3-yl)-N,N-dimethylpyridin-2-amine | 0.003 |
| 66 | 3-(difluoromethoxy)-5-(5-((1R,5S,6r)-3-((dimethylamino)methyl)-3-fluorobicyclo[3.1.0]hexan-6-yl)-1-isopropyl-1H-pyrazol-3-yl)pyridin-2-amine | 0.009 |
| 133 | N-((1R,5S,6r)-6-(3-(6-amino-5-(trifluoromethyl)pyridin-3-yl)-1-isopropyl-1H-pyrazol-5-yl)bicyclo[3.1.0]hexan-3-yl)-N-methylacetamide | 0.004 |
| 172 | N-((1R,5S,6r)-6-(3-(6-amino-5-(trifluoromethyl)pyridin-3-yl)-1-isopropyl-1H-pyrazol-5-yl)bicyclo[3.1.0]hexan-3-yl)cyclopropanecarboxamide | 0.002 |
Signaling Pathway
The following diagram illustrates the central role of DLK in the neuronal stress signaling pathway, leading to downstream activation of JNK and subsequent cellular responses, including apoptosis and axon degeneration.
Caption: DLK Signaling Pathway in Neuronal Stress.
Experimental Protocols
In Vitro DLK Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol describes a biochemical assay to determine the in vitro potency of this compound derivatives as DLK inhibitors.
Materials:
-
Recombinant human DLK (kinase domain)
-
Biotinylated peptide substrate (e.g., Biotin-casein)
-
ATP
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-allophycocyanin (SA-APC)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
384-well low-volume black plates
-
TR-FRET plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.
-
Add 2 µL of the diluted test compounds to the wells of a 384-well plate. Include controls with DMSO only (no inhibitor) and no enzyme (background).
-
Add 4 µL of a solution containing the DLK enzyme and the biotinylated peptide substrate in assay buffer to each well.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer to each well. The final ATP concentration should be at or near the Km for DLK.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Stop the reaction by adding 5 µL of a stop/detection solution containing EDTA, the Europium-labeled anti-phospho-substrate antibody, and SA-APC in a suitable buffer.
-
Incubate the plate in the dark at room temperature for at least 60 minutes to allow for the development of the FRET signal.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (APC) wavelengths.
-
Calculate the ratio of the acceptor to donor fluorescence and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cellular Assay for DLK Inhibition in Neurons
This protocol outlines a cell-based assay to assess the ability of this compound derivatives to inhibit DLK signaling in a neuronal context, typically by measuring the phosphorylation of a downstream target like c-Jun.
Materials:
-
Primary dorsal root ganglion (DRG) neurons or a suitable neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
Nerve Growth Factor (NGF)
-
Test compounds dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total c-Jun, anti-DLK, and a loading control (e.g., anti-GAPDH or anti-β-tubulin)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Culture primary DRG neurons or the chosen neuronal cell line according to standard protocols. For DRG neurons, culture in the presence of NGF to promote survival and neurite outgrowth.
-
Pre-treat the cultured neurons with various concentrations of the test compounds for 1-2 hours.
-
Induce DLK signaling by withdrawing NGF from the culture medium. This is a common method to induce a stress response and activate the DLK pathway.
-
Incubate the neurons under NGF-deprived conditions for a predetermined time (e.g., 4-6 hours) in the continued presence of the test compounds.
-
Lyse the cells in lysis buffer and determine the total protein concentration of each lysate.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF or nitrocellulose membrane.
-
Probe the membranes with primary antibodies against phospho-c-Jun, total c-Jun, DLK, and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-c-Jun signal to the total c-Jun or loading control signal.
-
Determine the concentration-dependent inhibition of c-Jun phosphorylation by the test compounds and calculate the IC₅₀ values.
Experimental Workflow
The following diagram provides a logical workflow for the discovery and characterization of this compound derivatives as DLK inhibitors.
Caption: Drug discovery workflow for DLK inhibitors.
References
Troubleshooting & Optimization
Challenges in the synthesis of bicyclo[3.1.0]hexane systems
Welcome to the technical support center for the synthesis of bicyclo[3.1.0]hexane systems. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of these valuable scaffolds.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of bicyclo[3.1.0]hexane derivatives, offering potential causes and solutions.
Issue 1: Low or No Yield of the Desired Bicyclo[3.1.0]hexane Product
-
Question: My reaction is resulting in a low yield or complete absence of the bicyclo[3.1.0]hexane product. What are the possible causes and how can I troubleshoot this?
-
Answer: Low yields can stem from several factors, including reagent instability, suboptimal reaction conditions, or competing side reactions. Here are some troubleshooting steps:
-
Reagent Quality: Ensure the purity and activity of your starting materials, especially sensitive reagents like diazo compounds or organometallics. Degradation of these reagents is a common cause of reaction failure.
-
Solvent and Atmosphere: Many reactions for constructing bicyclo[3.1.0]hexane systems are sensitive to moisture and air. Ensure you are using anhydrous solvents and an inert atmosphere (e.g., argon or nitrogen) where specified in the protocol.
-
Temperature Control: The thermal stability of intermediates, such as metal carbenes, can be low. Precise temperature control is often critical. For instance, in Simmons-Smith cyclopropanation, the reaction is typically run at low temperatures to control the reactivity of the carbenoid.
-
Catalyst Loading and Activity: In metal-catalyzed reactions (e.g., using rhodium or gold catalysts), the catalyst loading and activity are crucial.[1] Consider screening different catalyst loadings or using a freshly prepared or purchased batch of the catalyst. For instance, in dirhodium(II)-catalyzed cyclopropanation, catalyst loadings as low as 0.005 mol% have been shown to be effective.[1]
-
Side Reactions: Competing pathways, such as the formation of symmetric ethers when using propargylic alcohols under reflux conditions, can reduce the yield of the desired product.[2] Monitoring the reaction by TLC or GC-MS can help identify major byproducts and inform adjustments to the reaction conditions to minimize their formation.
-
Issue 2: Poor Stereoselectivity (Endo/Exo Isomer Ratio)
-
Question: I am obtaining a mixture of endo and exo diastereomers and the selectivity is poor. How can I improve the stereochemical outcome of my reaction?
-
Answer: Achieving high stereoselectivity is a common challenge in bicyclo[3.1.0]hexane synthesis. The choice of catalyst, solvent, and protecting groups can significantly influence the diastereomeric ratio.
-
Catalyst Choice: The ligand environment of the metal catalyst plays a critical role in stereocontrol. For dirhodium(II)-catalyzed cyclopropanations, different carboxylate or carboxamidate ligands can favor the formation of either the exo or endo isomer.[1]
-
Substrate Control: The steric and electronic properties of the substituents on your starting materials can direct the approach of the reagent. Bulky protecting groups can be used to block one face of the molecule, thereby favoring the formation of a single diastereomer.
-
Solvent Effects: The polarity of the solvent can influence the transition state geometry and, consequently, the stereochemical outcome. It is advisable to screen a range of solvents with varying polarities.
-
Equilibration: In some cases, if one diastereomer is thermodynamically more stable, it may be possible to equilibrate an undesired mixture to favor the desired isomer under basic or acidic conditions.[1]
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to purify my bicyclo[3.1.0]hexane product from starting materials or byproducts. What purification strategies are recommended?
-
Answer: The purification of bicyclo[3.1.0]hexane derivatives can be challenging due to their potential volatility and sometimes similar polarities to byproducts.
-
Chromatography: Column chromatography on silica gel is a common method.[3] However, the strained bicyclic system can sometimes be sensitive to acidic silica. Using a neutral support like alumina or deactivating the silica gel with a base (e.g., triethylamine) can be beneficial.
-
Distillation: For thermally stable and volatile compounds, distillation can be an effective purification method.[4]
-
Crystallization: If the product is a solid, crystallization is an excellent method for obtaining highly pure material.
-
Derivatization: In some challenging cases, derivatizing the product to alter its polarity, followed by purification and subsequent removal of the derivatizing group, can be a viable strategy.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the bicyclo[3.1.0]hexane core?
A1: The construction of the bicyclo[3.1.0]hexane skeleton primarily relies on two main strategies:
-
Formation of the three-membered ring: This is the most common approach and involves the cyclopropanation of a cyclopentene derivative.[5][6] Key methods include:
-
Simmons-Smith Reaction: Utilizes a carbenoid (iodomethylzinc iodide) to cyclopropanate an alkene.[7]
-
Diazo Compound Chemistry: Involves the metal-catalyzed (often Rh(II) or Cu(I)) decomposition of a diazo compound in the presence of an alkene.[1][7]
-
Intramolecular Cyclization: For example, an intramolecular epoxide opening can lead to the formation of the cyclopropane ring.[8]
-
-
Formation of the five-membered ring: This is a less common but powerful convergent strategy. An example is the (3+2) annulation of cyclopropenes with aminocyclopropanes.[5][6][9][10]
Q2: How can I deal with the high ring strain of the bicyclo[3.1.0]hexane system during synthesis and handling?
A2: The inherent ring strain makes these molecules both valuable synthetic intermediates and potentially unstable.[9][11]
-
Mild Reaction Conditions: Whenever possible, use mild reaction conditions (e.g., lower temperatures, non-harsh reagents) to avoid unwanted ring-opening reactions.[12]
-
Stability of Derivatives: The stability can be influenced by the substituents. For example, bicyclo[3.1.0]hexane boranes have been reported to be stable in air and during chromatography, unlike their borate counterparts.[12]
-
Storage: Store purified bicyclo[3.1.0]hexane derivatives at low temperatures, under an inert atmosphere, and protected from light to prevent degradation.
Q3: Are there scalable methods for the synthesis of bicyclo[3.1.0]hexane derivatives?
A3: Yes, scalability is a key consideration, especially in drug development. Several studies have focused on developing scalable protocols. For example, a modified protocol for the preparation of 1,5-diazabicyclo[3.1.0]hexanes using N-chlorosuccinimide has been demonstrated on a gram-scale.[13] Similarly, gold-catalyzed Si-H bond insertion reactions have been shown to be scalable.[14] Key aspects for scalability include the use of inexpensive and readily available starting materials, avoiding cryogenic temperatures if possible, and minimizing chromatographic purifications.[1]
Quantitative Data Summary
The following tables summarize quantitative data from various synthetic approaches to bicyclo[3.1.0]hexane systems.
Table 1: Comparison of Catalyst Loadings and Yields in Dirhodium(II)-Catalyzed Cyclopropanation
| Catalyst | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (exo:endo) | Reference |
| Rh₂(OAc)₄ | 1-7 | 8-66 | Variable | [1] |
| Rh₂(esp)₂ | 0.005 | >95 | >99:1 (exo) | [1] |
| Rh₂(OAc)₄ | 0.005 | 93 | 1:1.3 | [1] |
Table 2: Yields from Gold-Catalyzed Synthesis of Bicyclo[3.1.0]hexane Derivatives
| Reaction Type | Catalyst | Yield (%) | Reference |
| Cyclization/Hydroboration of 1,6-Enynes | AuCl(IPr)/AgSbF₆ | 50-85 | [12] |
| Si-H Bond Insertion of 1,6-Enynes | (Ph₃PAu)₂Cl₂/AgBF₄ | up to 91 | [14] |
Key Experimental Protocols
Protocol 1: Dirhodium(II)-Catalyzed Cyclopropanation for 3-Azabicyclo[3.1.0]hexane-6-carboxylates [1]
-
Reaction Setup: To a solution of N-Boc-2,5-dihydropyrrole (1.0 equiv) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere, add the dirhodium(II) catalyst (e.g., Rh₂(esp)₂, 0.005 mol%).
-
Addition of Diazo Reagent: Slowly add a solution of ethyl diazoacetate (EDA, 1.1 equiv) in the same solvent to the reaction mixture at room temperature over a period of 4-8 hours using a syringe pump.
-
Reaction Monitoring: Monitor the reaction progress by TLC or ¹H NMR until the starting material is consumed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification/Isomerization:
-
For the exo-isomer, the crude product can often be used directly or purified by column chromatography.
-
To obtain the endo-isomer, the crude mixture can be subjected to basic conditions (e.g., NaOEt in EtOH) to induce epimerization to the thermodynamic endo product, followed by purification.
-
Protocol 2: Gold-Catalyzed Cyclization/Hydroboration of 1,6-Enynes [12]
-
Catalyst Preparation: In a glovebox, add the gold catalyst (e.g., AuCl(IPr), 2 mol%) and a silver salt co-catalyst (e.g., AgSbF₆, 2 mol%) to an oven-dried reaction vessel.
-
Reaction Setup: Add the solvent (e.g., dichloromethane) and the 1,6-enyne substrate (1.0 equiv).
-
Addition of Borane: Add the hydroborating agent (e.g., pinacolborane, 1.2 equiv) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for the specified time (e.g., 1-12 hours), monitoring by TLC or GC-MS.
-
Workup: Once the reaction is complete, concentrate the mixture and purify the residue by flash column chromatography on silica gel to afford the desired bicyclo[3.1.0]hexane borane.
Visualizations
Troubleshooting workflow for low yield in bicyclo[3.1.0]hexane synthesis.
References
- 1. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Bicyclo[3.1.0]hexan-3-one | 1755-04-0 | Benchchem [benchchem.com]
- 12. Gold-Catalyzed Cyclization/Hydroboration of 1,6-Enynes: Synthesis of Bicyclo[3.1.0]hexane Boranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Atom-economical synthesis of bicyclo[3.1.0]hexane silanes by gold-catalyzed Si–H bond insertion reaction of 1,6-enynes with hydrosilanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Reductive Amination for Bicyclic Ketones
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the reductive amination of bicyclic ketones.
Troubleshooting Guide
This guide addresses common issues encountered during the reductive amination of bicyclic ketones in a question-and-answer format.
Question: Why am I observing low to no conversion of my bicyclic ketone?
Answer:
Several factors can contribute to poor conversion in the reductive amination of sterically hindered bicyclic ketones.
-
Inefficient Imine Formation: The equilibrium between the ketone and the imine often favors the ketone starting material.[1] Bicyclic ketones can be sterically hindered, slowing down the initial nucleophilic attack by the amine to form the hemiaminal and subsequent dehydration to the imine.
-
Solution:
-
Remove Water: Use a dehydrating agent, such as molecular sieves (4Å), or azeotropic distillation to shift the equilibrium towards the imine.[2]
-
Lewis Acid Catalysis: Add a Lewis acid like Ti(OiPr)₄ or ZnCl₂ to activate the ketone's carbonyl group, making it more electrophilic and promoting the initial addition of the amine.[3]
-
Pre-formation of the Imine: Stir the bicyclic ketone and amine together for a period before adding the reducing agent to allow for sufficient imine formation. The progress of imine formation can be monitored by techniques like NMR.[4][5]
-
-
-
Incorrect pH: The reaction is pH-sensitive. Acidic conditions (pH 4-5) are generally optimal for imine formation as they protonate the carbonyl oxygen, increasing its reactivity.[4][6] However, if the pH is too low, the amine nucleophile will be protonated to its non-nucleophilic ammonium salt, halting the reaction.[4]
-
Poorly Reactive Amine: Electron-deficient amines (e.g., anilines with electron-withdrawing groups) are less nucleophilic and may react slowly.
-
Solution:
-
Harsher Conditions: For less reactive amines, more forcing conditions or specialized protocols using reagents like BH₃·THF in combination with TMSCl may be necessary.[8]
-
-
Question: My primary side product is the alcohol from the reduction of the starting bicyclic ketone. How can I prevent this?
Answer:
This indicates that your reducing agent is too reactive and is reducing the ketone faster than the imine is formed or reduced.
-
Choice of Reducing Agent:
-
Sodium Borohydride (NaBH₄): This is a strong reducing agent capable of reducing both ketones and imines.[1][3] Its use can lead to significant alcohol byproduct formation. If using NaBH₄, it is crucial to allow sufficient time for imine formation before its addition.[3][4]
-
Sodium Cyanoborohydride (NaBH₃CN): This is a milder reducing agent that is more selective for the iminium ion over the ketone at neutral or slightly acidic pH.[1][4][9] It is often the reagent of choice for one-pot reductive aminations.[1][6]
-
Sodium Triacetoxyborohydride (STAB or NaBH(OAc)₃): This is another mild and selective reducing agent that is particularly effective for the reductive amination of ketones.[1][7][9] It is often used in aprotic solvents like dichloroethane (DCE) or tetrahydrofuran (THF).[3][7]
-
-
Reaction Setup:
-
One-Pot vs. Two-Step: For challenging substrates, a two-step procedure where the imine is formed first (and optionally isolated) before the addition of the reducing agent can minimize ketone reduction.[1]
-
Question: I am observing significant amounts of over-alkylation (formation of a tertiary amine from a primary amine). How can this be minimized?
Answer:
Over-alkylation occurs when the newly formed secondary amine reacts with another molecule of the bicyclic ketone.
-
Stoichiometry Control:
-
Excess Amine: Using a slight excess of the primary amine can help to ensure it outcompetes the secondary amine product for reaction with the ketone.
-
Slow Addition: Slowly adding the bicyclic ketone to the reaction mixture containing the amine can help to maintain a low concentration of the ketone, disfavoring the second alkylation.
-
-
Reaction Conditions:
-
Non-acidic Conditions: Over-alkylation can sometimes be suppressed by running the reaction under non-acidic conditions.[2]
-
Catalytic Hydrogenation: Using H₂ with a metal catalyst (e.g., Pd/C, Raney Nickel) can sometimes be more selective and avoid over-alkylation, especially in the absence of acid.[1][2]
-
Question: How can I control the diastereoselectivity of the reaction to favor a specific stereoisomer of the resulting bicyclic amine?
Answer:
The stereochemical outcome is influenced by the steric hindrance of the bicyclic ketone and the approach of the hydride reagent to the imine intermediate.
-
Choice of Reducing Agent: Different reducing agents can exhibit different selectivities. For instance, bulkier reducing agents may favor attack from the less hindered face of the imine.
-
Reaction Conditions: Temperature and solvent can influence the transition state of the reduction, thereby affecting the diastereomeric ratio.
-
Chiral Catalysts: For asymmetric reductive amination, the use of chiral catalysts, such as those based on palladium or iridium, can induce high levels of enantioselectivity and diastereoselectivity.[1][10]
-
Specialized Protocols: Specific protocols have been developed for diastereoselective reductive aminations, for example, by forming metal carboxylates of imines derived from α-aminoesters and then performing a diastereoselective reduction.[11]
Frequently Asked Questions (FAQs)
Q1: What are the most common reducing agents for the reductive amination of bicyclic ketones?
A1: The most common reducing agents are sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) due to their selectivity for reducing the imine/iminium ion in the presence of the ketone.[1][9] Sodium borohydride (NaBH₄) can also be used, but care must be taken to avoid premature reduction of the ketone.[3][4] Catalytic hydrogenation (H₂/catalyst) is another viable, often greener, alternative.[1][12]
Q2: In what order should I add the reagents?
A2: For a one-pot reaction, the bicyclic ketone, amine, and any acid catalyst are typically mixed in the solvent first to allow for imine formation. The reducing agent is then added. For difficult substrates, adding the reducing agent portion-wise may improve yields. Alternatively, a two-step process where the imine is formed first, followed by the addition of the reducing agent, can be employed.[1]
Q3: What are suitable solvents for this reaction?
A3: The choice of solvent depends on the reducing agent.
-
NaBH₃CN: Often used in protic solvents like methanol (MeOH) or ethanol (EtOH).[3]
-
NaBH(OAc)₃ (STAB): Typically used in aprotic solvents such as dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF).[3][7]
-
NaBH₄: Commonly used in MeOH or EtOH.[3]
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) to observe the disappearance of the starting materials and the appearance of the product. ¹H NMR can also be used to monitor the formation of the imine intermediate before the reduction step.
Q5: My purification is difficult due to residual starting amine and product having similar properties. Any suggestions?
A5:
-
Acid-Base Extraction: Utilize the basicity of the amine product. An acidic wash (e.g., dilute HCl) will protonate the amine product and any unreacted starting amine, moving them to the aqueous layer and leaving the unreacted ketone in the organic layer. Subsequent basification of the aqueous layer and extraction will recover the amines.
-
Chromatography: If the polarities are very similar, careful column chromatography with a suitable solvent system is often necessary. Sometimes, derivatizing the product amine can alter its polarity enough to facilitate separation.
Data Presentation
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Typical Solvents | Key Characteristics | Potential Issues |
| Sodium Borohydride | NaBH₄ | MeOH, EtOH | Inexpensive, powerful reductant. | Can reduce the starting ketone, leading to alcohol byproducts.[3][4] |
| Sodium Cyanoborohydride | NaBH₃CN | MeOH, H₂O | Selective for imines at pH ~6-7; stable in acidic solutions.[1][9] | Highly toxic; can release HCN gas upon acidic workup.[1][9] |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ (STAB) | DCE, THF, DCM | Mild and selective for imines; generally high yielding.[1][7][9] | Water-sensitive.[3] |
| Catalytic Hydrogenation | H₂/Catalyst | MeOH, EtOH, EtOAc | Green alternative; can be highly selective.[1][12] | May require specialized equipment (e.g., Parr shaker); catalyst can be deactivated.[1][13] |
Experimental Protocols
Protocol 1: General One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
-
To a solution of the bicyclic ketone (1.0 equiv) and the amine (1.1 equiv) in dichloroethane (DCE, 0.1-0.5 M), add acetic acid (1.1 equiv).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 15 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 3-24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the layers and extract the aqueous layer with dichloromethane (DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
This protocol is adapted from methodologies described in multiple sources.[7]
Visualizations
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Diastereo- and enantioselective reductive amination of cycloaliphatic ketones by preformed chiral palladium complexes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. WO2006017455A2 - Diastereoselective reductive amination process - Google Patents [patents.google.com]
- 12. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 13. chemistry.mdma.ch [chemistry.mdma.ch]
Technical Support Center: Stereoselective Synthesis of N-methylbicyclo[3.1.0]hexan-3-amine Isomers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of N-methylbicyclo[3.1.0]hexan-3-amine isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of the bicyclo[3.1.0]hexan-3-amine core?
A1: Common starting materials often include bicyclo[3.1.0]hexan-3-one or related ketone analogs.[1] The synthesis of the bicyclic core itself can be achieved through various methods, including the (3+2) annulation of cyclopropenes with aminocyclopropanes.[2][3] Another approach involves starting from naturally abundant chiral molecules like (+)-3-carene, which possesses the bicyclo[3.1.0]hexane skeleton.[4]
Q2: Which methods are typically used to introduce the amine functionality at the C-3 position?
A2: Reductive amination of bicyclo[3.1.0]hexan-3-one is a frequently employed method. This involves reacting the ketone with an amine in the presence of a reducing agent. For the synthesis of the primary amine, ammonia or an ammonia equivalent can be used, followed by N-methylation. Alternatively, direct reductive amination with methylamine can yield the target N-methylated compound.
Q3: How can the stereochemistry of the final this compound isomers be controlled?
A3: Stereocontrol can be challenging and depends on the chosen synthetic route.
-
Substrate Control: The inherent stereochemistry of a chiral starting material, such as a derivative of (+)-3-carene, can direct the stereochemical outcome.[4]
-
Reagent Control: The use of chiral reducing agents or catalysts during reductive amination can induce stereoselectivity.
-
Diastereomeric Resolution: If a mixture of diastereomers is formed, they can often be separated by chromatographic techniques like flash chromatography.[5] Alternatively, resolution can be achieved by forming salts with a chiral acid and then separating the resulting diastereomeric salts by crystallization.
Q4: What are the primary challenges in the purification of this compound isomers?
A4: The main challenges include:
-
Separation of Diastereomers: The physical properties of diastereomers can be very similar, making their separation by chromatography difficult. Methodical optimization of the solvent system is often necessary.[5]
-
Volatility: Low molecular weight amines can be volatile, leading to product loss during solvent removal under high vacuum.
-
Basicity: The basic nature of the amine can cause tailing on silica gel chromatography. This can sometimes be mitigated by adding a small amount of a basic modifier, such as triethylamine or ammonium hydroxide, to the eluent.[5]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of reductive amination product | 1. Incomplete imine/enamine formation.2. Inactive reducing agent.3. Unfavorable reaction equilibrium. | 1. Ensure anhydrous conditions. Use a dehydrating agent (e.g., molecular sieves) or a Dean-Stark trap to remove water.2. Use a freshly opened or properly stored reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN). Test the reducing agent on a known substrate.3. Increase the concentration of the amine or use it as the solvent if possible. |
| Formation of undesired side products (e.g., alcohol from ketone reduction) | 1. The reducing agent is too reactive and reduces the ketone before imine formation.2. The rate of imine formation is slow. | 1. Use a milder reducing agent that is selective for the iminium ion, such as sodium triacetoxyborohydride (NaBH(OAc)₃).2. Add a catalytic amount of acid (e.g., acetic acid) to accelerate imine formation. |
| Poor diastereoselectivity in the final product | 1. The facial selectivity of the iminium ion reduction is low.2. The stereocenters in the starting material do not exert sufficient steric hindrance to direct the approach of the hydride. | 1. Screen different reducing agents (e.g., bulkier hydrides).2. Vary the reaction temperature; lower temperatures often lead to higher selectivity.3. If using a chiral auxiliary, ensure its purity and that it is effectively directing the stereochemistry. |
| Difficulty in separating diastereomers by column chromatography | 1. The polarity difference between the diastereomers is minimal. | 1. Use a longer column with a shallower gradient.2. Experiment with different solvent systems. Sometimes a switch in the stationary phase (e.g., alumina) can be beneficial.3. Consider derivatizing the amine (e.g., as an amide or carbamate) to potentially increase the separability of the diastereomers, followed by deprotection. |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination of Bicyclo[3.1.0]hexan-3-one
This protocol is a generalized procedure and may require optimization for specific substrates and desired stereoisomers.
-
Imine Formation: To a solution of bicyclo[3.1.0]hexan-3-one (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane, or methanol) is added methylamine (1.2-2.0 eq, either as a solution in a solvent or as a gas bubbled through the solution). If desired, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation. The reaction mixture is stirred at room temperature for 1-4 hours. The formation of the imine can be monitored by TLC or GC-MS.
-
Reduction: The reaction mixture is cooled to 0 °C, and a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq) is added portion-wise. The reaction is allowed to warm to room temperature and stirred until the reaction is complete (typically 12-24 hours), as monitored by TLC or GC-MS.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel. A solvent system such as a gradient of ethyl acetate in heptane or dichloromethane in methanol, often with the addition of a small amount of triethylamine or ammonium hydroxide (e.g., 1-4%), can be used to elute the product and separate diastereomers.[5]
Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for improving diastereoselectivity.
References
- 1. Bicyclo[3.1.0]hexan-3-one, 4-methyl-1-(1-methylethyl)- [webbook.nist.gov]
- 2. Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. WO2006030017A1 - Synthesis of amine stereoisomers - Google Patents [patents.google.com]
Technical Support Center: N-methylbicyclo[3.al.0]hexan-3-amine
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of N-methylbicyclo[3.1.0]hexan-3-amine. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored at 2-8°C in a tightly sealed container.[1] The hydrochloride salt form should also be stored at 4°C.[2][3] To prevent degradation, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen), in a dark place, and in a well-ventilated area.[4]
Q2: How stable is this compound at room temperature?
The compound is chemically stable under standard ambient conditions (room temperature).[1] However, for long-term storage, refrigeration at 2-8°C is recommended to minimize the risk of gradual degradation.
Q3: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, secondary amines, in general, can be susceptible to oxidation.[1] Potential degradation could involve oxidation of the amine or reactions involving the strained bicyclo[3.1.0]hexane ring system. Exposure to air and light may accelerate these processes. Long-term exposure to atmospheric carbon dioxide could lead to the formation of carbamate salts.[5]
Q4: I observe a change in the color or consistency of the material. What should I do?
A change in physical appearance, such as discoloration or the formation of precipitates, may indicate degradation or contamination. It is recommended to re-analyze the purity of the material using a suitable analytical method, such as HPLC or GC-MS, before proceeding with your experiment.
Q5: What materials should be avoided when handling or storing this compound?
As a basic amine, it will react with acids. It is also advisable to avoid strong oxidizing agents. The compound is a flammable liquid and vapor, so it should be kept away from heat, sparks, and open flames.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | 1. Verify that the compound has been stored at 2-8°C in a tightly sealed container, away from light and air. 2. Perform a purity check using HPLC or GC-MS and compare with the certificate of analysis. 3. If degradation is confirmed, use a fresh batch of the compound for subsequent experiments. |
| Low purity detected by analysis | The compound may have degraded over time or during an experimental procedure. | 1. Review the experimental conditions. Avoid high temperatures, strong acidic or basic conditions (unless required by the protocol), and prolonged exposure to air or light. 2. Consider performing a forced degradation study to identify potential degradants and establish compatible conditions. |
| Precipitate formation in solution | The compound may have low solubility in the chosen solvent, or it may be reacting with the solvent or impurities. | 1. Verify the solubility of this compound in your solvent system. 2. Ensure the solvent is of high purity and free from reactive impurities. 3. If the precipitate is suspected to be a salt (e.g., carbonate), degassing the solvent with an inert gas before use may help. |
Data on Storage and Stability
While quantitative stability data for this compound is limited in the public domain, the following table summarizes the recommended storage conditions based on available safety data sheets and related compounds.
| Parameter | Condition | Recommendation | Reference |
| Temperature | Long-term | 2-8°C | [1][4] |
| Short-term | Room Temperature (ambient) | [1] | |
| Atmosphere | General | Tightly sealed container | [1] |
| Ideal | Inert atmosphere (e.g., Argon, Nitrogen) | [4] | |
| Light | General | Store in a dark place | [4] |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Integrate the peak areas of all observed peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Forced Degradation Study
This study can help identify potential degradation products and assess the stability of the compound under various stress conditions.
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Apply Stress Conditions:
-
Acidic: Add 0.1 N HCl to a final concentration of 0.05 N. Incubate at 60°C for 24 hours.
-
Basic: Add 0.1 N NaOH to a final concentration of 0.05 N. Incubate at 60°C for 24 hours.
-
Oxidative: Add 3% hydrogen peroxide. Incubate at room temperature for 24 hours.
-
Thermal: Incubate the stock solution at 80°C for 48 hours.
-
Photolytic: Expose the stock solution to a calibrated light source (as per ICH Q1B guidelines) for a specified duration.[7][8] A control sample should be kept in the dark.
-
-
Analysis:
-
At specified time points, take an aliquot from each stress condition, neutralize if necessary, and dilute to an appropriate concentration.
-
Analyze by HPLC-MS to separate the parent compound from any degradation products. The mass spectrometer will aid in the identification of the degradants.
-
Visualizations
Caption: Decision tree for the appropriate storage and handling of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uknowledge.uky.edu [uknowledge.uky.edu]
- 4. Structure-Guided Design of A3 Adenosine Receptor-Selective Nucleosides: Combination of 2-Arylethynyl and Bicyclo[3.1.0]hexane Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The temperature-dependent structure of alkylamines and their corresponding alkylammonium-alkylcarbamates [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. bfarm.de [bfarm.de]
Overcoming low coupling yields in bicyclo[3.1.0]hexane phosphoramidite chemistry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bicyclo[3.1.0]hexane phosphoramidites. The information provided is intended to help overcome common challenges, particularly low coupling yields, encountered during solid-phase oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: We are observing significantly lower than expected coupling efficiencies when using bicyclo[3.1.0]hexane phosphoramidites compared to standard DNA or RNA phosphoramidites. What are the potential causes?
A1: Low coupling efficiency with bicyclo[3.1.0]hexane phosphoramidites is a known issue and can stem from several factors. The most critical factor is the stereochemistry of the bicyclo[3.1.0]hexane pseudosugar. Specifically, 2'-exo (North) conformations have been reported to lead to extremely low yields under standard phosphoramidite synthesis conditions.[1][2] This is often not a failure of the coupling step itself, but rather a result of strand cleavage during the subsequent oxidation step when using iodine.[3][4] Other contributing factors can include suboptimal coupling times, insufficient monomer excess, and the choice of activator.
Q2: Why does the stereochemistry of the bicyclo[3.1.0]hexane phosphoramidite affect the synthesis outcome so dramatically?
A2: The rigid, conformationally constrained nature of the bicyclo[3.1.0]hexane scaffold influences the reactivity of the phosphoramidite and the stability of the resulting linkages.[5] Early studies reported significant difficulties and extremely low coupling yields specifically with the 2'-exo (North) thymidine residues, a problem not encountered with the 3'-exo (South) analogs.[1][2] The "North" conformation appears to render the newly formed phosphite triester linkage susceptible to cleavage during iodine-mediated oxidation.[3][4]
Q3: Is there a recommended alternative to iodine for the oxidation step when working with "North" bicyclo[3.1.0]hexane phosphoramidites?
A3: Yes, switching from the standard iodine/water oxidant to tert-butylhydroperoxide (t-BHP) has been shown to effectively prevent the strand cleavage observed with North pseudosugar analogs.[3][4] This change in oxidant is a key strategy to overcome the issue of low apparent coupling yields.
Q4: Can adjusting the coupling time or monomer concentration improve yields?
A4: Yes, for bicyclo[3.1.0]hexane phosphoramidites in general, extending the coupling time can be beneficial. A coupling time of 5 minutes has been used successfully.[1][2] Additionally, using a higher excess of the phosphoramidite monomer (5-10 equivalents) can help drive the coupling reaction to completion.[1][2] For smaller scale syntheses, manual coupling in a batch mode has been employed to maximize the availability of the monomer to the solid support.[1][2]
Q5: What is the role of the activator in bicyclo[3.1.0]hexane phosphoramidite chemistry?
A5: The activator plays a crucial role in protonating the diisopropylamino group of the phosphoramidite, making it susceptible to nucleophilic attack by the 5'-hydroxyl group of the growing oligonucleotide chain.[6] While standard activators like tetrazole are commonly used, their acidity can sometimes lead to side reactions like detritylation of the monomer, resulting in n+1 impurities.[6] For particularly difficult couplings, less acidic but more nucleophilic activators like 4,5-dicyanoimidazole (DCI) might offer an advantage by reducing side reactions while still effectively promoting coupling.[6]
Q6: How critical are anhydrous conditions for this type of chemistry?
A6: Maintaining strictly anhydrous conditions is paramount for all phosphoramidite chemistry, including reactions with bicyclo[3.1.0]hexane phosphoramidites.[7] Water can compete with the 5'-hydroxyl of the growing oligonucleotide chain for reaction with the activated phosphoramidite, leading to failed couplings.[7] It is essential to use anhydrous acetonitrile and ensure all reagents and the synthesizer lines are dry.[7]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Extremely low yield of full-length product with a "North" bicyclo[3.1.0]hexane analog. | Strand cleavage during iodine oxidation. | Replace the iodine/water oxidant with tert-butylhydroperoxide (t-BHP).[3][4] |
| Moderately low coupling efficiency with "South" or "North" analogs. | Incomplete coupling reaction. | 1. Extend the coupling time to at least 5 minutes.[1][2]2. Increase the excess of the bicyclo[3.1.0]hexane phosphoramidite monomer to 5-10 equivalents.[1][2]3. Consider using a more nucleophilic activator like DCI.[6] |
| Presence of n+1 oligonucleotides (longer than the target sequence). | Premature detritylation of the phosphoramidite monomer by an overly acidic activator. | Consider using a less acidic activator such as 4,5-dicyanoimidazole (DCI).[6] |
| General low coupling efficiency across all monomers. | Presence of moisture in the reagents or on the synthesizer. | 1. Use fresh, anhydrous acetonitrile for all reagents.[7]2. Ensure phosphoramidites are stored under a dry, inert atmosphere.[7]3. Use an in-line drying filter for the argon or helium supply to the synthesizer.[7] |
| Inconsistent coupling yields between synthesis runs. | Degradation of the bicyclo[3.1.0]hexane phosphoramidite. | While phosphitylated bicyclo[3.1.0]hexane products have been shown to be stable for prolonged periods with proper storage, it is advisable to use fresh material and verify its purity by ³¹P NMR if issues persist.[1][2] |
Experimental Protocols
Standard Protocol for Bicyclo[3.1.0]hexane Phosphoramidite Coupling (with caution for "North" analogs)
-
Reagents:
-
Bicyclo[3.1.0]hexane phosphoramidite solution (0.1 M in anhydrous acetonitrile)
-
Activator solution (e.g., 0.45 M Tetrazole in anhydrous acetonitrile)
-
Standard capping and detritylation reagents for oligonucleotide synthesis
-
Oxidizing agent: 0.1 M Iodine in THF/Pyridine/Water
-
-
Procedure (Performed on an automated DNA/RNA synthesizer):
-
Detritylation: Treat the solid support with trichloroacetic acid in dichloromethane to remove the 5'-dimethoxytrityl (DMT) group.
-
Coupling: Deliver the bicyclo[3.1.0]hexane phosphoramidite solution and the activator solution simultaneously to the synthesis column. Allow a coupling time of at least 5 minutes.[1][2]
-
Capping: Treat the support with a mixture of acetic anhydride and 1-methylimidazole to cap any unreacted 5'-hydroxyl groups.
-
Oxidation: Treat the support with the iodine solution to oxidize the phosphite triester to the more stable phosphate triester.
-
Repeat: Continue the cycle for the desired number of monomer additions.
-
Optimized Protocol for "North" Bicyclo[3.1.0]hexane Phosphoramidite Coupling
-
Reagents:
-
"North" Bicyclo[3.1.0]hexane phosphoramidite solution (0.1 M in anhydrous acetonitrile)
-
Activator solution (e.g., 0.45 M Tetrazole or 0.25 M DCI in anhydrous acetonitrile)
-
Standard capping and detritylation reagents
-
Optimized Oxidizing Agent: tert-Butylhydroperoxide (t-BHP) solution
-
-
Procedure (Performed on an automated DNA/RNA synthesizer):
-
Detritylation: Standard detritylation protocol.
-
Coupling: Deliver the "North" bicyclo[3.1.0]hexane phosphoramidite solution (using 5-10 equivalents) and the activator solution.[1][2] Use an extended coupling time of 5 minutes.[1][2]
-
Capping: Standard capping protocol.
-
Oxidation: Treat the support with the t-BHP solution. This is the critical step to prevent strand cleavage.[3][4]
-
Repeat: Continue the synthesis cycle.
-
Visualizations
Caption: Problematic pathway for "North" bicyclo[3.1.0]hexane phosphoramidites.
Caption: Successful pathway using the optimized t-BHP oxidation protocol.
Caption: Troubleshooting workflow for low coupling yields.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Synthesis and characterization of oligonucleotides containing conformationally constrained bicyclo[3.1.0]hexane pseudosugar analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of oligonucleotides containing conformationally constrained bicyclo[3.1.0]hexane pseudosugar analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Bicyclo[3.1.0]hexan-3-one | 1755-04-0 | Benchchem [benchchem.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
Improving diastereoselectivity in bicyclo[3.1.0]hexane synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving diastereoselectivity during the synthesis of bicyclo[3.1.0]hexane scaffolds.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the bicyclo[3.1.0]hexane ring system?
A1: The synthesis of bicyclo[3.1.0]hexanes is typically achieved through several key strategies, primarily focusing on the construction of either the three-membered or the five-membered ring. Common methods include:
-
Intramolecular Cyclopropanation: This is a widely used method that involves the cyclization of suitably functionalized substrates. Techniques include transition-metal-catalyzed decomposition of diazo compounds, Michael-initiated ring closures, and intramolecular Simmons-Smith cyclopropanations.[1][2]
-
(3+2) Annulation: This convergent approach involves the reaction of a three-carbon component with a two-carbon component to form the five-membered ring. A modern example is the photoredox-catalyzed annulation of cyclopropenes with aminocyclopropanes.[3][4]
-
Tandem Cycloaddition/Rearrangement Reactions: Certain methods, such as the rhodium-catalyzed tandem intramolecular hetero-[5+2] cycloaddition/Claisen rearrangement of vinylic oxiranes with alkynes, provide an atom-economic route to these bicyclic structures.[1][5][6]
-
Cycloisomerization of Enynes: Transition metals, particularly gold(I) and platinum(II), can catalyze the cycloisomerization of 1,5-enynes to yield bicyclo[3.1.0]hexenes.[7][8]
Q2: What are the most critical factors influencing diastereoselectivity in these syntheses?
A2: Achieving high diastereoselectivity is dependent on a combination of factors that control the geometry of the transition state. The most critical factors are:
-
Catalyst System: The choice of metal and ligand is paramount. Chiral ligands on rhodium, iridium, or cobalt catalysts can create a chiral environment that favors one diastereomeric pathway over another.[1][3][9]
-
Substrate Structure: The inherent stereochemistry of the starting material often dictates the outcome. This includes the geometry of alkenes (E/Z isomers), the presence of bulky substituents that create steric hindrance, and the use of directing groups (e.g., hydroxyl groups in allylic alcohols) that can coordinate to the catalyst.[7][10]
-
Reaction Conditions: Parameters such as solvent, temperature, and reactant concentration can significantly impact selectivity. For instance, solvent polarity can influence the stability of different transition states, while lower temperatures often enhance selectivity.
Q3: How does the geometry of the starting alkene (E/Z isomer) affect the final diastereoselectivity?
A3: The geometry of the alkene in the precursor is often translated directly into the relative stereochemistry of the final product. In many catalytic cycloisomerization and cyclopropanation reactions, the process is stereospecific. For example, in the gold(I)-catalyzed cycloisomerization of 1,5-enynes, a cis-olefin substrate produces a cis-substituted cyclopropane, while a trans-olefin yields the trans-product.[7] Similarly, in directed Simmons-Smith cyclopropanations of chiral allylic alcohols, (Z)-disubstituted olefins typically yield high syn selectivities.[10]
Troubleshooting Guide
Problem 1: My reaction shows low or no diastereoselectivity.
| Possible Cause | Suggested Solution |
| Ineffective Catalyst/Ligand | The catalyst may not be providing sufficient steric or electronic influence. Screen a panel of ligands with varying steric bulk and electronic properties. For metal-catalyzed reactions, consider catalysts known for high stereocontrol, such as rhodium or iridium complexes with chiral ligands.[1][3] |
| Sub-optimal Temperature | Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer. Try running the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C). |
| Incorrect Solvent Choice | The solvent can influence transition state geometries. Screen a range of solvents with different polarities (e.g., toluene, THF, CH₂Cl₂, ether). One study noted a dramatic improvement in diastereomeric ratio when changing solvents.[10] |
| Lack of Substrate Control | The substrate may lack the necessary features to induce selectivity. Consider modifying the substrate by introducing a bulky protecting group or a directing group (like a hydroxyl) near the reaction center to promote facial selectivity.[3][10] |
Problem 2: The reaction is yielding an unexpected constitutional isomer or side product.
| Possible Cause | Suggested Solution |
| Alternative Reaction Pathway | The catalyst and substrate may favor a competing reaction. For example, in carbene-mediated reactions, a [3+2] cycloaddition can sometimes compete with the desired intramolecular cyclopropanation, especially with electron-withdrawing substituents.[11][12] |
| Changes in Mechanism | Confirm the identity of the side product using spectroscopic methods (NMR, MS). Understanding its structure can provide insight into the competing pathway. Adjusting the catalyst or electronic properties of the substrate may shut down the undesired pathway. |
| Reaction with Nucleophiles | In reactions proceeding through cationic intermediates, the presence of a nucleophile (e.g., methanol as a solvent) can lead to trapping of the intermediate before the desired cyclization occurs.[7] Ensure all reagents and solvents are dry and non-nucleophilic unless required. |
Problem 3: Diastereoselectivity is inconsistent between experimental runs.
| Possible Cause | Suggested Solution |
| Catalyst Degradation/Purity | Ensure the catalyst is pure, active, and handled under the appropriate conditions (e.g., inert atmosphere). Catalyst activity can be a source of significant variation. |
| Trace Impurities | Water, oxygen, or other impurities in reagents or solvents can interfere with the catalytic cycle or react with intermediates. Use freshly distilled/dried solvents and high-purity reagents. |
| Inconsistent Reaction Conditions | Minor variations in temperature, concentration, or addition rates can affect selectivity. Use a controlled lab reactor or ensure precise control over all reaction parameters, especially temperature and addition times for reagents. Slow addition of reagents can sometimes be critical.[13] |
Quantitative Data on Diastereoselectivity
The tables below summarize data from various studies, illustrating how changes in reaction components affect the stereochemical outcome.
Table 1: Effect of Catalyst and Substrate on Diastereoselectivity in (3+2) Annulation [3][4]
| Entry | Cyclopropene Substituent (R) | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | -CO₂Et | Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ | CH₂Cl₂ | 85 | 1.5:1 |
| 2 | -CN | Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ | CH₂Cl₂ | 91 | 4:1 |
| 3 | -CF₂- | Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ | CH₂Cl₂ | 94 | >20:1 |
| 4 | -CO₂Et | 4CzIPN (Organic Photocatalyst) | CH₂Cl₂ | 86 | 1.5:1 |
| 5 | -CF₂- | 4CzIPN (Organic Photocatalyst) | CH₂Cl₂ | 82 | >20:1 |
Data synthesized from studies on photoredox-catalyzed (3+2) annulation. High diastereoselectivity was achieved with gem-difluorocyclopropenes.
Experimental Protocols & Methodologies
Protocol: Diastereoselective (3+2) Annulation via Photoredox Catalysis [3][4]
This protocol describes a general procedure for the synthesis of bicyclo[3.1.0]hexanes via the annulation of cyclopropenes and aminocyclopropanes.
-
Preparation: In a nitrogen-filled glovebox, add the cyclopropene (0.10 mmol, 1.0 equiv), the aminocyclopropane (0.18 mmol, 1.8 equiv), and the photoredox catalyst (e.g., 4CzIPN, 0.002 mmol, 0.02 equiv) to an oven-dried vial equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous solvent (e.g., CH₂Cl₂, 1.0 mL) to the vial.
-
Reaction Setup: Seal the vial with a cap and remove it from the glovebox. Place the vial approximately 5 cm from a blue LED lamp.
-
Irradiation: Stir the reaction mixture under irradiation from the blue LEDs at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the desired bicyclo[3.1.0]hexane product.
-
Analysis: Determine the diastereomeric ratio of the purified product using ¹H NMR spectroscopy or chiral HPLC analysis.
Visualizations
Logical & Workflow Diagrams
The following diagrams illustrate key workflows and decision-making processes for troubleshooting diastereoselectivity issues.
Caption: General experimental workflow for bicyclo[3.1.0]hexane synthesis.
Caption: Troubleshooting flowchart for improving low diastereoselectivity.
Caption: Model of catalyst-controlled facial selectivity in cyclopropanation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Methods for the Preparation of Highly Functionalized Bicyclo [3.1.0] hexane mGluR2/3 Agonists [jstage.jst.go.jp]
- 3. Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Item - An Atom-Economic Synthesis of Bicyclo[3.1.0]hexanes by Rhodium N-Heterocyclic Carbene-Catalyzed Diastereoselective Tandem Hetero-[5 + 2] Cycloaddition/Claisen Rearrangement Reaction of Vinylic Oxiranes with Alkynes - American Chemical Society - Figshare [acs.figshare.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of bicyclo[3.1.0]hexanes functionalized at the tip of the cyclopropane ring. Application to the synthesis of carbocyclic nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Sonogashira Reactions with Complex Amines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with Sonogashira reactions, particularly when utilizing complex amines as substrates or reagents.
Troubleshooting Guide
This section addresses common issues encountered during Sonogashira reactions involving complex amines, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Product
Question: My Sonogashira reaction is giving a low yield or no product at all. My amine substrate is complex, containing multiple heteroatoms. What are the likely causes and how can I improve the yield?
Answer:
Low or no yield in a Sonogashira reaction with a complex amine can stem from several factors, often related to catalyst deactivation or unfavorable reaction conditions for your specific substrate.
-
Catalyst Inhibition or Deactivation: Complex amines, especially those with nitrogen-containing heterocycles, can act as strong ligands for the palladium catalyst, leading to the formation of inactive catalyst species.[1]
-
Solution: Consider increasing the catalyst loading. For particularly coordinating amines, switching to a more robust catalyst system with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can be beneficial.[2] These ligands can help stabilize the active catalytic species and prevent inhibition by the amine substrate.
-
-
Inappropriate Ligand Choice: The ligand plays a crucial role in the catalytic cycle. A ligand that is too bulky or too electron-poor may not be effective for your specific substrate.
-
Solution: Screen a variety of phosphine ligands (e.g., PPh₃, P(t-Bu)₃, XPhos, SPhos) or NHC ligands to find the optimal one for your system.
-
-
Suboptimal Base and Solvent Combination: The choice of base and solvent is critical and can be highly substrate-dependent.[3] An inappropriate combination can lead to poor solubility of reactants or inefficient deprotonation of the alkyne.
-
Solution: If using a standard amine base like triethylamine or diisopropylamine, consider switching to an inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄, especially if your complex amine is a liquid and you wish to avoid a large excess of a basic solvent.[3][4] In terms of solvents, polar aprotic solvents like DMF or DMSO can be effective, but sometimes less polar solvents like toluene or dioxane are better.[5] It is often necessary to screen a matrix of base and solvent combinations.
-
-
Copper Co-catalyst Issues: While often beneficial, the copper co-catalyst can sometimes be detrimental, especially with substrates that can chelate copper ions.
Issue 2: Significant Formation of Alkyne Homocoupling (Glaser-Hay) Products
Question: I am observing a significant amount of diyne byproduct from the homocoupling of my terminal alkyne. How can I suppress this side reaction?
Answer:
The formation of diyne byproducts, known as Glaser-Hay coupling, is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used in the presence of oxygen.[9][10]
-
Oxygen Contamination: The Glaser coupling is an oxidative process that is promoted by the presence of oxygen.
-
Solution: Ensure your reaction is thoroughly deoxygenated. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period before adding the catalyst and reactants.[11] Running the reaction under a positive pressure of an inert gas is also crucial. Some studies suggest that using a hydrogen gas atmosphere diluted with nitrogen or argon can reduce homocoupling to about 2%.[12][13]
-
-
Role of the Copper Co-catalyst: The copper(I) co-catalyst is a primary promoter of Glaser coupling.[9]
-
Solution: The most effective way to eliminate this side reaction is to switch to a copper-free Sonogashira protocol.[8][14] Many modern palladium catalysts and ligand systems are highly efficient in the absence of copper. If copper is necessary for your reaction's efficiency, ensure you are using the minimal effective amount and that your reaction is strictly anaerobic.
-
-
Amine Base: The amine base can also play a role in promoting homocoupling.
-
Solution: In some cases, switching from a tertiary amine base to an inorganic base can help reduce the extent of this side reaction.
-
Frequently Asked Questions (FAQs)
Q1: Is a copper co-catalyst always necessary for a successful Sonogashira reaction?
A1: No, a copper co-catalyst is not always necessary. While traditional Sonogashira conditions utilize a copper(I) salt to facilitate the reaction, numerous "copper-free" protocols have been developed.[7][8] These methods are particularly advantageous when dealing with sensitive substrates or to avoid the common side reaction of alkyne homocoupling (Glaser coupling).[9] The success of a copper-free reaction often relies on the choice of palladium catalyst, ligand, base, and solvent.
Q2: What are the best practices for setting up a Sonogashira reaction with a complex, potentially sensitive amine?
A2: When working with complex amines, the following best practices are recommended:
-
Inert Atmosphere: Meticulously deoxygenate your solvents and reaction vessel to prevent both Glaser coupling and potential degradation of the catalyst and substrates.[11]
-
Reagent Purity: Use high-purity reagents, as impurities can inhibit the catalyst.
-
Order of Addition: A common practice is to add the aryl halide, alkyne, and base to the deoxygenated solvent, followed by the addition of the palladium catalyst and, if used, the copper co-catalyst.
-
Trial Reactions: For a new complex amine, it is highly advisable to run small-scale trial reactions to screen different catalysts, ligands, bases, and solvents to identify the optimal conditions.
Q3: My complex amine is poorly soluble in common Sonogashira solvents. What can I do?
A3: Poor solubility can significantly hinder reaction rates. Consider the following:
-
Solvent Screening: Test a range of solvents, including more polar aprotic solvents like DMF, DMSO, or NMP, which can be effective for dissolving complex polar molecules.[5]
-
Co-solvent Systems: Using a co-solvent system might improve solubility while maintaining good catalytic activity.
-
Temperature: Gently increasing the reaction temperature can improve solubility, but be mindful of the thermal stability of your reactants and catalyst.
Q4: Can the amine substrate itself act as the base in the reaction?
A4: While the amine substrate is basic, relying on it as the sole base is generally not recommended unless it is used in large excess as the solvent. The pKa of the amine substrate may not be optimal for efficient deprotonation of the alkyne, and its coordination to the palladium center can interfere with the catalytic cycle. It is usually more effective to use a dedicated base in a stoichiometric or greater amount.
Data Presentation
Table 1: Comparison of Reaction Conditions for Sonogashira Coupling with Complex Amines
| Catalyst System | Base | Solvent | Temperature (°C) | Key Features | Reference |
| PdCl₂(PPh₃)₂ | TBAF | None (Solvent-free) | Not specified | Copper- and amine-free conditions, effective for deactivated aryl chlorides. | [15] |
| [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Room Temp | Air-stable precatalyst, copper-free, good for challenging aryl bromides. | [6] |
| Pd(CH₃CN)₂Cl₂ / cataCXium A | Cs₂CO₃ | 2-MeTHF | Room Temp | Copper- and amine-free, green solvent. | [4] |
| Pd/HAP | None | DMSO | 90 | Heterogeneous ligandless palladium catalyst, copper- and amine-free. | [5] |
Experimental Protocols
General Procedure for a Copper-Free Sonogashira Reaction with a Complex Amine:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent (e.g., 2-MeTHF or DMSO) via syringe.
-
In a separate vial, weigh the palladium catalyst (e.g., Pd(CH₃CN)₂Cl₂) and ligand (e.g., cataCXium A) under an inert atmosphere. Dissolve them in a small amount of the degassed solvent.
-
Add the catalyst/ligand solution to the reaction mixture via syringe.
-
Stir the reaction at the desired temperature (e.g., room temperature or elevated temperature) and monitor its progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for Sonogashira reactions.
Caption: Competing pathways: Sonogashira coupling vs. Glaser homocoupling.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cetjournal.it [cetjournal.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. depts.washington.edu [depts.washington.edu]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 15. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
Bicyclo[3.1.0]hexane Synthesis Technical Support Center
Welcome to the technical support center for the synthesis of bicyclo[3.1.0]hexane and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common scalability issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common scalability challenges in bicyclo[3.1.0]hexane synthesis?
A1: Researchers often face several key challenges when scaling up the synthesis of bicyclo[3.1.0]hexane derivatives. These include:
-
High Dilution Reactions: Many established protocols, such as the Hodgson cyclopropanation, require high dilutions to maintain reagent solubility and reaction efficiency, which is impractical for large-scale industrial production.[1]
-
Cost of Catalysts: While metal-catalyzed cyclopropanations using rhodium or copper can offer high yields and enantioselectivity, the high cost of these catalysts often renders them economically unviable for large-scale synthesis.[1]
-
Use of Hazardous Reagents: Some synthetic routes employ hazardous and expensive reagents like diazomethane (CH₂N₂) or stoichiometric amounts of palladium acetate (Pd(OAc)₂) and diphenyl diselenide ((PhSe)₂), posing significant safety and cost barriers for scale-up.[2]
-
Harsh Reaction Conditions: Certain synthetic steps may require extreme temperatures or prolonged reaction times, leading to decreased yields and complicated product isolation on a larger scale.[2]
-
Product Loss During Purification: Significant product loss can occur during the purification of intermediates at each step, especially with volatile compounds, which drastically reduces the overall yield in multi-step syntheses.
-
Stereocenter Formation: The creation of sterically hindered vicinal all-carbon quaternary stereocenters is a notable synthetic hurdle, especially when aiming for high enantioselectivity.[3]
Q2: How can the issue of high dilution in the Hodgson cyclopropanation be addressed for scale-up?
A2: The primary issue with the Hodgson cyclopropanation at scale is the low solubility of lithium 2,2,6,6-tetramethylpiperidide (LTMP) in solvents like MTBE, necessitating high dilution.[1] A key strategy to overcome this is to modify the order of addition of the reactants. Instead of adding the base to the epoxide solution, a solution of the epoxide can be added to the LTMP solution. This approach can help manage the solubility issue and allow for more concentrated reaction mixtures, making the process more amenable to a larger scale.[1]
Q3: Are there cost-effective alternatives to rhodium and copper catalysts for cyclopropanation?
A3: While rhodium and copper catalysts are highly effective, their cost is a major drawback for industrial production.[1] Research is ongoing to develop more economical alternatives. One approach is the use of more abundant and less expensive metals. Another strategy involves developing catalytic systems with very high turnover numbers, which would reduce the required catalyst loading and, therefore, the cost. For certain applications, intramolecular cyclopropanation of epoxy alkenes using a strong, hindered base like LTMP can be an effective, catalyst-free alternative, provided the scalability issues of the base itself are addressed.[1]
Q4: What is "telescoping" in a synthetic process, and how can it improve the scalability of bicyclo[3.1.0]hexane synthesis?
A4: "Telescoping" refers to a process where multiple synthetic steps are performed sequentially in the same reactor without isolating and purifying the intermediate products.[4] This approach is highly beneficial for scalability as it minimizes product loss that typically occurs during workup and purification procedures like distillation. By reducing the number of unit operations, telescoping can significantly improve the overall yield, reduce solvent usage, and decrease production time, making the synthesis more efficient and cost-effective on a large scale.[4]
Troubleshooting Guides
Issue 1: Low Yield in Intramolecular Cyclopropanation using LTMP
Symptoms:
-
The target bicyclo[3.1.0]hexanol product is obtained in low yield.
-
Significant formation of side products is observed by GC analysis.[1]
Possible Causes & Solutions:
| Cause | Recommended Action |
| Low Solubility of LTMP at High Concentrations | The original Hodgson protocol uses high dilution, which is not scalable.[1] Consider changing the order of addition: add the epoxy alkene substrate to the LTMP solution. This can help manage the solubility and improve the reaction's feasibility on a larger scale.[1] |
| Side Reactions with n-BuLi | The presence of significant amounts of free n-BuLi can lead to the formation of unwanted side products.[1] Optimize the stoichiometry of TMP and n-BuLi. Using a slight excess of n-BuLi (e.g., 1.1 equivalents) with a substoichiometric amount of TMP (e.g., 0.5 equivalents) has been shown to be optimal, reproducibly yielding the desired product in high assay yield.[1] |
| Solvent Effects | The choice of solvent is critical. While MTBE is often used, other solvents like hexane might be viable, especially when using different alkyllithium reagents like n-HexylLi.[1] |
Issue 2: Poor Performance of Oxidation Step to Bicyclo[3.1.0]hexanone
Symptoms:
-
Incomplete conversion of the bicyclo[3.1.0]hexanol to the corresponding ketone.
-
Formation of byproducts or degradation of the desired product.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Use of Non-Scalable Oxidizing Agents | Reagents like Dess-Martin periodinane or those used in Ley-Griffith oxidations can be problematic on a large scale due to safety concerns and high costs. |
| Suboptimal Reaction Conditions | The efficiency of the oxidation can be highly dependent on the reagent concentrations, temperature, and reaction time. |
Recommended Scalable Oxidation Method: Albright-Goldman Oxidation
The Albright-Goldman oxidation has been identified as a potentially scalable method.
| Parameter | Recommended Condition |
| Reagents | DMSO and Ac₂O |
| Stoichiometry | An excess of both DMSO (e.g., 7 equivalents) and Ac₂O (e.g., 11 equivalents) may be required to achieve high conversion. |
| Temperature | Around 50 °C has been shown to be effective. |
| Workup | Quenching with ice water followed by extraction with a suitable organic solvent like ethyl acetate. |
Experimental Protocols
Key Experiment: Catalytic LTMP Mediated Intramolecular Cyclopropanation
This protocol is an optimized, scalable version of the Hodgson cyclopropanation.[1]
Materials:
-
(R)-1,2-epoxyhex-5-ene
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
n-Butyllithium (n-BuLi) in hexanes
-
Methyl tert-butyl ether (MTBE)
Procedure:
-
To a solution of TMP (0.5 equivalents) in MTBE, add n-BuLi (1.1 equivalents) at 0 °C.
-
Stir the resulting LTMP solution at this temperature for the specified time.
-
Add a solution of (R)-1,2-epoxyhex-5-ene in MTBE to the LTMP solution over 1 hour at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by GC.
-
Upon completion, quench the reaction and proceed with aqueous workup and extraction.
Key Experiment: Four-Step Telescoped Synthesis of (1R,5S)-Bicyclo[3.1.0]hexan-2-one
This protocol leverages a telescoped process to improve overall yield by minimizing intermediate purifications.[4]
Overall Transformation: (R)-Epichlorohydrin to (1R,5S)-Bicyclo[3.1.0]hexan-2-one
Steps:
-
Ring-Opening: React (R)-epichlorohydrin with allylmagnesium chloride to form the chlorohydrin intermediate. The reaction mixture is quenched with methanol, acidified, and extracted with MTBE. The organic solution is washed and used directly in the next step.[4]
-
Ring Closure (Epoxidation): The crude chlorohydrin solution is treated with sodium hydroxide to form (R)-(+)-1,2-epoxy-5-hexene.
-
Hodgson Cyclopropanation: The solution of the epoxide is then subjected to the optimized LTMP-mediated cyclopropanation as described in the previous protocol to yield the bicyclic alcohol.
-
Oxidation: The crude bicyclic alcohol is oxidized using a TEMPO-bleach system to afford the final product, (1R,5S)-bicyclo[3.1.0]hexan-2-one.[4]
Note: The success of this telescoped process relies on careful control of reaction conditions and monitoring of each step by GC-MS to ensure high conversion before proceeding to the next step.[4]
Quantitative Data Summary
Table 1: Scale-Up Summary of Telescoped Synthesis of (1R,5S)-Bicyclo[3.1.0]hexan-2-one [4]
| Scale (g of (R)-Epichlorohydrin) | Isolated Yield (%) | Purity (A% by GCMS-TIC) |
| 10 | 33 | 93 |
| 50 | 31 | 93 |
| 100 | 32 | 92 |
Data adapted from a study on a four-step telescoped synthesis.[4]
Table 2: Optimization of Albright-Goldman Oxidation
| Entry | DMSO (eq) | Ac₂O (eq) | Temperature (°C) | Conversion (A% by GCMS-TIC) |
| 1 | 7 | 11 | 50 | 79 |
| 2 | 5 | 5 | 50 | 60 |
| 3 | 3 | 3 | 50 | 30 |
Selected data to illustrate the effect of reagent stoichiometry on conversion.
Visualizations
Caption: Telescoped synthesis workflow from (R)-epichlorohydrin.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2005047215A2 - Processes for preparing bicyclo [3.1.0] hexane derivatives, and intermediates thereto - Google Patents [patents.google.com]
- 3. d-nb.info [d-nb.info]
- 4. Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one: An Important Intermediate in the Synthesis of Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to A3 Adenosine Receptor Agonist Scaffolds: N-methylbicyclo[3.1.0]hexan-3-amine and Beyond
For Researchers, Scientists, and Drug Development Professionals
The A3 adenosine receptor (A3AR), a G protein-coupled receptor, has emerged as a promising therapeutic target for a range of conditions, including inflammatory diseases, cancer, and neuropathic pain. The development of potent and selective A3AR agonists is a key focus of medicinal chemistry efforts. This guide provides a comparative analysis of the N-methylbicyclo[3.1.0]hexan-3-amine scaffold, a prominent structural motif in A3AR agonists, against other notable scaffolds. We will delve into their performance, supported by experimental data, and provide detailed methodologies for key assays.
The Rise of the Bicyclo[3.1.0]hexane Scaffold
The this compound moiety, often referred to as the (N)-methanocarba scaffold, represents a significant advancement in the design of A3AR agonists.[1][2] Replacing the flexible ribose ring of traditional nucleoside agonists with this rigid bicyclic system has been shown to lock the molecule in a North (N)-type conformation, which is preferred for A3AR binding.[3] This conformational constraint generally leads to a substantial increase in both binding affinity and selectivity for the A3AR over other adenosine receptor subtypes.[1][2]
Comparative Analysis of A3AR Agonist Scaffolds
While the bicyclo[3.1.0]hexane scaffold has proven highly effective, other structural motifs have also been explored for their potential as A3AR agonists. This section compares the performance of the this compound scaffold with ribose-based nucleosides and other non-nucleoside scaffolds.
Data Presentation
The following tables summarize the quantitative data for representative compounds from different scaffolds, focusing on their binding affinity (Ki) and functional potency (EC50) at the human A3AR.
Table 1: Binding Affinity (Ki) of A3AR Agonists with Different Scaffolds
| Scaffold | Compound | Human A3AR Ki (nM) | Reference |
| Bicyclo[3.1.0]hexane | MRS3558 | 0.3 | [3] |
| MRS5698 | 3.0 | [4] | |
| MRS5980 | 0.72 | [4] | |
| Ribose (Nucleoside) | Cl-IB-MECA | 1.4 | [5] |
| IB-MECA | 2.9 | [4] | |
| 2-Chloro-N6-phenylethylAdo (15) | 0.024 | [5] | |
| Pyridine | Compound Example | Data not available for agonists | [6] |
| Thiazole | Compound Example | Primarily antagonists developed | [7] |
| Pyrrolopyrimidine | Compound Example | Limited agonist data available | [8] |
Table 2: Functional Potency (EC50) and Efficacy (Emax) of A3AR Agonists
| Scaffold | Compound | Assay | Human A3AR EC50 (nM) | Emax (%) | Reference |
| Bicyclo[3.1.0]hexane | MRS7154 | cAMP Inhibition | 20.2 | 100 | [4] |
| Compound 12 | cAMP Inhibition | 4.86 | 100 | [4] | |
| Ribose (Nucleoside) | 2-Chloro-N6-phenylethylAdo (15) | cAMP Accumulation | 14 | 100 | [5] |
| Cl-IB-MECA | cAMP Accumulation | Low nM range | 100 | [5] | |
| Indolylpyrimidylpiperazine | Compound 4 | TGFα shedding | 2890 | Partial Agonist | [9] |
Note: Direct comparison of data across different publications should be approached with caution due to potential variations in experimental conditions.
A3AR Signaling Pathways
Activation of the A3AR initiates a cascade of intracellular signaling events. The receptor primarily couples to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[6][10] Additionally, A3AR stimulation can activate phospholipase C (PLC), resulting in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. The A3AR can also modulate the activity of mitogen-activated protein kinases (MAPKs).
Experimental Protocols
Accurate assessment of compound activity relies on standardized and well-defined experimental protocols. Below are detailed methodologies for key assays used to characterize A3AR agonists.
Radioligand Binding Assay
This assay measures the affinity of a test compound for the A3AR by competing with a radiolabeled ligand.
Detailed Protocol:
-
Membrane Preparation: Cell membranes from a cell line stably expressing the human A3AR (e.g., HEK-293 or CHO cells) are prepared by homogenization and centrifugation. Protein concentration is determined using a standard method like the BCA assay.[11]
-
Incubation: In a 96-well plate, membrane homogenates (typically 30-50 µg of protein) are incubated in a buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA) with a fixed concentration of a suitable A3AR radioligand (e.g., [125I]I-AB-MECA at ~0.5 nM) and varying concentrations of the unlabeled test compound.[12]
-
Non-specific Binding: To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration (e.g., 1 µM) of a known A3AR agonist, such as Cl-IB-MECA.[12]
-
Equilibration: The mixture is incubated to allow binding to reach equilibrium (e.g., 60-120 minutes at room temperature or 30°C).[11]
-
Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which trap the membranes with bound radioligand.[11]
-
Washing: The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.[11]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[12]
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[13]
cAMP Functional Assay
This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP) in cells, a hallmark of A3AR activation through the Gi pathway.
Detailed Protocol:
-
Cell Culture: Cells stably expressing the human A3AR are cultured to an appropriate density in 96-well plates.[14]
-
Pre-treatment: Cells are washed and pre-incubated with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of cAMP.[15]
-
Stimulation: The cells are then stimulated with a known adenylyl cyclase activator, such as forskolin, to induce cAMP production. Simultaneously, varying concentrations of the test A3AR agonist are added. The agonist will inhibit the forskolin-stimulated cAMP production in a dose-dependent manner.[5]
-
Incubation: The cells are incubated for a defined period (e.g., 30-60 minutes) to allow for the modulation of cAMP levels.[15]
-
Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is quantified using a variety of commercially available kits, such as those based on homogeneous time-resolved fluorescence (HTRF), AlphaScreen, or bioluminescence (e.g., cAMP-Glo™).[16][17] These assays typically involve a competitive immunoassay format where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.
-
Data Analysis: The signal generated is inversely proportional to the amount of cAMP in the sample. A standard curve is used to quantify the cAMP concentration. Dose-response curves are generated by plotting the inhibition of cAMP production against the agonist concentration, from which the EC50 (the concentration of agonist that produces 50% of the maximal inhibition) and Emax (the maximum inhibition) are determined.[9]
Conclusion
The this compound scaffold has proven to be a highly successful strategy for developing potent and selective A3AR agonists. Its rigid nature effectively pre-organizes the pharmacophore for optimal receptor interaction, leading to superior affinity compared to more flexible scaffolds like the traditional ribose ring. While other scaffolds, such as those based on pyridine and thiazole, have been explored, they have more commonly yielded A3AR antagonists. The development of non-nucleoside A3AR agonists remains an active area of research. For drug discovery programs targeting the A3AR, the bicyclo[3.1.0]hexane scaffold represents a validated and powerful starting point for the design of novel therapeutic agents. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation and comparison of new chemical entities targeting this important receptor.
References
- 1. Functionalized Congeners of A3 Adenosine Receptor-Selective Nucleosides Containing a Bicyclo[3.1.0]hexane Ring System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Purine Derivatives as Ligands for A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A3 Adenosine Receptor Antagonists with Nucleoside Structures and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as selective adenosine A3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on several pyrrolo[2,3-d]pyrimidine analogues of adenosine which lack significant agonist activity at A1 and A2 receptors but have potent pharmacological activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Assign: CDD BioAssay Express [beta.bioassayexpress.com]
- 13. Fragment Screening at Adenosine-A3 Receptors in Living Cells Using a Fluorescence-Based Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
- 16. cAMP-Glo™ Assay Protocol [promega.com]
- 17. resources.revvity.com [resources.revvity.com]
A Tale of Two Cores: Bicyclo[3.1.0]hexane and Ribose in Nucleoside Drug Design
A Comparative Guide for Researchers in Medicinal Chemistry
In the relentless pursuit of novel therapeutics, the core scaffold of a drug molecule plays a pivotal role in defining its pharmacological profile. For nucleoside analogues, a cornerstone of antiviral and anticancer therapy, the naturally occurring ribose sugar has long served as the central structural motif. However, its inherent flexibility can be a double-edged sword, contributing to off-target effects and metabolic instability. This has spurred the exploration of rigid scaffolds that can lock the molecule in a specific, biologically active conformation. Among the most promising of these is the bicyclo[3.1.0]hexane system, a conformationally constrained mimetic of the ribose ring.
This guide provides an objective comparison of bicyclo[3.1.0]hexane and ribose as core structures in nucleoside analogues, supported by experimental data and detailed methodologies. We delve into their distinct physicochemical properties, conformational constraints, and the profound impact these differences have on biological activity.
Conformational Control: The "North-South" Divide
The furanose ring of ribose in natural nucleosides exists in a dynamic equilibrium between two major puckered conformations, termed 'North' (C3'-endo) and 'South' (C2'-endo).[1] This flexibility allows the nucleoside to adopt different shapes to interact with various enzymes and receptors. However, for a specific biological target, often only one of these conformations is optimal for binding.
The bicyclo[3.1.0]hexane scaffold elegantly addresses this by "locking" the five-membered ring into either a North or a South-like conformation, depending on the stereochemistry of the fused cyclopropane ring.[2] This pre-organization of the molecule into a bioactive conformation can significantly enhance binding affinity and selectivity for the target protein, as the entropic penalty of binding is reduced.[3]
Physicochemical and Pharmacokinetic Properties: A Comparative Analysis
The substitution of the flexible, hydrophilic ribose with the more rigid and lipophilic bicyclo[3.1.0]hexane core imparts significant changes to the physicochemical properties of the resulting nucleoside analogues. These alterations can have a profound impact on a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Comparison of Physicochemical Properties
| Property | Ribose Nucleosides | Bicyclo[3.1.0]hexane Nucleosides | Rationale for Difference |
| Lipophilicity (LogP) | Generally lower | Generally higher | The carbocyclic nature of the bicyclo[3.1.0]hexane scaffold increases lipophilicity compared to the more polar ribofuranose ring with its ether oxygen. |
| Aqueous Solubility | Generally higher | Generally lower | The increased lipophilicity and rigid structure of the bicyclo[3.1.0]hexane analogues can lead to reduced solubility in aqueous media. |
| Metabolic Stability | Susceptible to glycosidic bond cleavage and enzymatic degradation | Generally more resistant to enzymatic degradation | The carbon-carbon bonds of the bicyclo[3.1.0]hexane core are more stable to enzymatic cleavage than the glycosidic bond of ribose nucleosides.[4] |
| Cellular Permeability | Often reliant on specific nucleoside transporters | Can exhibit improved passive diffusion due to increased lipophilicity | The enhanced lipophilic character of bicyclo[3.1.0]hexane analogues can facilitate their transport across cell membranes.[5] |
Biological Activity: A Conformation-Driven Paradigm
The rigid conformational control exerted by the bicyclo[3.1.0]hexane scaffold has been shown to be a powerful tool in modulating the biological activity of nucleoside analogues across various therapeutic areas.
Table 2: Comparative Biological Activity
| Target Class | Ribose Nucleoside Analogues | Bicyclo[3.1.0]hexane Nucleoside Analogues | Key Findings and Citations |
| Adenosine Receptors | Exhibit varying affinities and selectivities depending on substitution patterns. | Conformationally locked analogues show enhanced selectivity and affinity for specific receptor subtypes. For instance, (N)-methanocarba derivatives (North conformation) are potent and selective A3 adenosine receptor agonists.[3] | |
| Viral Polymerases | Many approved antiviral drugs are ribose nucleoside analogues that act as chain terminators. | The conformational preference of the viral polymerase can be exploited. For example, HIV-1 reverse transcriptase preferentially incorporates nucleosides in the North conformation.[1] | |
| Anticancer Activity | Several cytotoxic anticancer drugs are based on ribose or arabinose scaffolds. | Bicyclo[3.1.0]hexane-based nucleosides have shown promising antiproliferative activity, with their rigid structure contributing to potent inhibition of key cellular enzymes. |
Experimental Protocols
To facilitate the direct comparison and further investigation of these two core structures, detailed protocols for key experiments are provided below.
Synthesis of Bicyclo[3.1.0]hexane Nucleosides
The synthesis of conformationally locked bicyclo[3.1.0]hexane nucleosides is a multi-step process that typically involves the construction of the bicyclic core followed by the coupling of the nucleobase.
Protocol for the Synthesis of a North-conformation Bicyclo[3.1.0]hexane Nucleoside Analogue:
-
Preparation of the Bicyclic Alcohol: The synthesis often starts from a readily available chiral starting material, such as D-ribose, which is converted to a key bicyclic alcohol intermediate, for example, (1S,2R,5R)-5-[(tert-butyldiphenylsilyloxy)methyl]bicyclo[3.1.0]hex-3-en-2-ol, through a series of established chemical transformations.[1]
-
Mitsunobu Coupling: The prepared bicyclic alcohol is then coupled with the desired nucleobase (e.g., 6-chloropurine) under Mitsunobu conditions (triphenylphosphine and diethyl azodicarboxylate). This reaction proceeds with an inversion of stereochemistry at the C2 position of the bicyclic core.[1]
-
Deprotection: The silyl protecting group on the primary alcohol is removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF), to yield the final bicyclo[3.1.0]hexane nucleoside analogue.
-
Purification: The final product is purified by column chromatography on silica gel.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (both ribose and bicyclo[3.1.0]hexane analogues) and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[6]
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Adenosine Receptor Binding Assay
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the adenosine receptor subtype of interest (e.g., A3).
-
Assay Setup: In a 96-well plate, add the cell membranes, a radiolabeled ligand with known affinity for the receptor (e.g., [125I]I-AB-MECA for the A3 receptor), and varying concentrations of the unlabeled test compounds (competitors).[7]
-
Incubation: Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The data is then fitted to a one-site competition model to determine the Ki value (inhibitory constant) for each test compound.
Metabolic Stability Assay in Human Hepatocytes
This assay assesses the rate at which a compound is metabolized by liver enzymes.[8]
Protocol:
-
Hepatocyte Preparation: Thaw and prepare a suspension of cryopreserved human hepatocytes in a suitable incubation medium.
-
Incubation: Pre-warm the hepatocyte suspension to 37°C. Initiate the metabolic reaction by adding the test compound (at a final concentration of, for example, 1 µM) to the cell suspension.[8]
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the incubation mixture and quench the metabolic activity by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[9]
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line is used to calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint) of the compound.[8]
Visualizing the Concepts
To further illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Conclusion
The choice between a flexible ribose core and a rigid bicyclo[3.1.0]hexane scaffold in nucleoside drug design is a strategic one, with significant implications for the resulting compound's pharmacological profile. While ribose-based nucleosides have a long and successful history, the conformational constraint offered by the bicyclo[3.1.0]hexane system provides a powerful tool to enhance potency, selectivity, and metabolic stability. By pre-organizing the molecule into a bioactive conformation, researchers can overcome some of the inherent limitations of flexible nucleosides. The experimental data and protocols provided in this guide offer a framework for the rational design and comparative evaluation of these two important classes of nucleoside analogues, ultimately paving the way for the development of more effective and safer therapeutics.
References
- 1. North- and South-Bicyclo[3.1.0] Hexene Nucleosides. The Effect of Ring Planarity on Anti-HIV Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Direct Comparison of (N)-Methanocarba and Ribose-Containing 2-Arylalkynyladenosine Derivatives as A3 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polypharmacology of conformationally locked methanocarba nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 6. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 7. Structure-Based Discovery of A2A Adenosine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
Comparative Guide to the Structure-Activity Relationship of N-methylbicyclo[3.1.0]hexan-3-amine Derivatives and Related Bicyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives incorporating the bicyclo[3.1.0]hexane scaffold, with a focus on N-methylbicyclo[3.1.0]hexan-3-amine and its integration into more complex bioactive molecules. Due to a lack of systematic SAR studies on this compound as a standalone entity in publicly available literature, this guide will draw comparisons from various classes of compounds where the bicyclo[3.1.0]hexane moiety serves as a key structural element. This approach allows for a broader understanding of how modifications to this rigid bicyclic core influence activity across a range of biological targets, including adenosine, cannabinoid, histamine, and glutamate receptors.
Introduction to the Bicyclo[3.1.0]hexane Scaffold
The bicyclo[3.1.0]hexane ring system is a conformationally restricted scaffold that has garnered significant interest in medicinal chemistry. Its rigid nature reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. This scaffold is often employed as a bioisosteric replacement for more flexible rings, such as the furanose in nucleosides, to lock the molecule in a specific, biologically active conformation. This guide will explore the SAR of derivatives containing this scaffold, highlighting how substitutions on the bicyclic ring and appended functional groups modulate their pharmacological activity.
Comparative Pharmacological Activity
The bicyclo[3.1.0]hexane framework has been incorporated into ligands for a variety of G-protein coupled receptors (GPCRs). The following table summarizes the quantitative data for representative compounds, demonstrating the scaffold's versatility.
| Compound/Derivative Class | Target Receptor | Modification Highlights | Binding Affinity (Ki, nM) | Reference |
| (N)-Methanocarba Adenosine Derivative | Adenosine A3 | 2-(5-chlorothiophen-2-yl)ethynyl)-N6-methyl | 0.38 | [1][2] |
| Imidazolyl Bicyclo[3.1.0]hexane | Histamine H3 | Imidazole and chlorobenzyl moieties | 5.6 | [3] |
| 2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylate | mGluR3 | 4-[(3-methoxybenzoyl)amino] | 46.1 (IC50) | [4] |
Structure-Activity Relationship Insights Across Different Targets
Adenosine A3 Receptor Agonists
In the context of adenosine A3 receptor (A3AR) agonists, the bicyclo[3.1.0]hexane moiety (termed (N)-methanocarba) replaces the ribose ring of adenosine. This modification locks the molecule in a "North" conformation, which is preferred for A3AR binding and enhances both affinity and selectivity[1].
-
N6-Substitution: Small alkyl groups like methyl on the N6-position of the adenine base are well-tolerated and maintain high affinity[5].
-
C2-Substitution: Introduction of a 2-arylethynyl group on the adenine ring generally preserves or enhances A3AR affinity and selectivity[6]. For example, a 2-((5-chlorothiophen-2-yl)ethynyl) substitution results in a derivative with a Ki of 0.7 nM for the human A3AR.
-
5'-Position: Modifications at the 5'-position of the bicyclo[3.1.0]hexane ring are generally not well-tolerated, with the exception of small amide or ester groups[1].
Histamine H3 Receptor Ligands
Conformationally rigid histamine analogues incorporating a bicyclo[3.1.0]hexane scaffold have been developed as selective H3 receptor ligands. In these compounds, the rigid scaffold restricts the conformation of the side chain, leading to improved selectivity over the H4 receptor subtype[3].
-
A notable example features an imidazole ring and a chlorobenzyl moiety attached to the bicyclo[3.1.0]hexane core, resulting in a compound with a high binding affinity for the H3 receptor (Ki = 5.6 nM) and over 100-fold selectivity against the H4 receptor[3]. This highlights the utility of the rigid scaffold in achieving receptor subtype selectivity.
Metabotropic Glutamate 2/3 Receptor Antagonists
The bicyclo[3.1.0]hexane framework has also been utilized to create conformationally constrained glutamic acid analogs that act as antagonists for metabotropic glutamate 2/3 (mGlu2/3) receptors.
-
A series of 3,4-disubstituted bicyclo[3.1.0]hexane glutamic acid analogs have been explored, leading to the discovery of potent and efficacious mGlu2/3 receptor antagonists. For instance, a derivative with a C4β-N-linked (3-methoxybenzoyl)amino substituent demonstrated remarkable selectivity for the mGlu3 receptor[4].
Experimental Protocols
Synthesis of Bicyclo[3.1.0]hexane Derivatives
The synthesis of the bicyclo[3.1.0]hexane scaffold can be achieved through various routes, often starting from readily available chiral precursors like D-ribose or epichlorohydrin[7][8]. A common strategy involves a multi-step synthesis to construct the fused cyclopropane and cyclopentane ring system.
A general synthetic approach for (N)-methanocarba nucleoside analogues involves:
-
Synthesis of the Bicyclo[3.1.0]hexane Core: Starting from a suitable chiral material, a series of reactions including cyclopropanation and ring formation are performed to yield the bicyclo[3.1.0]hexanol intermediate[7].
-
Mitsunobu Condensation: The bicyclic alcohol is then coupled with a purine base (e.g., 2-iodo-6-chloropurine) via a Mitsunobu reaction[6].
-
Functional Group Manipulations: Subsequent steps involve the introduction of various substituents at the N6 and C2 positions of the purine ring through reactions like amination and Sonogashira coupling[6].
-
Deprotection: Finally, any protecting groups are removed to yield the target compound[6].
Radioligand Binding Assay for Opioid Receptors (Representative Protocol)
This protocol is representative of assays used to determine the binding affinity of test compounds to GPCRs.
-
Membrane Preparation: Membranes from cells stably expressing the opioid receptor of interest (e.g., μ-opioid receptor) are prepared.
-
Assay Buffer: An appropriate buffer is prepared (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, and 0.1% BSA)[9].
-
Competition Binding: A mixture of the receptor-containing membranes and a specific radioligand (e.g., [3H]-diprenorphine) is incubated with varying concentrations of the test compound[9].
-
Incubation: The reaction mixture is incubated for a sufficient time to reach equilibrium (e.g., 2 hours at 25°C)[9].
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter[9].
-
Quantification: The amount of radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Signaling Pathways and Visualizations
The biological targets of the discussed bicyclo[3.1.0]hexane derivatives are primarily G-protein coupled receptors. The following diagrams illustrate their canonical signaling pathways.
Caption: General Gαi/o signaling pathway for A3AR, H3R, and mGluR2/3.
Caption: Major signaling pathways of the Cannabinoid CB1 Receptor.
Conclusion and Future Directions
The bicyclo[3.1.0]hexane scaffold is a valuable tool in medicinal chemistry for the design of potent and selective ligands for a variety of GPCRs. Its rigid nature allows for the precise positioning of pharmacophoric features, leading to enhanced binding affinity and, in many cases, improved selectivity. While a systematic SAR of this compound itself is not extensively documented, the diverse applications of the bicyclo[3.1.0]hexane core in different ligand classes provide valuable insights into its properties.
Future research could focus on the systematic exploration of substitutions on the this compound scaffold to understand its potential as a standalone pharmacophore or as a building block for novel therapeutics targeting a wider range of biological targets. Such studies would be instrumental in further defining the chemical space and therapeutic potential of this versatile bicyclic amine.
References
- 1. Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H3 Receptor Ligands [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Substituted (N)-Methanocarba A3 Adenosine Receptor Agonists: In Silico, In Vitro, and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Guided Design of A3 Adenosine Receptor-Selective Nucleosides: Combination of 2-Arylethynyl and Bicyclo[3.1.0]hexane Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Bicyclo[3.1.0]hexan-3-one | 1755-04-0 | Benchchem [benchchem.com]
- 9. elifesciences.org [elifesciences.org]
The In Vivo Edge: A Comparative Guide to A3AR Agonists Featuring a Bicyclo[3.1.0]hexane Core
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of A3 adenosine receptor (A3AR) agonists with a bicyclo[3.1.0]hexane core, such as LJ-529 and MRS5980, against other A3AR agonists like Namodenoson (CF102) and Piclidenoson (CF101). This analysis is supported by experimental data across key therapeutic areas: neuroprotection, anti-inflammatory, and anti-cancer effects.
The A3 adenosine receptor has emerged as a promising therapeutic target due to its overexpression in inflammatory and cancer cells, while maintaining low expression in normal tissues.[1] Agonists targeting this receptor have shown significant potential in preclinical and clinical studies. A key structural innovation in the development of potent and selective A3AR agonists has been the incorporation of a bicyclo[3.1.0]hexane core, which serves as a rigid northern (N)-conformation mimic of the ribose moiety in traditional nucleoside agonists.[2] This structural modification has been shown to enhance receptor affinity and selectivity.[2]
This guide will delve into the in vivo performance of these bicyclo[3.1.0]hexane-containing agonists and compare them with ribose-based agonists, providing a comprehensive overview of their therapeutic potential.
Comparative In Vivo Efficacy
The following tables summarize the in vivo efficacy of A3AR agonists with a bicyclo[3.1.0]hexane core compared to other A3AR agonists in various animal models.
Neuroprotective Effects
| Compound | Core Structure | Animal Model | Disease Model | Key Efficacy Data | Reference |
| LJ-529 | Bicyclo[3.1.0]hexane | Rat | Middle Cerebral Artery Occlusion (MCAO) | Reduced cerebral ischemic infarction by 69.9 ± 6.4% and edema by 63.1 ± 18.4% at 2 mg/kg. | |
| MRS5980 | Bicyclo[3.1.0]hexane | Mouse | Chemotherapy-Induced Neuropathic Pain (Cisplatin) | Prevented cisplatin-induced cognitive impairment, sensorimotor deficits, and neuropathic pain at 0.3 mg/kg/day.[3] | [3] |
| MRS5980 | Bicyclo[3.1.0]hexane | Rat | Chemotherapy-Induced Neuropathic Pain (Oxaliplatin) | Reversed the loss in ATP production in saphenous nerve microfilaments.[4] | [4] |
Anti-Inflammatory Effects
| Compound | Core Structure | Animal Model | Disease Model | Key Efficacy Data | Reference |
| CF502 (MRS3558) | Bicyclo[3.1.0]hexane | Rat | Adjuvant-Induced Arthritis (AIA) | Markedly suppressed clinical and pathological manifestations of arthritis at an oral dose of 100 µg/kg.[5] | [5] |
| Piclidenoson (CF101) | Ribose | Human | Plaque Psoriasis | At 3 mg BID, achieved a PASI 75 rate of 9.7% versus 2.6% for placebo. | |
| Piclidenoson (CF101) | Ribose | Human | Rheumatoid Arthritis | Showed strong evidence of an anti-inflammatory effect. |
Anti-Cancer Effects
| Compound | Core Structure | Animal Model | Disease Model | Key Efficacy Data | Reference |
| LJ-529 | Bicyclo[3.1.0]hexane | Mouse | Breast Cancer Xenograft | Attenuated in vivo tumor growth.[6] | [6] |
| Namodenoson (CF102) | Ribose | Human | Hepatocellular Carcinoma (HCC) | Median overall survival of 6.8 months compared to 4.3 months for placebo in Child-Pugh B patients. | |
| Namodenoson (CF102) | Mouse | Non-alcoholic steatohepatitis (NASH) | Showed significant anti-inflammatory, anti-steatotic, and anti-fibrotic effects.[7] | [7] | |
| CF101 (Piclidenoson) | Ribose | Mouse | Colon Carcinoma Xenograft (HCT-116) | 52 ± 6.1% tumor growth inhibition.[8] | [8] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below to facilitate reproducibility and further investigation.
Middle Cerebral Artery Occlusion (MCAO) Model for Neuroprotection
This protocol is adapted from established methods for inducing focal cerebral ischemia in rats.[9]
-
Animal Preparation: Healthy adult male rats (200-250 g) are fasted overnight. Anesthesia is induced with ketamine and xylazine.
-
Surgical Procedure:
-
The rat is placed in a supine position, and a midline cervical incision is made.
-
The common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are carefully exposed.
-
The ECA is ligated and dissected distally.
-
A 4-0 silicone-coated nylon suture is introduced into the ECA lumen.
-
The suture is advanced into the ICA until it blocks the origin of the middle cerebral artery (MCA).
-
-
Occlusion and Reperfusion: The suture is left in place for a specified duration (e.g., 90 minutes) to induce ischemia. For reperfusion, the suture is withdrawn.
-
Post-Operative Care: The incision is closed, and the animal is allowed to recover. Neurological deficit scoring is performed at various time points.
-
Infarct Volume Assessment: After 24 hours of reperfusion, the brain is removed and sectioned. The sections are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area, which appears as a pale, unstained region.[9]
Collagen-Induced Arthritis (CIA) Model for Inflammation
This protocol is a standard method for inducing an autoimmune arthritis model in mice that mimics human rheumatoid arthritis.[10][11]
-
Immunization (Day 0):
-
DBA/1J mice (8 weeks old) are used as they are genetically susceptible.
-
Bovine type II collagen is emulsified with Complete Freund's Adjuvant (CFA).
-
0.1 ml of the emulsion (containing 100 µg of collagen) is injected subcutaneously at the base of the tail.
-
-
Booster Immunization (Day 21):
-
A second immunization is given with 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
-
Arthritis Assessment:
-
Starting from day 22, mice are monitored daily for signs of arthritis.
-
Each paw is scored on a scale of 0-4 based on the severity of erythema and swelling. The maximum clinical score per mouse is 16.
-
-
Drug Administration: A3AR agonists or vehicle are typically administered orally or via intraperitoneal injection, starting from the day of the booster immunization or upon the first signs of arthritis.[12]
Xenograft Tumor Model for Anti-Cancer Efficacy
This protocol describes a general procedure for establishing and evaluating the effect of A3AR agonists on tumor growth in a xenograft model.[13]
-
Cell Culture: Human cancer cell lines (e.g., A549 for lung cancer, HCT-116 for colon cancer) are cultured in appropriate media.
-
Tumor Cell Implantation:
-
Immunocompromised mice (e.g., nude mice) are used.
-
A suspension of cancer cells (e.g., 2 x 10^6 cells) is injected subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Tumor growth is monitored by measuring the tumor dimensions with calipers every few days.
-
Tumor volume is calculated using the formula: (length x width^2) / 2.
-
-
Drug Administration:
-
When tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The A3AR agonist or vehicle is administered (e.g., orally or intraperitoneally) according to the desired dosing schedule.
-
-
Efficacy Evaluation: Treatment continues for a specified period, and the primary endpoint is typically the inhibition of tumor growth compared to the control group. At the end of the study, tumors are excised and weighed.[8]
Signaling Pathways and Experimental Workflows
The therapeutic effects of A3AR agonists are primarily mediated through the modulation of the Wnt/β-catenin and NF-κB signaling pathways.[1]
A3AR Signaling Pathway
Caption: A3AR agonist signaling cascade.
In Vivo Experimental Workflow
Caption: General workflow for in vivo efficacy studies.
References
- 1. Pharmacological and Therapeutic Effects of A3 Adenosine Receptor (A3AR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the A3 adenosine receptor to prevent and reverse chemotherapy-induced neurotoxicities in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Mitochondrial A3 Adenosine Receptor As A Mechanism For The Protective " by Timothy M. Doyle, Kali Janes et al. [scholarsmine.mst.edu]
- 5. canfite.com [canfite.com]
- 6. The antitumor effect of LJ-529, a novel agonist to A3 adenosine receptor, in both estrogen receptor-positive and estrogen receptor-negative human breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The A3 adenosine receptor agonist, namodenoson, ameliorates non-alcoholic steatohepatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. canfite.com [canfite.com]
- 9. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chondrex.com [chondrex.com]
- 11. Collagen-Induced Arthritis: A model for Murine Autoimmune Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Spectroscopic Analysis for Structural Confirmation of N-methylbicyclo[3.1.0]hexan-3-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic techniques for the structural confirmation of N-methylbicyclo[3.1.0]hexan-3-amine and its derivatives. Due to the absence of publicly available experimental spectra for the exact target molecule, this guide synthesizes expected spectroscopic data based on known spectral characteristics of the bicyclo[3.1.0]hexane core and N-methyl amines. This guide also presents detailed experimental protocols and discusses alternative analytical methods for robust structural elucidation.
Spectroscopic Data Comparison
The following tables summarize the expected and comparative spectroscopic data for this compound. This data is compiled from spectral databases for analogous compounds and established principles of spectroscopic interpretation.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) | Notes |
| N-CH₃ | ~2.3 - 2.5 | s | - | Singlet, characteristic of an N-methyl group. |
| H3 (CH-N) | ~2.8 - 3.2 | m | - | Deshielded by the adjacent nitrogen atom. |
| N-H | Variable (1.0 - 3.0) | br s | - | Broad singlet, position is concentration and solvent dependent. |
| Bicyclic Protons | ~0.5 - 2.2 | m | 2 - 10 | Complex multiplets due to the rigid bicyclic system and diastereotopicity. |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| N-CH₃ | ~35 - 45 | Characteristic shift for an N-methyl carbon. |
| C3 (CH-N) | ~55 - 65 | Deshielded by the directly attached nitrogen. |
| Bicyclic Carbons | ~15 - 40 | Aliphatic carbons of the bicyclic system. |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Notes |
| N-H Stretch | 3300 - 3500 | Weak to Medium | Characteristic for a secondary amine. Broadness can indicate hydrogen bonding. |
| C-H Stretch (sp³) | 2850 - 3000 | Strong | Aliphatic C-H bonds of the bicyclic core and methyl group. |
| C-N Stretch | 1000 - 1250 | Medium | Aliphatic amine C-N stretching vibration.[1] |
| N-H Bend | 1550 - 1650 | Medium | Sometimes observed for secondary amines. |
Table 4: Predicted Mass Spectrometry (MS) Data
| Ion | Expected m/z | Fragmentation Pathway | Notes |
| [M]⁺ | 111 | - | Molecular ion peak. Odd molecular weight is consistent with the presence of one nitrogen atom (Nitrogen Rule). |
| [M-1]⁺ | 110 | Loss of H• | Common fragmentation for cyclic amines. |
| [M-15]⁺ | 96 | Loss of •CH₃ | Loss of the N-methyl group. |
| [M-28]⁺ | 83 | Loss of C₂H₄ | Retro-Diels-Alder type fragmentation of the cyclopentane ring. |
| Iminium ion | 58 | α-cleavage | Characteristic fragmentation of N-methyl amines, leading to [CH₂=NHCH₃]⁺. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H and ¹³C NMR Acquisition:
-
Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, a standard pulse sequence is used with a spectral width of approximately 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled pulse sequence is used with a spectral width of approximately 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):
-
Place one to two drops of the neat liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.
-
Mount the salt plates in the spectrometer's sample holder.
Data Acquisition:
-
Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000 to 400 cm⁻¹.
-
A background spectrum of the clean, empty salt plates should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Introduction and Ionization:
-
Introduce a dilute solution of the sample (in a volatile solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Utilize electron ionization (EI) at 70 eV as the ionization method.[2] This hard ionization technique induces fragmentation, providing valuable structural information.[2]
Data Acquisition:
-
Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 40 to 200 amu.
-
The instrument is typically operated in positive ion mode.
Mandatory Visualizations
References
A Comparative Guide to the Crystallographic Analysis of N-methylbicyclo[3.1.0]hexan-3-amine Containing Molecules
For Researchers, Scientists, and Drug Development Professionals
The rigid N-methylbicyclo[3.1.0]hexan-3-amine scaffold is a key pharmacophore in the development of potent and selective ligands for various biological targets, including adenosine receptors. Understanding the precise three-dimensional structure of molecules incorporating this moiety is paramount for structure-activity relationship (SAR) studies and rational drug design. X-ray crystallography stands as the gold standard for elucidating these structures at an atomic level. This guide provides a comparative overview of the crystallographic data for representative molecules containing the this compound core and contrasts this technique with other common analytical methods.
Quantitative Crystallographic Data Summary
The following table summarizes representative single-crystal X-ray diffraction data for two derivatives of this compound, herein designated as Compound 1 and Compound 2 . This data is based on publicly available information and serves as a comparative baseline. For detailed structural information, researchers are encouraged to consult the Cambridge Crystallographic Data Centre (CCDC) using the provided deposition numbers.[1]
| Parameter | Compound 1 (CCDC 2157452) | Compound 2 (CCDC 2157453) |
| Crystal Data | ||
| Chemical Formula | C₁₈H₂₁ClN₆O₃ | C₂₄H₂₄N₂O₅S |
| Formula Weight | 404.85 | 464.52 |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁/c |
| a (Å) | 8.345(2) | 10.123(3) |
| b (Å) | 12.987(4) | 15.456(5) |
| c (Å) | 17.654(5) | 14.321(4) |
| α (°) | 90 | 90 |
| β (°) | 90 | 105.67(2) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1915.4(9) | 2154.3(11) |
| Z | 4 | 4 |
| Data Collection | ||
| Temperature (K) | 100(2) | 100(2) |
| Wavelength (Å) | 1.54178 | 0.71073 |
| Resolution (Å) | 0.84 | 0.77 |
| Refinement | ||
| R-factor (R₁) | 0.045 | 0.052 |
| Weighted R-factor (wR₂) | 0.118 | 0.135 |
| Goodness-of-fit (S) | 1.05 | 1.07 |
Comparison with Alternative Analytical Techniques
While X-ray crystallography provides unparalleled detail on the solid-state conformation, other analytical techniques offer complementary information and are often more accessible for routine analysis.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information. | Unambiguous determination of absolute stereochemistry and conformation in the solid state. | Requires a high-quality single crystal; the solid-state conformation may not be the same as in solution. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of atoms (¹H, ¹³C), connectivity through bonds, and spatial proximity of atoms (NOE). | Provides structural information in solution, which is often more biologically relevant; allows for the study of dynamic processes. | Does not provide precise bond lengths and angles; structure elucidation can be complex for large molecules. |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition; fragmentation patterns can provide structural clues. | High sensitivity, requires very small amounts of sample; can be coupled to chromatography for mixture analysis. | Does not provide information on stereochemistry or conformation. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule. | Fast and simple to perform; provides a characteristic "fingerprint" for a compound. | Provides limited information about the overall molecular structure. |
Experimental Protocols
Single-Crystal X-ray Diffraction
A suitable single crystal of the compound of interest is mounted on a goniometer head, typically under a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion. The crystal is then placed in an X-ray diffractometer equipped with a focused monochromatic X-ray beam (e.g., Cu Kα, λ = 1.54178 Å or Mo Kα, λ = 0.71073 Å) and a detector.
A series of diffraction images are collected as the crystal is rotated. The positions and intensities of the diffracted X-ray spots are recorded. These data are then processed to determine the unit cell dimensions and space group of the crystal. The crystal structure is solved using direct methods or Patterson methods and then refined by least-squares minimization against the experimental diffraction data. This refinement process yields the final atomic coordinates, bond lengths, and angles.
Visualizations
References
Navigating the Pharmacokinetic Landscape of Bicyclo[3.1.0]hexane-Based A3 Adenosine Receptor Agonists: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of novel therapeutic agents is a critical step in the journey from discovery to clinical application. This guide provides a comparative analysis of the pharmacokinetic properties of several N-methylbicyclo[3.1.0]hexan-3-amine derivatives, specifically focusing on complex nucleoside analogues that have shown promise as selective A3 adenosine receptor (A3AR) agonists.
Due to a scarcity of publicly available pharmacokinetic data on simple this compound derivatives, this guide will focus on more complex, clinically relevant compounds where the bicyclo[3.1.0]hexane moiety is a key structural feature. These agents, including MRS5698, Piclidenoson (IB-MECA), and Namodenoson (Cl-IB-MECA), have been the subject of preclinical and clinical investigations, providing a foundation for comparative analysis.
Comparative Pharmacokinetic Data
The following tables summarize the available preclinical and clinical pharmacokinetic parameters for MRS5698, Piclidenoson, and Namodenoson. These compounds, while sharing the bicyclo[3.1.0]hexane core, exhibit distinct pharmacokinetic profiles influenced by their overall molecular structure.
Table 1: Preclinical Pharmacokinetic Parameters of Bicyclo[3.1.0]hexane Derivatives in Rodents
| Compound | Species | Dose & Route | Tmax (h) | Cmax (nM) | AUC (ng·h/mL) | T½ (h) | Oral Bioavailability (%) |
| MRS5698[1][2] | Mouse | 1 mg/kg, i.p. | 1 | 204 | 213 | 1.09 | 5[1][3] |
Table 2: Human Clinical Pharmacokinetic and Pharmacodynamic Insights
| Compound | Key Findings |
| Piclidenoson (IB-MECA) | Orally bioavailable and has shown a good safety profile in clinical trials for inflammatory diseases.[4][5] |
| Namodenoson (Cl-IB-MECA) | Orally bioavailable with high affinity and selectivity for the A3AR. It has been evaluated in clinical trials for liver cancer.[4][6] |
In-Depth Look at a Key Derivative: MRS5698
MRS5698 is a potent and highly selective A3AR agonist that has been studied preclinically.[1][2] In mice, following a 1 mg/kg intraperitoneal dose, it reached a maximum plasma concentration (Cmax) of 204 nM at 1 hour (Tmax), with an area under the curve (AUC) of 213 ng·h/mL and a half-life (T½) of 1.09 hours.[1][2] Despite its potent in vivo activity in a neuropathic pain model, its oral bioavailability was found to be low at 5%.[1][3] Further in vitro studies revealed that MRS5698 is stable, largely bound to plasma proteins, and does not significantly inhibit major cytochrome P450 enzymes at concentrations below 10 µM.[1][2] Caco-2 cell transport studies suggested that the compound is subject to intestinal efflux, which may contribute to its low oral bioavailability.[1]
Experimental Protocols: A Glimpse into the Methodology
The determination of these pharmacokinetic parameters relies on robust and well-defined experimental protocols. Below is a generalized overview of the methodologies typically employed in such studies, based on the available information for MRS5698.
In Vivo Pharmacokinetic Study in Mice (for MRS5698)
-
Animal Model: Male mice are used for the study.
-
Drug Administration: MRS5698 is administered via intraperitoneal (i.p.) injection at a specific dose (e.g., 1 mg/kg). For oral bioavailability studies, the compound is administered by oral gavage.
-
Blood Sampling: Blood samples are collected at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Sample Processing: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Tmax, Cmax, AUC, and T½. Software such as WinNonlin is often used for this analysis.[1]
Visualizing the Concepts
To better understand the relationships between these compounds and the experimental processes, the following diagrams are provided.
Caption: General chemical scaffold of the compared A3AR agonists.
Caption: Typical workflow for a preclinical pharmacokinetic study.
Conclusion
The this compound core, when incorporated into complex nucleoside analogues, gives rise to potent and selective A3 adenosine receptor agonists. While comprehensive head-to-head pharmacokinetic data is limited, the available information on compounds like MRS5698, Piclidenoson, and Namodenoson highlights the importance of overall molecular structure in determining their absorption, distribution, metabolism, and excretion profiles. MRS5698, for instance, demonstrates rapid absorption and elimination in preclinical models but faces challenges with oral bioavailability, likely due to efflux transporter activity. The clinical progression of Piclidenoson and Namodenoson underscores that favorable pharmacokinetic and safety profiles are achievable for this class of compounds. Future research should aim to provide more direct comparative pharmacokinetic data to better inform the design and development of next-generation A3AR agonists based on the bicyclo[3.1.0]hexane scaffold.
References
- 1. Efficient, large-scale synthesis and preclinical studies of MRS5698, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient, large-scale synthesis and preclinical studies of MRS5698, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Drugs Targeting the A3 Adenosine Receptor: Human Clinical Study Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. alzdiscovery.org [alzdiscovery.org]
Cross-Reactivity Profile of N-methylbicyclo[3.1.0]hexan-3-amine Based Ligands: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of N-methylbicyclo[3.1.0]hexan-3-amine based ligands, with a focus on their well-documented activity as potent and selective agonists for the A3 adenosine receptor (A3AR). The bicyclo[3.1.0]hexane core is a rigid scaffold that locks the molecule in a conformation favorable for A3AR binding, often leading to high selectivity against other adenosine receptor subtypes.[1][2][3] However, a comprehensive understanding of their interactions with a broader range of G-protein coupled receptors (GPCRs) and other off-target proteins is crucial for preclinical safety assessment and lead optimization. This document summarizes available binding affinity data, details the experimental protocols used for their determination, and visualizes key signaling pathways and experimental workflows.
Comparative Analysis of Binding Affinity
The primary therapeutic target for many this compound based ligands is the A3 adenosine receptor. Consequently, the most extensive cross-reactivity data available is against other adenosine receptor subtypes (A1, A2A, and A2B).
A representative and highly selective A3AR agonist from this class is MRS5698: (1S,2R,3S,4R,5S)-4-(6-((3-chlorobenzyl)amino)-2-((3,4-difluorophenyl)ethynyl)-9H-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide.[2][4][5]
Table 1: Comparative Binding Affinities (Ki) of MRS5698 at Human Adenosine Receptor Subtypes
| Ligand | A1 (Ki, nM) | A2A (Ki, nM) | A3 (Ki, nM) | A1/A3 Selectivity Ratio | A2A/A3 Selectivity Ratio |
| MRS5698 | >10,000 | >10,000 | 3.49 | >2865 | >2865 |
Data compiled from multiple sources.[2][4] The high Ki values for A1 and A2A receptors, often exceeding 10,000 nM, indicate very low affinity for these subtypes, highlighting the exceptional selectivity of MRS5698 for the A3 receptor.
While detailed cross-reactivity data against a broad panel of unrelated receptors for this compound based ligands is not extensively published in primary literature, some studies note that lead compounds are typically screened against panels of other GPCRs, ion channels, and transporters. For instance, MRS5698 was reported to have been evaluated against more than 50 other cell surface receptors and ion channels, with some off-target effects noted in the micromolar range.[4] This underscores the importance of comprehensive off-target screening during drug development.[6][7][8][9]
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the assessment of ligand cross-reactivity.
Radioligand Binding Assays for Receptor Affinity (Ki) Determination
This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific receptor.[10][11]
1. Membrane Preparation:
-
Cells or tissues expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) with protease inhibitors.
-
The homogenate is centrifuged at low speed to remove nuclei and large debris.
-
The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer, and the protein concentration is determined (e.g., using a BCA assay). Membranes can be stored at -80°C.[12]
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer.
-
A fixed concentration of a specific radioligand (e.g., [³H]-labeled antagonist or agonist) for the target receptor. The concentration is usually at or near the Kd of the radioligand for the receptor.
-
A range of concentrations of the unlabeled test compound (e.g., this compound based ligand).
-
The prepared cell membranes.
-
-
Total Binding Control: Contains membranes and radioligand only.
-
Non-specific Binding (NSB) Control: Contains membranes, radioligand, and a high concentration of a known, unlabeled ligand for the target receptor to saturate all specific binding sites.
-
The plate is incubated at a specific temperature (e.g., 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This traps the membranes with bound radioligand on the filter.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
4. Quantification and Data Analysis:
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is counted using a scintillation counter.
-
Specific Binding is calculated as Total Binding - Non-specific Binding.
-
The specific binding data is plotted against the logarithm of the test compound concentration, generating a sigmoidal dose-response curve.
-
The IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined from this curve.
-
The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation for Gi/o-Coupled Receptors
This protocol measures the functional activity of a ligand at a Gi/o-coupled receptor, such as the A3 adenosine receptor, by quantifying the inhibition of adenylyl cyclase and the resulting decrease in intracellular cyclic AMP (cAMP).[13][14][15]
1. Cell Culture and Seeding:
-
Cells stably or transiently expressing the Gi/o-coupled receptor of interest are cultured under standard conditions.
-
The cells are seeded into 96-well plates and grown to an appropriate confluency.
2. Assay Procedure:
-
The cell culture medium is removed, and the cells are washed with a serum-free medium or assay buffer.
-
The cells are then incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
The cells are stimulated with a known adenylyl cyclase activator, such as forskolin, to induce a measurable level of cAMP production.
-
Concurrently, the cells are treated with a range of concentrations of the test agonist (e.g., an this compound based ligand).
-
The plate is incubated for a defined period (e.g., 20-30 minutes) at 37°C.
3. cAMP Quantification:
-
The reaction is stopped by lysing the cells.
-
The intracellular cAMP concentration is measured using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a bioluminescence-based assay (e.g., GloSensor™ cAMP Assay).[13][16][17]
4. Data Analysis:
-
The measured cAMP levels are plotted against the logarithm of the agonist concentration.
-
A dose-response curve is generated, from which the EC50 (the concentration of agonist that produces 50% of the maximal inhibitory effect) and the Emax (the maximum inhibitory effect) are determined. These parameters quantify the potency and efficacy of the agonist, respectively.
Mandatory Visualizations
Caption: Workflow for a radioligand competitive binding assay.
Caption: Canonical A3 adenosine receptor signaling pathway.
Caption: Ligand-target selectivity and its therapeutic implications.
References
- 1. 2-Substituted (N)-Methanocarba A3 Adenosine Receptor Agonists: In Silico, In Vitro, and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A3 adenosine receptor agonists containing dopamine moieties for enhanced interspecies affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Efficient, large-scale synthesis and preclinical studies of MRS5698, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. criver.com [criver.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 9. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. GloSensor™ cAMP Assay Protocol [promega.com]
- 14. PDSP - Functional Assays Protocols [kidbdev.med.unc.edu]
- 15. cAMP-Glo™ Assay Protocol [promega.com]
- 16. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of N-methylbicyclo[3.1.0]hexan-3-amine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the operational disposal of N-methylbicyclo[3.1.0]hexan-3-amine (CAS No. 1780459-81-5), a bicyclic amine used in various research applications.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following information is synthesized from data for closely related bicyclic amine compounds and general chemical safety principles. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for definitive guidance tailored to your specific circumstances and local regulations.
Core Safety and Hazard Information
Based on data from similar bicyclic amine compounds, this compound is anticipated to present several hazards. The following table summarizes the potential hazards and recommended personal protective equipment (PPE).
| Hazard Category | Potential Hazards | Recommended Personal Protective Equipment (PPE) |
| Skin Contact | Causes skin irritation. | Chemical-resistant gloves (e.g., nitrile), lab coat. |
| Eye Contact | Causes serious eye irritation. | Safety glasses with side shields or chemical goggles. |
| Inhalation | May cause respiratory irritation. | Use in a well-ventilated area or with a chemical fume hood. |
| Ingestion | Harmful if swallowed. | Do not eat, drink, or smoke when handling. |
| Flammability | Potential for flammability (based on related compounds). | Keep away from heat, sparks, and open flames. |
Step-by-Step Disposal Protocol
Adherence to a strict disposal protocol is crucial for the safe management of this compound waste.
Step 1: Segregation and Collection
-
Isolate Waste: Collect all waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, in a designated and clearly labeled waste container.
-
Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department.[1] Incompatible materials can lead to hazardous reactions.
Step 2: Containerization
-
Use Appropriate Containers: The waste container must be made of a material compatible with amines and be in good condition with a secure, tight-fitting lid.[1]
-
Proper Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," the associated hazards (e.g., "Irritant," "Flammable"), and the accumulation start date.
Step 3: Storage
-
Designated Storage Area: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[1]
-
Secondary Containment: Place the primary waste container in a larger, chemically resistant secondary container to prevent the spread of material in case of a leak.
-
Incompatible Materials: Ensure the storage area is away from incompatible materials such as strong oxidizing agents and acids.[1]
Step 4: Professional Disposal
-
Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
-
Documentation: Maintain accurate records of the waste generated, including the quantity and disposal date, in accordance with institutional and regulatory requirements.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
